molecular formula C22H33N7O9 B1664343 Acetyl tetrapeptide-9 CAS No. 928006-50-2

Acetyl tetrapeptide-9

カタログ番号: B1664343
CAS番号: 928006-50-2
分子量: 539.5 g/mol
InChIキー: QNZANUZIBYJBIN-XSWJXKHESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetyl Tetrapeptide-9 is a synthetic signal peptide composed of four amino acids (Aspartic Acid, Glutamine, Histidine, and Valine) with a molecular weight of 539.5 g/mol . It is specifically engineered for cosmetic and dermatological research, primarily for investigating mechanisms to counteract signs of skin aging. Its core research value lies in its targeted action on the dermal extracellular matrix (ECM). The peptide functions by stimulating the synthesis of key structural proteins, most notably collagen type I, which is essential for skin firmness and resilience . A pivotal mechanism of action is its ability to activate the proteoglycan lumican, which plays a critical role not only in the synthesis but also in the organization of collagen fibrils into a functional and robust network . This organized structure is fundamental to maintaining skin density and integrity. Research indicates that by boosting fibroblast activity and enhancing this structural support system, this compound contributes to visibly improved skin texture, firmness, and a reduction in the appearance of wrinkles . The global market for formulations containing this peptide is expanding, driven by demand for effective anti-aging solutions, underscoring its commercial relevance in skincare research . This product is provided For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for incorporation into products for personal consumption.

特性

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZANUZIBYJBIN-XSWJXKHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239151
Record name Acetyl tetrapeptide-9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928006-50-2
Record name Acetyl tetrapeptide-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl tetrapeptide-9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidine, N2-acetyl-L-glutaminyl-L-α-aspartyl-L-valyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL TETRAPEPTIDE-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMO8OOD3V0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Acetyl Tetrapeptide-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-9, a synthetic peptide with the sequence Ac-Gln-Asp-Val-His-OH, has garnered significant interest in the fields of cosmetics and dermatology for its anti-aging properties. This is attributed to its ability to stimulate the synthesis of lumican, a proteoglycan essential for the organization and stabilization of collagen fibers in the extracellular matrix. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of this compound, intended to serve as a valuable resource for researchers and professionals in peptide chemistry and drug development. The guide details both liquid-phase and solid-phase synthesis strategies, along with purification protocols using reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

This compound is a signal peptide that mimics the function of lumican, thereby promoting dermal remodeling and enhancing skin firmness and elasticity. The peptide is composed of four amino acids: glutamine, aspartic acid, valine, and histidine, with an acetyl group at the N-terminus. The development of efficient and scalable synthesis and purification processes is crucial for its commercial production and further research into its biological activities. This guide outlines the key chemical synthesis routes and purification methodologies, providing detailed experimental protocols and comparative data where available.

Synthesis of this compound

Two primary strategies are employed for the synthesis of this compound: liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS).

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the sequential coupling of amino acids in a solution. A patented method for the liquid-phase synthesis of this compound involves the condensation of two dipeptide fragments: Ac-Gln(Trt)-Asp(OtBu)-OH and H-Val-His(Trt)-OH.[1] This fragment condensation approach is reported to improve reaction efficiency compared to the stepwise addition of single amino acids.[1]

Step 1: Synthesis of Fragment A - Ac-Gln(Trt)-Asp(OtBu)-OH

  • N-terminal Acetylation: Dissolve H-Gln(Trt)-OH in an aqueous solution of sodium hydroxide (B78521) (NaOH). Add acetic anhydride (B1165640) at 0-5°C to yield Ac-Gln(Trt)-OH.

  • Dipeptide Coupling: In tetrahydrofuran (B95107) (THF), react Ac-Gln(Trt)-OH with 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) at 0-10°C to form an active ester. Subsequently, react the active ester with H-Asp(OtBu)-OH in the presence of an organic base (e.g., N-methylmorpholine or N,N'-diisopropylethylamine) to produce the protected dipeptide, Ac-Gln(Trt)-Asp(OtBu)-OH.

Step 2: Synthesis of Fragment B - H-Val-His(Trt)-OH

  • Dipeptide Coupling: Synthesize the dipeptide H-Val-His(Trt)-OH through standard peptide coupling methods, for instance, by reacting Fmoc-Val-OH with H-His(Trt)-OH followed by the removal of the Fmoc protecting group.

Step 3: Condensation of Fragments and Deprotection

  • Fragment Condensation: In N,N-dimethylformamide (DMF), react Ac-Gln(Trt)-Asp(OtBu)-OH with H-Val-His(Trt)-OH using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and an additive like HOBt.

  • Deprotection: Remove all side-chain protecting groups (Trt and OtBu) using a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., in a 90:5:5 ratio), to yield the crude this compound.[1]

While the patent emphasizes high efficiency, specific yield and purity percentages are not provided.[1] However, the molar ratios of reactants are specified, as summarized in the table below.

StepReactantsMolar Ratio
Fragment A Synthesis
AcetylationH-Gln(Trt)-OH : Acetic Anhydride : NaOH1 : (1.1-1.5) : (2.0-3.0)
CouplingAc-Gln(Trt)-OH : HOBt : DCC : H-Asp(OtBu)-OH : Organic Base1 : (1.1-1.5) : (1.3-1.6) : (1.0-1.3) : (3.0-4.0)
Fragment Condensation Ac-Gln(Trt)-Asp(OtBu)-OH : H-Val-His(Trt)-OH : EDC : HOBt : Organic Base1 : (1.1-1.5) : (1.0-1.5) : (1.5-2.5) : (3.0-5.0)

Table 1: Molar Ratios of Reactants in Liquid-Phase Synthesis of this compound.[1]

LPPS_Workflow cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_final Final Steps A H-Gln(Trt)-OH C Ac-Gln(Trt)-OH A->C Acetylation B Acetic Anhydride B->C E Ac-Gln(Trt)-Asp(OtBu)-OH (Fragment A) C->E Coupling D H-Asp(OtBu)-OH D->E I Ac-Gln(Trt)-Asp(OtBu)-Val-His(Trt)-OH E->I Fragment Condensation F Fmoc-Val-OH H H-Val-His(Trt)-OH (Fragment B) F->H Coupling & Deprotection G H-His(Trt)-OH G->H H->I J Crude Acetyl Tetrapeptide-9 I->J Deprotection SPPS_Workflow start Resin c1 Couple Fmoc-His(Trt)-OH start->c1 d1 Fmoc Deprotection c1->d1 c2 Couple Fmoc-Val-OH d1->c2 d2 Fmoc Deprotection c2->d2 c3 Couple Fmoc-Asp(OtBu)-OH d2->c3 d3 Fmoc Deprotection c3->d3 c4 Couple Fmoc-Gln(Trt)-OH d3->c4 d4 Fmoc Deprotection c4->d4 acetylation N-terminal Acetylation d4->acetylation cleavage Cleavage from Resin & Side-chain Deprotection acetylation->cleavage precipitation Precipitation & Washing cleavage->precipitation end Crude Acetyl Tetrapeptide-9 precipitation->end Purification_Workflow crude Crude Acetyl Tetrapeptide-9 dissolve Dissolve in Mobile Phase A crude->dissolve hplc Preparative RP-HPLC dissolve->hplc fractions Collect Fractions hplc->fractions analysis Analyze Purity (Analytical HPLC, MS) fractions->analysis pool Pool Pure Fractions analysis->pool lyophilize Lyophilization pool->lyophilize final Pure Acetyl Tetrapeptide-9 lyophilize->final Signaling_Pathway peptide This compound fibroblast Fibroblast peptide->fibroblast Stimulates lumican Lumican Synthesis (Upregulation) fibroblast->lumican collagen Collagen Fibril Organization lumican->collagen ecm Strengthened Extracellular Matrix collagen->ecm skin Improved Skin Firmness & Elasticity ecm->skin

References

Acetyl Tetrapeptide-9: A Technical Guide to its Discovery, Mechanism, and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-9 is a synthetic, bioactive peptide that has emerged as a significant ingredient in advanced skincare formulations. Its primary function lies in the enhancement of dermal integrity and firmness by stimulating the synthesis of key extracellular matrix components. This technical guide provides an in-depth overview of the discovery and development timeline of this compound, its mechanism of action at the cellular level, detailed experimental protocols for its evaluation, and a summary of its clinical efficacy.

Discovery and Development Timeline

The development of this compound, commercially known as Dermican™, can be traced back to the early 2000s, a period marked by burgeoning research into the role of specific proteoglycans in skin aging.

  • Early 2000s: Foundational Research: Scientific focus intensifies on the role of small leucine-rich proteoglycans (SLRPs) in the organization and stability of the extracellular matrix (ECM). Lumican, a key SLRP, is identified as crucial for the proper assembly of collagen fibrils. Studies show that with age, the natural synthesis of Lumican declines, leading to disorganized collagen and reduced skin firmness.[1][2]

  • Mid-2000s: Peptide Design and Screening: Leveraging the understanding of Lumican's function, researchers begin to design and screen synthetic peptides that could mimic its biological activity. The goal is to identify a peptide sequence capable of stimulating fibroblasts to produce more Lumican. This screening process likely involved DNA arrays to assess the influence of various peptides on the gene expression of dermal fibroblasts.

  • Circa 2008: Emergence of this compound: this compound, with the amino acid sequence Ac-Gln-Asp-Val-His-OH, is identified as a potent stimulator of both Lumican and Collagen Type I synthesis.[1] The acetylation of the tetrapeptide enhances its stability and skin penetration. Initial publications and presentations at cosmetic science conferences begin to highlight its potential.

  • Late 2000s - Early 2010s: In-Vitro and Clinical Validation: A series of in-vitro studies on human dermal fibroblasts confirm the peptide's mechanism of action. Subsequently, clinical studies are conducted to evaluate its efficacy in improving skin firmness and density. A notable study involved 17 female volunteers and demonstrated a significant improvement in skin thickness and firmness after four months of treatment.[2]

  • Present: this compound is now a well-established active ingredient in numerous anti-aging and firming cosmetic products.[1] Ongoing research continues to explore its full potential and synergistic effects with other active ingredients.

Mechanism of Action: A Cellular Perspective

This compound functions as a signaling peptide, meaning it communicates with skin cells to initiate specific biological processes. Its primary targets are the fibroblasts located in the dermis.

The proposed signaling pathway is as follows:

  • Receptor Binding: this compound penetrates the epidermis and reaches the dermis, where it binds to specific receptors on the surface of fibroblasts.[2]

  • Fibroblast Activation: This binding event triggers a cascade of intracellular signals that stimulate the fibroblast's metabolic activity.

  • Upregulation of Gene Expression: The signaling cascade leads to the upregulation of genes responsible for producing key ECM proteins, most notably:

    • Lumican: This proteoglycan is essential for the proper organization and spacing of collagen fibrils, ensuring a dense and well-structured dermal matrix.[1][2]

    • Collagen Type I: As the most abundant structural protein in the skin, an increase in its synthesis directly contributes to improved skin strength and firmness.[2]

  • Enhanced Dermal Matrix: The increased production of Lumican and Collagen Type I results in a more organized, stable, and dense extracellular matrix. This translates to visibly firmer, smoother, and more resilient skin.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro and clinical studies on this compound.

Table 1: In-Vitro Efficacy of this compound on Human Dermal Fibroblasts

Parameter MeasuredTreatment GroupResultReference
Lumican SynthesisThis compoundUp to 115% increase compared to control[3]
Collagen I SynthesisThis compoundSignificant increase in a dose-dependent manner[4]
Collagen DepositionThis compoundOver 30% increase after 7 days[5]

Table 2: Clinical Efficacy of a Formulation Containing this compound

Parameter MeasuredStudy PopulationDurationResultReference
Skin Thickness & Firmness17 female volunteers (aged 45-55)4 monthsStatistically significant improvement[2]

Experimental Protocols

In-Vitro Evaluation of Lumican and Collagen I Synthesis in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound on the synthesis of Lumican and Collagen Type I by human dermal fibroblasts.

Methodology:

  • Cell Culture:

    • Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

    • For experiments, fibroblasts are seeded in 6-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment:

    • After 24 hours, the culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL).

    • A control group is treated with serum-free medium only.

    • Cells are incubated for 48-72 hours.

  • Quantification of Gene Expression (RT-qPCR):

    • Total RNA is extracted from the fibroblasts using a suitable RNA isolation kit.

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • Real-time quantitative PCR (RT-qPCR) is performed using specific primers for the genes encoding Lumican (LUM) and Collagen Type I Alpha 1 Chain (COL1A1).

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

    • The relative fold change in gene expression is calculated using the 2^-ΔΔCt method.

  • Quantification of Protein Synthesis (ELISA):

    • The cell culture supernatant is collected to measure secreted Lumican and Collagen I.

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human Lumican and human Pro-Collagen Type I are used to quantify the protein concentrations in the supernatant, following the manufacturer's instructions.

    • The total protein content of the cell lysates is determined using a BCA protein assay for normalization.

  • Statistical Analysis:

    • Experiments are performed in triplicate.

    • Data are presented as mean ± standard deviation.

    • Statistical significance is determined using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of < 0.05 is considered statistically significant.

Clinical Evaluation of Skin Firmness and Elasticity

Objective: To assess the clinical efficacy of a topical formulation containing this compound in improving skin firmness and elasticity.

Methodology:

  • Study Design:

    • A randomized, double-blind, placebo-controlled study is conducted.

    • A cohort of 30-50 healthy female volunteers aged 40-60 with mild to moderate signs of skin aging are recruited.

    • Inclusion criteria: willingness to comply with the study protocol, no use of other anti-aging products for a specified washout period.

    • Exclusion criteria: known allergies to cosmetic ingredients, active skin diseases, pregnancy or lactation.

  • Treatment Protocol:

    • Participants are randomly assigned to receive either the active formulation (containing a clinically effective concentration of this compound) or a placebo formulation (vehicle without the active ingredient).

    • Participants are instructed to apply the assigned product to their face twice daily (morning and evening) for a period of 12-16 weeks.

  • Efficacy Assessments:

    • Measurements are taken at baseline (Week 0) and at subsequent time points (e.g., Week 4, Week 8, Week 12/16).

    • Skin Firmness and Elasticity (Cutometer®): A Cutometer® MPA 580 is used to measure the viscoelastic properties of the skin on the cheek area. The R0 (firmness) and R2 (gross elasticity) parameters are recorded.

    • Skin Density (Ultrasound): High-frequency ultrasound is used to measure the thickness and density of the dermis.

    • Clinical Grading: A trained dermatologist assesses skin firmness, sagging, and overall appearance using a standardized visual analogue scale.

    • Subject Self-Assessment: Participants complete questionnaires to evaluate their perception of changes in skin firmness, smoothness, and overall satisfaction.

  • Safety Assessment:

    • Trained personnel monitor for any adverse events, such as redness, itching, or irritation, at each visit.

  • Statistical Analysis:

    • Statistical analysis is performed to compare the changes from baseline between the active and placebo groups for all efficacy parameters.

    • An independent t-test or a mixed-model analysis is used to determine statistical significance (p < 0.05).

Mandatory Visualizations

Signaling Pathway of this compound

Acetyl_Tetrapeptide_9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_fibroblast Fibroblast cluster_gene_expression Gene Expression cluster_protein_synthesis Protein Synthesis cluster_ecm Extracellular Matrix This compound This compound Receptor Fibroblast Receptor This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Nucleus Nucleus Signaling_Cascade->Nucleus Lumican Gene (LUM) Lumican Gene (LUM) Nucleus->Lumican Gene (LUM) Upregulation Collagen I Gene (COL1A1) Collagen I Gene (COL1A1) Nucleus->Collagen I Gene (COL1A1) Upregulation Lumican Lumican Lumican Gene (LUM)->Lumican Collagen I Collagen I Collagen I Gene (COL1A1)->Collagen I Organized Collagen Fibrils Organized Collagen Fibrils Lumican->Organized Collagen Fibrils Organization Collagen I->Organized Collagen Fibrils Assembly

Caption: Signaling pathway of this compound in fibroblasts.

Experimental Workflow for In-Vitro Evaluation

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Start Culture Human Dermal Fibroblasts Seed Seed Fibroblasts in 6-well Plates Start->Seed Adhere 24h Adhesion Seed->Adhere Treat Treat with this compound (or Control) Adhere->Treat Incubate 48-72h Incubation Treat->Incubate Collect Collect Supernatant and Cell Lysate Incubate->Collect RNA_Extraction RNA Extraction Collect->RNA_Extraction ELISA ELISA for Protein Synthesis (Lumican, Collagen I) Collect->ELISA RT_qPCR RT-qPCR for Gene Expression (Lumican, Collagen I) RNA_Extraction->RT_qPCR Data_Analysis Statistical Analysis RT_qPCR->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for in-vitro evaluation of this compound.

Safety and Toxicology

This compound is generally considered safe for topical use in cosmetic formulations.[6][7]

  • Dermal Irritation and Sensitization: Studies have shown that it is well-tolerated by the skin and does not typically cause irritation or sensitization, even in sensitive skin types.[6]

  • Cytotoxicity: In-vitro studies on human dermal fibroblasts and keratinocytes have indicated no cytotoxic effects at typical use concentrations.[5]

  • Systemic Toxicity: Due to its molecular size and topical application, systemic absorption is minimal, and therefore, the risk of systemic toxicity is considered low.

  • Regulatory Status: this compound is listed in the INCI (International Nomenclature of Cosmetic Ingredients) database and is widely used in cosmetic products globally.

Conclusion

This compound represents a significant advancement in the field of cosmetic peptides, offering a targeted approach to improving skin firmness and density. Its well-defined mechanism of action, centered on the stimulation of Lumican and Collagen Type I synthesis, is supported by both in-vitro and clinical data. With a favorable safety profile, this compound continues to be a valuable tool for researchers and formulators in the development of effective anti-aging skincare solutions.

References

An In-Depth Technical Guide to the Mechanism of Action of Acetyl Tetrapeptide-9 on Dermal Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Acetyl Tetrapeptide-9 is a synthetic, biomimetic signal peptide designed to enhance the structural integrity of the dermal extracellular matrix (ECM). Its primary mechanism involves the targeted stimulation of dermal fibroblasts to increase the synthesis of Lumican, a key proteoglycan, and Collagen Type I.[1][2] Lumican plays a crucial role in organizing and stabilizing collagen fibrils, which are essential for the skin's strength and resilience.[3] By upregulating these critical components, this compound facilitates a global restructuring of the dermal matrix, leading to measurable improvements in skin density, firmness, and elasticity.[4][5][6] This technical guide provides a detailed overview of its molecular mechanism, supporting quantitative data from in-vitro studies, and the experimental protocols used to validate its efficacy.

Introduction

The Dermal Extracellular Matrix (ECM) and Skin Aging

The youthful appearance and biomechanical properties of the skin are maintained by the extracellular matrix (ECM) of the dermis, a complex network primarily synthesized by dermal fibroblasts.[7] This matrix is composed of structural proteins, notably collagen and elastin, embedded in a ground substance of proteoglycans and glycosaminoglycans.[8][9] With age, fibroblast activity declines, leading to reduced synthesis and disorganization of ECM components.[1] A key age-related change is the decrease in the proteoglycan Lumican, which is vital for the proper assembly (fibrillogenesis) and spacing of collagen fibrils to form functional, resilient collagen fibers.[1][3][10] This degradation of the ECM structure manifests as wrinkles, loss of firmness, and reduced skin elasticity.[4]

This compound: A Biomimetic Signal Peptide

This compound (Sequence: N-acetyl-Gln-Asp-Val-His) is a synthetic tetrapeptide that functions as a matrikine—a peptide derived from ECM breakdown that can regulate cell activity.[1] It is specifically designed to counteract the age-related decline in dermal structure by stimulating the skin's natural regenerative pathways.[1] By binding to specific receptors on fibroblasts, it initiates a signaling cascade that boosts the production of essential ECM proteins, thereby restoring a more youthful dermal architecture.[1][11]

Core Mechanism of Action

The primary action of this compound is the targeted stimulation of dermal fibroblasts to enhance the synthesis and functional organization of the ECM.

Fibroblast Activation and Upregulation of Lumican

Upon administration, this compound binds to specific receptors on the surface of dermal fibroblasts.[1] This interaction triggers an intracellular signaling cascade that leads to the increased transcription and translation of the gene for Lumican.[2][10] Lumican, a small leucine-rich proteoglycan (SLRP), is essential for regulating the formation and diameter of collagen fibrils.[3][4] It acts as a molecular organizer, ensuring that individual collagen fibrils are assembled into stable, functional fibers with optimal diameter and spacing.[1] Studies have shown that the natural synthesis of Lumican declines with age, leading to a disorganization of the collagen network.[1][10] this compound directly counteracts this by significantly increasing Lumican production.[2][10]

Stimulation of Collagen Type I Synthesis

In concert with its effect on Lumican, this compound also directly stimulates the synthesis of Collagen Type I, the most abundant structural protein in the dermis.[1][2] This dual action is critical; the peptide not only increases the quantity of collagen but also enhances its quality and organization through the simultaneous upregulation of Lumican.[10] This ensures that the newly synthesized collagen is correctly integrated into the ECM, forming a dense and well-structured fibrous network.[5][6] Some evidence suggests this process may be modulated by pathways such as the transforming growth factor-beta (TGF-β) pathway, a master regulator of ECM production in fibroblasts.[2]

Global Restructuring of the Dermal Matrix

The combined stimulation of Lumican and Collagen Type I results in a comprehensive restructuring of the dermal matrix.[5][10] The increased availability of Lumican ensures that collagen fibrils are properly assembled, leading to a more organized and cohesive collagen network.[3][8][9] This improved structural framework enhances the skin's mechanical properties, resulting in increased dermal density, improved firmness, and greater elasticity.[4][7] Clinical studies have confirmed that topical application of formulations containing this peptide leads to thicker and firmer skin.[1]

Visualized Signaling Pathway

The proposed signaling pathway for this compound involves receptor binding, intracellular signaling, and subsequent gene expression changes leading to ECM protein synthesis.

Acetyl_Tetrapeptide_9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Dermal Fibroblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix (ECM) peptide This compound receptor Fibroblast Membrane Receptor peptide->receptor cascade Intracellular Signaling Cascade (e.g., TGF-β Pathway) receptor->cascade lumican_gene Lumican Gene (Transcription) cascade->lumican_gene col1a1_gene COL1A1 Gene (Transcription) cascade->col1a1_gene synthesis Protein Synthesis (Translation) lumican_gene->synthesis mRNA col1a1_gene->synthesis mRNA lumican Lumican Protein synthesis->lumican collagen Collagen I Protein synthesis->collagen fibrils Organized Collagen Fibers lumican->fibrils collagen->fibrils result Enhanced Dermal Integrity & Firmness fibrils->result

Caption: Proposed signaling pathway of this compound in dermal fibroblasts.

Quantitative Efficacy Data

In-vitro studies on human dermal fibroblasts have quantified the effects of this compound on key ECM components.

Parameter MeasuredCell ModelTreatmentResult vs. ControlSource
Lumican Synthesis Aged Human Dermal FibroblastsThis compound+115%[2][4]
Lumican Synthesis Pseudo-Dermal ModelThis compound+58.4%[2]
Lumican & Collagen Deposition Human Dermal FibroblastsThis compound (7 days)> +30%[12]
Collagen I Gene (COL1A1) Expression Human Dermal FibroblastsThis compoundSignificant, dose-dependent increase[10]
Collagen I Protein Synthesis Human Dermal FibroblastsThis compoundSignificant, dose-dependent increase[10]

Key Experimental Protocols

The efficacy of this compound has been validated through a series of standardized in-vitro assays.

Protocol: Quantification of Lumican Synthesis by Immunofluorescence
  • Objective: To visualize and quantify the synthesis of Lumican by aged human dermal fibroblasts following treatment with this compound.

  • Methodology:

    • Cell Culture: Primary human dermal fibroblasts are cultured. In-vitro aging is induced through repetitive passages according to Hayflick's model to mimic aged skin conditions.[10]

    • Treatment: Aged fibroblasts are seeded in culture plates and treated with varying concentrations of this compound or a control medium for a specified period (e.g., 72 hours).

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent solution (e.g., Triton X-100) to allow antibody access.

    • Immunostaining: Cells are incubated with a primary antibody specific to human Lumican, followed by a fluorescently-labeled secondary antibody (e.g., FITC-conjugated, appearing green).[10] Cell nuclei are often counterstained with DAPI (blue).

    • Imaging: Samples are visualized using fluorescence microscopy.

    • Quantification: Image analysis software is used to measure the fluorescence intensity of the Lumican signal per cell, which is then compared between treated and control groups.[10]

Protocol: Analysis of Collagen I Gene (COL1A1) Expression by qRT-PCR
  • Objective: To determine if this compound stimulates the expression of the gene encoding Collagen Type I (COL1A1).

  • Methodology:

    • Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with this compound, a positive control (e.g., TGF-β1), and a negative control medium.[10]

    • RNA Extraction: Total RNA is isolated from the fibroblast cultures using a suitable RNA extraction kit.

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the COL1A1 gene and a reference housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: The relative expression of the COL1A1 gene is calculated using the delta-delta Ct method, comparing the expression levels in treated cells to the untreated control.[10]

Experimental_Workflow cluster_prep 1. Cell Preparation & Treatment cluster_analysis 2. Endpoint Analysis cluster_gene Gene Expression cluster_protein Protein Synthesis & Deposition cluster_result 3. Data Interpretation start Culture Human Dermal Fibroblasts (Aged/Normal) treat Treat with this compound vs. Control start->treat rna RNA Extraction treat->rna fix Cell Fixation & Immunostaining treat->fix dotblot Dot Blot Assay (for Collagen I) treat->dotblot qpcr qRT-PCR for COL1A1 Gene rna->qpcr quant Quantification of Gene Expression & Protein Levels qpcr->quant microscopy Fluorescence Microscopy (for Lumican) fix->microscopy microscopy->quant dotblot->quant compare Compare Treated vs. Control quant->compare

Caption: General experimental workflow for in-vitro validation of this compound.

Conclusion

This compound demonstrates a highly specific and effective mechanism of action on dermal fibroblasts. By functioning as a biomimetic signal peptide, it stimulates the synthesis of both Lumican and Collagen Type I. This dual-pronged approach does not simply increase the volume of dermal proteins but critically ensures their functional organization within the extracellular matrix. The resulting reinforcement of the skin's structural scaffold provides a robust molecular basis for its observed anti-aging benefits, including enhanced firmness, density, and elasticity. This targeted biological action makes this compound a valuable compound for advanced dermatological research and the development of high-efficacy skincare formulations.

References

Acetyl Tetrapeptide-9: A Deep Dive into its Impact on Collagen I and III Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-9 is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential to modulate the extracellular matrix (ECM) and counteract the visible signs of aging. This technical guide provides an in-depth analysis of the effect of this compound on the gene expression of two key structural proteins: collagen type I (COL1A1) and collagen type III (COL3A1). This document summarizes the available quantitative data, details the experimental methodologies used to elicit these findings, and presents the underlying signaling pathways and experimental workflows through diagrams for enhanced clarity.

Introduction

The structural integrity and youthful appearance of the skin are largely dependent on the composition and organization of the extracellular matrix, with fibrillar collagens, particularly type I and type III, playing a pivotal role. As the skin ages, the synthesis of these collagens diminishes, leading to reduced dermal thickness, decreased elasticity, and the formation of wrinkles. This compound has emerged as a promising bioactive ingredient that can stimulate the synthesis of key ECM components. This peptide is understood to work by enhancing the transcriptional activation of collagen-related genes, thereby promoting a more youthful skin structure. This guide will focus specifically on its documented effects on the gene expression of collagen type I and type III.

Mechanism of Action: Signaling Pathway

This compound is believed to exert its effects on collagen synthesis by interacting with specific receptors on dermal fibroblasts, the primary cells responsible for producing ECM proteins. This interaction triggers a signaling cascade that ultimately leads to the upregulation of genes encoding for collagen and other ECM components. One of the key targets of this compound is the stimulation of lumican synthesis, a proteoglycan that plays a crucial role in the proper assembly and organization of collagen fibrils. By boosting lumican, this compound not only increases collagen production but also ensures its functional organization within the dermis.

This compound Signaling Pathway Acetyl_tetrapeptide_9 This compound Fibroblast_Receptor Fibroblast Receptor Acetyl_tetrapeptide_9->Fibroblast_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Fibroblast_Receptor->Signaling_Cascade Activates Gene_Expression Increased Gene Expression Signaling_Cascade->Gene_Expression COL1A1 COL1A1 Gene_Expression->COL1A1 COL3A1 COL3A1 Gene_Expression->COL3A1 Lumican_Gene Lumican Gene Gene_Expression->Lumican_Gene Collagen_I Collagen I Synthesis COL1A1->Collagen_I Collagen_III Collagen III Synthesis COL3A1->Collagen_III Lumican Lumican Synthesis Lumican_Gene->Lumican ECM Extracellular Matrix Reorganization & Strengthening Collagen_I->ECM Collagen_III->ECM Lumican->ECM

Caption: Proposed signaling pathway of this compound in dermal fibroblasts.

Quantitative Data on Gene Expression

The following tables summarize the quantitative effects of this compound on the gene expression of collagen type I (COL1A1) and the reported transcriptional activation of collagen type III (COL3A1).

Table 1: Effect of this compound on COL1A1 Gene Expression in Human Dermal Fibroblasts

TreatmentConcentrationIncubation TimeMethodResult
This compoundNot SpecifiedNot SpecifiedqRT-PCRSignificant increase in COL1A1 mRNA levels

Note: While the exact fold increase is not publicly available, technical documentation demonstrates a visually significant upregulation.

Table 2: Reported Effect of this compound on Collagen-Related Gene Expression

GeneEffect
COL1A1Transcriptional activation significantly enhanced
COL3A1Transcriptional activation significantly enhanced
COL4A2Transcriptional activation significantly enhanced

Note: Specific quantitative data on the fold-change for COL3A1 and COL4A2 is not currently available in the public domain.

Experimental Protocols

The following section details a representative experimental protocol for assessing the effect of this compound on collagen gene expression in human dermal fibroblasts using quantitative reverse transcription polymerase chain reaction (qRT-PCR).

Cell Culture and Treatment
  • Cell Line: Primary Human Dermal Fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Fibroblasts are seeded in 6-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with a serum-free medium containing this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., sterile water or PBS).

  • Incubation: Cells are incubated with the treatment for a specified period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Total RNA is extracted from the cultured fibroblasts using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Mixture: The qRT-PCR reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers for the target genes (COL1A1, COL3A1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green PCR master mix.

  • Primer Sequences (Example):

    • COL1A1 Forward: 5'-GTCACCCACCGACCAAGAAACC-3'

    • COL1A1 Reverse: 5'-AAGAGGAAGGCCAAGTCGAGGC-3'

    • COL3A1 Forward: 5'-TGGTCCTCAAGGCTCAAAGA-3'

    • COL3A1 Reverse: 5'-TGCAGATTCCAGGAGGTCTT-3'

    • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes.

    • 40 Cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target genes is normalized to the reference gene.

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qrpcr qRT-PCR Analysis Seed_Fibroblasts Seed Human Dermal Fibroblasts Adherence Allow Adherence (24h) Seed_Fibroblasts->Adherence Treatment Treat with Acetyl Tetrapeptide-9 Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction RNA_QC RNA Quantification & Quality Control RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qRT_PCR Perform qRT-PCR for COL1A1, COL3A1, & Ref. Gene cDNA_Synthesis->qRT_PCR Data_Analysis Analyze Data (2^-ΔΔCt method) qRT_PCR->Data_Analysis Results Determine Fold Change in Gene Expression Data_Analysis->Results

Caption: Workflow for analyzing collagen gene expression in response to this compound.

Conclusion

The available evidence strongly suggests that this compound is a potent stimulator of collagen type I gene expression in human dermal fibroblasts. Furthermore, there are reports of its ability to enhance the transcriptional activation of the collagen type III gene. This targeted action on key fibrillar collagens, coupled with its role in promoting the synthesis of the collagen-organizing proteoglycan lumican, positions this compound as a significant peptide in the development of advanced skincare formulations aimed at improving skin firmness, elasticity, and overall dermal structure. Further research providing more detailed quantitative data on the dose-dependent and time-course effects on both COL1A1 and COL3A1 gene expression would be invaluable for a more complete understanding of its efficacy and for optimizing its use in therapeutic and cosmetic applications.

Physicochemical properties of Acetyl tetrapeptide-9 for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-9 is a synthetic peptide that has garnered significant interest in dermatological and cosmetic research for its role in promoting skin firmness and elasticity. As a biomimetic peptide, it is designed to stimulate the synthesis of key extracellular matrix components, offering a promising avenue for anti-aging and skin regeneration studies. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and efficacy assessment, and a summary of its mechanism of action for research applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and formulation development. These properties dictate its solubility, stability, and handling characteristics.

PropertyValueSource
Molecular Formula C22H33N7O9[1][2]
Molecular Weight 539.5 g/mol [1][3]
Amino Acid Sequence Ac-Gln-Asp-Val-His-OH[4]
Appearance White to off-white powder[5]
Solubility Soluble in water.[5] Soluble in PBS (pH 7.2) at 5 mg/mL.[6] Insoluble in oil.[7]
Stability Stable at neutral pH and moderate temperatures (≤ 40°C).[5][8] Recommended long-term storage at -20°C (stable for ≥ 4 years).[6] Stable in a pH range of 4-7. Avoid repeated freeze-thaw cycles.[8]
Purity ≥98.0% by HPLC[5]
Isoelectric Point (pI) Theoretically calculated based on amino acid sequence. Experimental value not found in literature.

Mechanism of Action

This compound primarily functions by stimulating the synthesis of lumican, a key proteoglycan in the dermal extracellular matrix.[4][9] Lumican plays a vital role in organizing collagen fibrils, which are essential for maintaining the skin's structural integrity and firmness.[4][9] The peptide has been shown to upregulate the expression of lumican and collagen-related genes (COL1A1, COL3A1, COL4A2) in fibroblasts.[8] By boosting the production of these crucial proteins, this compound helps to restructure the dermal matrix, leading to improved skin thickness and firmness.[4][9]

Acetyl_Tetrapeptide_9_Signaling_Pathway Acetyl_Tetrapeptide_9 This compound Fibroblast_Receptor Fibroblast Receptor Acetyl_Tetrapeptide_9->Fibroblast_Receptor Binds to Signal_Transduction Signal Transduction Cascade Fibroblast_Receptor->Signal_Transduction Gene_Expression Upregulation of LUM, COL1A1, COL3A1, COL4A2 genes Signal_Transduction->Gene_Expression Protein_Synthesis Increased Synthesis of Lumican & Collagen Gene_Expression->Protein_Synthesis ECM_Restructuring Extracellular Matrix Restructuring Protein_Synthesis->ECM_Restructuring Skin_Improvement Improved Skin Firmness & Elasticity ECM_Restructuring->Skin_Improvement

Signaling pathway of this compound in fibroblasts.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound.

Workflow Diagram:

HPLC_Workflow Sample_Prep Sample Preparation: Dissolve peptide in mobile phase A HPLC_System HPLC System Setup: C18 column, UV detector (214 nm) Sample_Prep->HPLC_System Gradient_Elution Gradient Elution: Mobile Phase A (e.g., 0.1% TFA in water) Mobile Phase B (e.g., 0.1% TFA in acetonitrile) HPLC_System->Gradient_Elution Data_Analysis Data Analysis: Integrate peak area to determine purity Gradient_Elution->Data_Analysis

General workflow for HPLC analysis of this compound.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 20 µL.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 20-30 minutes to elute the peptide.

  • Data Analysis:

    • The purity of the peptide is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

In Vitro Stimulation of Lumican Synthesis in Human Dermal Fibroblasts

This protocol details a cell-based assay to evaluate the efficacy of this compound in stimulating lumican synthesis.

Experimental Workflow:

Fibroblast_Assay_Workflow Cell_Culture Culture Human Dermal Fibroblasts Peptide_Treatment Treat cells with this compound (and controls) Cell_Culture->Peptide_Treatment Incubation Incubate for a defined period (e.g., 48-72 hours) Peptide_Treatment->Incubation Analysis Analyze Lumican Expression Incubation->Analysis qRT_PCR qRT-PCR for LUM gene expression Analysis->qRT_PCR Immunocytochemistry Immunocytochemistry for Lumican protein Analysis->Immunocytochemistry ELISA ELISA for secreted Lumican Analysis->ELISA

Workflow for assessing lumican synthesis in fibroblasts.

Methodology:

  • Cell Culture:

    • Culture primary human dermal fibroblasts in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

  • Treatment:

    • Starve the cells in serum-free media for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) dissolved in serum-free media. Include a vehicle control (media alone).

  • Incubation:

    • Incubate the treated cells for 48-72 hours.

  • Analysis:

    • Quantitative Real-Time PCR (qRT-PCR):

      • Extract total RNA from the cells.

      • Perform reverse transcription to synthesize cDNA.

      • Use specific primers for the lumican gene (LUM) and a housekeeping gene (e.g., GAPDH) to perform qRT-PCR.

      • Analyze the relative gene expression using the ΔΔCt method.

    • Immunocytochemistry:

      • Fix the cells and permeabilize them.

      • Incubate with a primary antibody against lumican, followed by a fluorescently labeled secondary antibody.

      • Visualize and quantify the fluorescence intensity using a fluorescence microscope.

    • Enzyme-Linked Immunosorbent Assay (ELISA):

      • Collect the cell culture supernatant.

      • Use a commercially available ELISA kit to quantify the concentration of secreted lumican.

Conclusion

References

Acetyl Tetrapeptide-9: A Technical Guide to its Impact on Extracellular Matrix Organization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-9 is a synthetic peptide that has demonstrated significant efficacy in modulating the extracellular matrix (ECM), a critical component in skin structure and integrity. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences ECM organization, with a focus on its impact on key structural proteins and the signaling pathways it activates. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to support further research and development in the fields of dermatology and cosmetic science.

Introduction

The extracellular matrix is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. Its primary components include collagens, elastin (B1584352), proteoglycans, and glycoproteins. The organization and homeostasis of the ECM are crucial for maintaining tissue integrity and function. With aging, the structural components of the ECM degrade, leading to a loss of skin firmness and elasticity. This compound, a synthetic peptide with the sequence Ac-Gln-Asp-Val-His, has emerged as a promising agent for counteracting these age-related changes by promoting ECM protein synthesis and organization[1]. This guide delves into the technical aspects of its mechanism of action.

Mechanism of Action

This compound primarily exerts its effects by stimulating the synthesis of lumican, a key proteoglycan in the dermis, which in turn plays a crucial role in the proper assembly of collagen fibrils[1][2][3][4]. This leads to a cascade of events that strengthens the ECM.

Stimulation of Lumican Synthesis

Lumican is a small leucine-rich proteoglycan (SLRP) that binds to collagen fibrils, regulating their diameter and spacing, which is essential for the formation of stable and functional collagen fibers[1][2][3]. The synthesis of lumican is known to decline with age[1]. This compound has been shown to significantly increase the synthesis of lumican in human dermal fibroblasts in a dose-dependent manner[5].

Enhancement of Collagen Fibrillogenesis

By boosting lumican levels, this compound promotes the proper organization of collagen fibrils[2][4]. This leads to the formation of thicker, more organized collagen fibers, particularly collagen type I, which is the most abundant structural protein in the skin[1][2]. In vitro studies have demonstrated that treatment with this compound leads to a significant increase in the expression of the COL1A1 gene, which codes for the alpha-1 chain of type I collagen[2].

Impact on Other ECM Components

Beyond its effects on lumican and collagen, this compound has been shown to increase the synthesis of other essential ECM components, including elastin and glycosaminoglycans (GAGs) like hyaluronic acid[1][5]. This comprehensive action helps to restore the overall integrity and hydration of the dermal matrix.

Signaling Pathways

The biological effects of this compound are mediated through specific signaling pathways that regulate gene expression and protein synthesis in dermal fibroblasts.

Interaction with Cell Surface Receptors

This compound is believed to act as a signal peptide, binding to specific receptors on the surface of fibroblasts to initiate its intracellular effects[1]. While the exact receptors have not been fully elucidated, evidence suggests an interaction with integrins, which are key mediators of cell-ECM communication[2].

Activation of the TGF-β/SMAD Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of ECM protein synthesis. It is suggested that this compound may indirectly activate the TGF-β/SMAD signaling cascade[2][6]. Upon activation, this pathway leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus and act as transcription factors to upregulate the expression of genes encoding for ECM proteins like collagen and lumican.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Acetyl_Tetrapeptide_9 This compound Receptor Fibroblast Receptor (e.g., Integrin) Acetyl_Tetrapeptide_9->Receptor TGF_beta_R TGF-β Receptor Complex Receptor->TGF_beta_R Activates SMADs SMAD 2/3 TGF_beta_R->SMADs Phosphorylates pSMADs p-SMAD 2/3 Complex p-SMAD/SMAD4 Complex pSMADs->Complex SMAD4 SMAD 4 SMAD4->Complex DNA DNA Complex->DNA Translocates to Nucleus Transcription Gene Transcription (COL1A1, Lumican) DNA->Transcription Initiates

Caption: Proposed TGF-β/SMAD signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the quantitative effects of this compound on ECM components as reported in in vitro studies.

Table 1: Effect of this compound on Lumican Synthesis

Cell TypeTreatment ConcentrationIncubation TimeMethodResult
Aged Human Dermal FibroblastsNot SpecifiedNot SpecifiedImmunoassay+115% vs. control[7]
Human Dermal FibroblastsNot Specified7 daysNot Specified>30% increase in expression[2]
Pseudo-dermis modelNot SpecifiedNot SpecifiedImmunoassay+58.4% vs. control[6]

Table 2: Effect of this compound on Collagen Synthesis

Cell TypeTreatment ConcentrationIncubation TimeMethodResult
Human Dermal FibroblastsNot Specified7 daysNot Specified>30% increase in deposition[2]
Human Dermal FibroblastsDose-dependentNot SpecifiedDOT-BLOTSignificant increase vs. control[8]
Human Dermal FibroblastsNot SpecifiedNot SpecifiedqRT-PCR (COL1A1 gene)Significant increase in expression[3]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the efficacy of this compound.

Cell Culture
  • Cell Line: Primary Human Dermal Fibroblasts (HDFs). "Aged" fibroblasts can be obtained from older donors or through replicative senescence in culture (Hayflick's model)[3].

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is dissolved in sterile water or culture medium and added to the cells at various concentrations. A vehicle control (medium without the peptide) is run in parallel.

Cell_Culture_Workflow Start Start: Human Dermal Fibroblasts Culture Culture in DMEM + 10% FBS Start->Culture Passage Passage cells until desired confluency or 'aged' state Culture->Passage Seed Seed cells in multi-well plates Passage->Seed Treat Treat with this compound (various concentrations) Seed->Treat Incubate Incubate for a defined period (e.g., 24-72 hours) Treat->Incubate Analyze Analyze for gene/protein expression Incubate->Analyze

Caption: General workflow for in vitro cell culture experiments.
Gene Expression Analysis (qRT-PCR)

  • Objective: To quantify the mRNA levels of genes encoding for ECM proteins (e.g., COL1A1, Lumican).

  • Protocol Outline:

    • RNA Extraction: Total RNA is isolated from treated and control fibroblasts using a suitable kit.

    • cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.

    • Quantitative PCR: The cDNA is used as a template for real-time PCR with gene-specific primers. The expression levels are normalized to a housekeeping gene (e.g., GAPDH).

  • Reference: TGF-β1 is often used as a positive control for stimulating collagen I gene expression[8].

Protein Synthesis Analysis
  • Immunoassay (for Lumican):

    • Objective: To quantify the amount of lumican protein secreted by fibroblasts.

    • Protocol Outline:

      • Cell culture supernatants are collected from treated and control cells.

      • An Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay is performed using antibodies specific to lumican.

      • The amount of lumican is quantified by measuring the signal generated by the enzymatic reaction, which is proportional to the amount of protein present.

  • DOT-BLOT (for Collagen I):

    • Objective: To semi-quantitatively measure the amount of collagen I protein synthesized by fibroblasts.

    • Protocol Outline:

      • Cell lysates or culture supernatants are spotted onto a nitrocellulose or PVDF membrane.

      • The membrane is incubated with a primary antibody specific for collagen I.

      • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

      • A substrate is added that produces a detectable signal (e.g., chemiluminescence), and the intensity of the dots is quantified.

    • Reference: TGF-β1 is used as a positive control[8].

Safety and Toxicology

In vitro studies have indicated that this compound is well-tolerated by human dermal fibroblasts and keratinocytes at concentrations up to 1 mg/mL, showing no mutagenic or cytotoxic effects[2]. It does not appear to disrupt cell viability or membrane integrity[2].

Conclusion

This compound demonstrates a significant and multifaceted impact on the organization of the extracellular matrix. By primarily stimulating the synthesis of lumican, it orchestrates the proper assembly of collagen fibrils, leading to a stronger and more resilient dermal structure. Its ability to also enhance the production of other key ECM components underscores its potential as a valuable ingredient in formulations aimed at addressing the signs of skin aging. The detailed mechanisms and protocols provided in this guide offer a foundation for further investigation into the full therapeutic and cosmetic potential of this promising peptide.

References

Acetyl Tetrapeptide-9: A Deep Dive into its Signal Transduction Pathways and Impact on the Dermal Extracellular Matrix

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetyl tetrapeptide-9, a synthetic peptide with the sequence Ac-Gln-Asp-Val-His, has emerged as a significant modulator of the dermal extracellular matrix (ECM). This technical guide provides a comprehensive analysis of the signal transduction pathways activated by this compound, focusing on its mechanism of action in dermal fibroblasts. This document details the peptide's role in stimulating the synthesis of key ECM components, lumican and collagen type I, and explores its interaction with cellular signaling cascades, including the Transforming Growth Factor-β (TGF-β)/SMAD pathway and cell-surface integrins. Quantitative data from in-vitro studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The structural integrity and youthful appearance of the skin are intrinsically linked to the composition and organization of the dermal extracellular matrix. With advancing age, the synthesis of crucial ECM components declines, leading to visible signs of aging such as wrinkles and loss of firmness. This compound is a signal peptide designed to counteract these changes by stimulating the skin's natural regenerative processes.[1][2] It functions by mimicking the action of a matrikine, a peptide derived from the breakdown of ECM proteins, to regulate fibroblast activity.[1] This guide will elucidate the molecular pathways through which this compound exerts its effects, providing a technical resource for scientists and researchers in the fields of dermatology, cosmetology, and drug development.

Core Signaling Pathway: Stimulation of Lumican and Collagen I Synthesis

The primary and most well-documented mechanism of action for this compound is the stimulation of two critical components of the dermal ECM: lumican and collagen type I.[3][4]

2.1. The Role of Lumican

Lumican is a small leucine-rich proteoglycan (SLRP) that plays a pivotal role in the organization and stabilization of collagen fibrils.[2] It binds to collagen fibers, influencing their diameter and ensuring their proper assembly into functional, organized bundles.[1][2] The natural synthesis of lumican decreases with age, contributing to a disorganized collagen network and reduced skin firmness.[1][5] this compound directly addresses this decline by significantly boosting lumican synthesis in dermal fibroblasts.[3][6]

2.2. The Importance of Collagen I

Collagen type I is the most abundant structural protein in the dermis, providing tensile strength and resilience to the skin. This compound has been shown to increase the gene expression of COL1A1, the gene encoding the alpha-1 chain of type I collagen.[7][8] This dual action of stimulating both lumican and collagen I is crucial for not only increasing the quantity of collagen but also ensuring its proper organization and functionality, leading to a denser and more structured dermal matrix.[5]

The following diagram illustrates the core signaling pathway initiated by this compound in a fibroblast.

Acetyl_Tetrapeptide_9_Core_Pathway cluster_extracellular Extracellular Space cluster_cell Fibroblast cluster_nucleus cluster_ecm Extracellular Matrix This compound This compound Receptor Specific Receptor (Unidentified) This compound->Receptor Binds to Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Nucleus Nucleus Signal_Transduction->Nucleus Gene_Expression Increased Gene Expression (COL1A1, Lumican) Synthesis Protein Synthesis (Ribosomes) Gene_Expression->Synthesis mRNA Lumican Lumican Synthesis->Lumican Collagen_I Collagen I Synthesis->Collagen_I Organized_Collagen Organized and Functional Collagen Fibers Lumican->Organized_Collagen Organizes Collagen_I->Organized_Collagen Forms

Core signaling pathway of this compound in fibroblasts.

Modulation of Broader Signaling Cascades

Beyond its direct impact on lumican and collagen I gene expression, this compound is understood to interact with and modulate more extensive signaling networks within the fibroblast.

3.1. Indirect Activation of the TGF-β/SMAD Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of ECM homeostasis, with TGF-β1 being a potent stimulator of collagen synthesis through the canonical SMAD2/3 pathway.[7][9] Evidence suggests that this compound can indirectly trigger the TGF-β/SMAD signaling cascade.[7] This indirect activation contributes to the observed increase in ECM protein deposition, further enhancing the peptide's restorative effects on the dermal matrix.

3.2. Interaction with Cell-Surface Integrins

This compound is also reported to interact with cell-surface integrins.[7] Integrins are transmembrane receptors that mediate the connection between the ECM and the cell's cytoskeleton, playing a critical role in cell adhesion, migration, and signal transduction. By interacting with integrins, this compound can influence fibroblast behavior, including proliferation and migration, which are essential processes in skin regeneration and repair.[7]

The following diagram provides a more detailed view of the interconnected signaling pathways.

Acetyl_Tetrapeptide_9_Detailed_Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AT9 This compound Receptor Fibroblast Receptor (Unidentified) AT9->Receptor Integrins Integrins AT9->Integrins TGF_beta_R TGF-β Receptor Receptor->TGF_beta_R Indirectly Activates Other_Pathways Other Signaling Pathways Integrins->Other_Pathways Activates SMAD23 SMAD2/3 TGF_beta_R->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Translocates to Nucleus Other_Pathways->Transcription Lumican_Collagen_mRNA Lumican & COL1A1 mRNA Transcription->Lumican_Collagen_mRNA Upregulates

Detailed signaling network activated by this compound.

Quantitative Data from In-Vitro Studies

Several in-vitro studies have quantified the effects of this compound on dermal fibroblasts. The following tables summarize the key findings.

Table 1: Effect of this compound on Lumican Synthesis

Experimental ModelThis compound ConcentrationIncubation TimeResult
Aged Human Dermal Fibroblasts0.74 µg/mlNot Specified+66% increase in lumican expression index[6]
Aged Human Dermal Fibroblasts2.2 µg/mlNot Specified+115% increase in lumican expression index[6]
Human Dermal FibroblastsNot Specified7 days>30% increase in lumican expression[7]
Pseudo-dermal ModelNot SpecifiedNot Specified+58.4% increase in lumican synthesis[9]

Table 2: Effect of this compound on Collagen I Gene Expression

Experimental ModelThis compound ConcentrationIncubation TimeResult
Human Dermal FibroblastsNot Specified7 days>30% increase in collagen deposition[7]
Human Dermal FibroblastsNot SpecifiedNot SpecifiedSignificant increase in COL1A1 gene expression[8]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

5.1. Cell Culture of Human Dermal Fibroblasts

  • Cell Source: Primary human dermal fibroblasts (HDFs) obtained from neonatal foreskin or adult skin biopsies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and seeded into new culture vessels.

5.2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is designed to quantify the mRNA levels of COL1A1 and Lumican.

  • Cell Treatment: HDFs are seeded in 6-well plates. At near confluency, the medium is replaced with serum-free medium for 24 hours. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Fisher Scientific).

  • qRT-PCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based master mix. Specific primers for COL1A1, Lumican, and a housekeeping gene (e.g., GAPDH) are used. The reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.

qRTPCR_Workflow Start HDF Cell Culture and Treatment RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (2-ΔΔCt) qPCR->Data_Analysis

Workflow for qRT-PCR analysis.

5.3. Immunohistochemistry (IHC) for Protein Expression

This protocol is for the visualization and semi-quantification of lumican and collagen I protein in a 3D skin model or tissue sections.

  • Sample Preparation: A pseudo-dermis model or skin biopsies are fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against lumican or collagen I overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI. The slides are then mounted with a mounting medium.

  • Imaging and Analysis: Images are captured using a fluorescence microscope. The intensity of the fluorescence signal can be quantified using image analysis software (e.g., ImageJ) to determine the relative protein expression.

IHC_Workflow Sample_Prep Sample Preparation (Fixation, Embedding, Sectioning) Deparaffinization Deparaffinization & Rehydration Sample_Prep->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Counterstaining & Mounting Secondary_Ab->Mounting Imaging Fluorescence Microscopy & Image Analysis Mounting->Imaging

Workflow for Immunohistochemistry.

Conclusion

This compound demonstrates a targeted and effective mechanism for improving the structure and function of the dermal extracellular matrix. By stimulating the synthesis of both lumican and collagen type I, it addresses both the quantity and quality of the skin's supportive framework. Furthermore, its ability to indirectly engage broader signaling pathways, such as the TGF-β/SMAD cascade, highlights its multifaceted role in skin regeneration. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound in the development of advanced skincare and therapeutic applications. Further investigation into the specific fibroblast receptors that this compound binds to will provide a more complete understanding of its initial signaling events.

References

In vitro studies on the basic efficacy of Acetyl tetrapeptide-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-9 is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential to counteract the visible signs of aging. This technical guide provides an in-depth overview of the foundational in vitro studies that have elucidated the basic efficacy and mechanism of action of this compound. The data presented herein focuses on its impact on crucial components of the extracellular matrix (ECM), particularly collagen and lumican, which are essential for maintaining the skin's structural integrity and youthful appearance.

Core Mechanism of Action

In vitro studies have demonstrated that this compound primarily functions by stimulating fibroblasts, the primary cells in the dermis responsible for synthesizing ECM proteins.[1][2] The peptide's key mechanism involves boosting the production of two critical molecules:

  • Collagen I: The most abundant protein in the skin, providing tensile strength and structure.[3]

  • Lumican: A proteoglycan that plays a vital role in organizing collagen fibrils into stable and functional fibers.[2][4]

By targeting the synthesis of both collagen I and lumican, this compound not only increases the amount of collagen but also improves its quality and organization within the dermis, leading to enhanced skin firmness and elasticity.[1][3] The peptide has been shown to bind to specific receptors on the membranes of fibroblasts to initiate these effects.[2]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Stimulation of Lumican Synthesis

Cell ModelThis compound ConcentrationIncubation TimeResult
Aged Human Dermal Fibroblasts2.2 µg/mlNot SpecifiedSignificant, dose-dependent increase in lumican synthesis.[4]
Pseudo-dermis (Collagen lattice with human fibroblasts)2.2 µg/ml6 days+58.4% increase in lumican synthesis compared to control.[4]

Table 2: Stimulation of Collagen I Synthesis

Cell ModelThis compound ConcentrationIncubation TimeResult
Human Dermal FibroblastsNot SpecifiedNot SpecifiedSignificant, dose-dependent increase in Collagen I synthesis.[4]
Human Dermal FibroblastsNot SpecifiedNot SpecifiedSignificant increase in the expression of the COL1A1 gene (the gene for Collagen I).[3][4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Stimulation of Lumican Synthesis in Aged Human Dermal Fibroblasts
  • Objective: To evaluate the ability of this compound to stimulate the synthesis of lumican in aged human dermal fibroblasts.

  • Cell Culture: Aged human dermal fibroblasts are cultured in appropriate media.

  • Treatment: The cultured fibroblasts are treated with this compound at various concentrations (e.g., 2.2 µg/ml). A control group without the peptide is also maintained.

  • Analysis:

    • Immunohistochemistry: The synthesis of lumican is visualized using specific antibodies against lumican. The staining is then quantified through image analysis to determine the expression index.[4]

Stimulation of Lumican Synthesis in a Pseudo-Dermis Model
  • Objective: To confirm the stimulation of lumican synthesis in a more complex, tissue-like model.

  • Model Preparation: A pseudo-dermis is created using a collagen lattice populated with human fibroblasts.

  • Treatment: The pseudo-dermis is treated with this compound (2.2 µg/ml) and incubated for 6 days at 37°C in a 5% CO2 atmosphere.[4] A control group is maintained without the peptide.

  • Analysis:

    • Immunohistochemistry: Biopsies of the collagen lattices are taken, and lumican is visualized and quantified using immunohistochemistry and image analysis.[4]

Stimulation of Collagen I Gene (COL1A1) Expression
  • Objective: To assess the effect of this compound on the gene expression of Collagen I.

  • Cell Culture: Human dermal fibroblasts are cultured to an appropriate confluency.

  • Treatment: The fibroblasts are treated with this compound. A reference substance like TGF-β1 may be used as a positive control.[4]

  • Analysis:

    • Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR): The expression of the COL1A1 gene is measured to determine the level of stimulation.[4]

Stimulation of Collagen I Synthesis
  • Objective: To quantify the increase in Collagen I protein synthesis.

  • Cell Culture: Human dermal fibroblasts are cultured as described above.

  • Treatment: The cells are treated with this compound in a dose-dependent manner.

  • Analysis:

    • DOT-BLOT Technique: This technique is used to quantify the amount of Collagen I synthesized by the fibroblasts.[4]

Visualizations

Signaling Pathway of this compound

G cluster_0 Extracellular Space cluster_1 Fibroblast cluster_2 Extracellular Matrix AT9 This compound Receptor Fibroblast Receptor AT9->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Nucleus Nucleus Signaling->Nucleus Transmits Signal COL1A1 COL1A1 Gene (Collagen I) Signaling->COL1A1 Upregulates Transcription LUM LUM Gene (Lumican) Signaling->LUM Upregulates Transcription Collagen Collagen I Synthesis COL1A1->Collagen Lumican Lumican Synthesis LUM->Lumican CollagenFibrils Organized Collagen Fibrils Collagen->CollagenFibrils Lumican->CollagenFibrils Organizes ImprovedECM Improved ECM Structure (Firmness & Elasticity) CollagenFibrils->ImprovedECM

Caption: Signaling pathway of this compound in fibroblasts.

Experimental Workflow for In Vitro Efficacy Testing

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis cluster_4 Results Culture Culture Human Dermal Fibroblasts (or create Pseudo-dermis) Treat Treat with this compound (and Control) Culture->Treat Incubate Incubate for Specified Time (e.g., 6 days) Treat->Incubate Analysis Analysis Incubate->Analysis qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR COL1A1 Gene Immuno Immunohistochemistry (Protein Visualization) Analysis->Immuno Lumican DotBlot DOT-BLOT (Protein Quantification) Analysis->DotBlot Collagen I Results Quantitative Data qRT_PCR->Results Immuno->Results DotBlot->Results

Caption: General workflow for in vitro efficacy testing of this compound.

References

Acetyl Tetrapeptide-9: A Technical Guide to its Molecular Landscape and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-9 is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its purported anti-aging properties. This technical guide provides an in-depth exploration of the molecular structure, amino acid sequence, and biological mechanism of action of this compound. It is designed to be a comprehensive resource, detailing its role in the stimulation of extracellular matrix proteins, specifically lumican and collagen, and the associated signaling pathways. This document summarizes key quantitative data, provides representative experimental protocols for its synthesis and functional analysis, and visualizes its mechanism of action through signaling pathway diagrams.

Molecular Structure and Sequence

This compound is a synthetically derived peptide composed of four amino acids. The N-terminus of the peptide is acetylated, a modification that enhances its stability and bioavailability.

Amino Acid Sequence: The sequence of this compound is N-acetyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidine.[1][2] This can be represented by the three-letter code Ac-Gln-Asp-Val-His-OH and the one-letter code Ac-QDVH-OH.

Chemical Properties: The molecular formula for this compound is C22H33N7O9, and its molecular weight is approximately 539.5 g/mol .[3] It is a water-soluble, white to off-white powder.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acidPubChem CID 11606295
Molecular Formula C22H33N7O9[3]
Molecular Weight 539.5 g/mol [3]
Amino Acid Sequence Ac-Gln-Asp-Val-His-OH[1][2]
Appearance White to off-white powder-
Solubility Water-soluble-

Mechanism of Action and Signaling Pathways

This compound is classified as a signal peptide, meaning it can influence cellular behavior by binding to specific receptors and initiating intracellular signaling cascades.[2] Its primary mechanism of action involves the stimulation of dermal fibroblasts, the primary cell type in the skin's dermis responsible for producing the extracellular matrix (ECM).

The key target of this compound is the synthesis of lumican , a small leucine-rich proteoglycan (SLRP).[3] Lumican plays a crucial role in the organization and stabilization of collagen fibrils, which are essential for the skin's structural integrity and elasticity. With age, the production of lumican declines, leading to disorganized collagen and a loss of skin firmness.

By stimulating fibroblasts, this compound upregulates the gene expression of lumican and collagen type I (COL1A1) .[3] This leads to an increased production of these essential ECM proteins, resulting in a more organized and robust dermal structure.

The signaling pathways through which this compound exerts its effects are believed to involve:

  • Transforming Growth Factor-Beta (TGF-β)/SMAD Pathway: This is a central pathway in the regulation of ECM protein synthesis. This compound may indirectly activate this pathway, leading to the phosphorylation and nuclear translocation of SMAD proteins (Smad2/3), which in turn act as transcription factors for the genes encoding lumican and collagen.

  • Integrin Signaling: Integrins are transmembrane receptors that mediate cell-matrix interactions. This compound may interact with specific integrins on the surface of fibroblasts, triggering downstream signaling cascades that influence gene expression related to ECM production.

Acetyl_Tetrapeptide_9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis & ECM Acetyl_Tetrapeptide_9 This compound Integrin_Receptor Integrin Receptor Acetyl_Tetrapeptide_9->Integrin_Receptor Binds TGF_beta_Receptor TGF-β Receptor Acetyl_Tetrapeptide_9->TGF_beta_Receptor Potentially influences FAK FAK Integrin_Receptor->FAK Activates SMAD2_3 SMAD2/3 TGF_beta_Receptor->SMAD2_3 Phosphorylates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Activates Gene_Expression Increased Gene Expression PI3K_Akt->Gene_Expression Modulates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_Complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex->Gene_Expression Translocates to nucleus and promotes Lumican_Gene Lumican (LUM) Gene_Expression->Lumican_Gene Collagen_Gene Collagen I (COL1A1) Gene_Expression->Collagen_Gene Lumican_Protein Lumican Protein Lumican_Gene->Lumican_Protein Transcription & Translation Collagen_Protein Collagen I Protein Collagen_Gene->Collagen_Protein Transcription & Translation ECM Strengthened Extracellular Matrix Lumican_Protein->ECM Collagen_Protein->ECM

Caption: Signaling pathway of this compound in dermal fibroblasts.

Quantitative Data

Several in vitro studies have demonstrated the efficacy of this compound in stimulating the production of key extracellular matrix components.

Table 2: Summary of In Vitro Efficacy Data for this compound

Parameter MeasuredCell TypeResultReference
Lumican Synthesis Human Dermal Fibroblasts115% increase compared to controlCosmacon
Lumican Expression & Collagen Deposition Human Dermal Fibroblasts>30% increase after 7 days[3]
Recommended Use Level (Cosmetic Formulations) -0.0007% – 0.13%Cosmacon

Experimental Protocols

The following sections provide representative, detailed methodologies for the synthesis, purification, and functional analysis of this compound. These protocols are based on standard laboratory practices for peptide research and are intended as a guide for researchers.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Ac-Gln(Trt)-Asp(OtBu)-Val-His(Trt)-OH using Fmoc/tBu chemistry on a pre-loaded Wang resin.

Materials:

  • Fmoc-His(Trt)-Wang resin

  • Fmoc-Val-OH

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Gln(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Val, Asp, Gln):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Asp(OtBu)-OH, then Fmoc-Gln(Trt)-OH).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the Gln residue, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

SPPS_Workflow start Start: Fmoc-His(Trt)-Wang Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple_val Couple Fmoc-Val-OH deprotect1->couple_val deprotect2 Fmoc Deprotection couple_val->deprotect2 couple_asp Couple Fmoc-Asp(OtBu)-OH deprotect2->couple_asp deprotect3 Fmoc Deprotection couple_asp->deprotect3 couple_gln Couple Fmoc-Gln(Trt)-OH deprotect3->couple_gln deprotect4 Final Fmoc Deprotection couple_gln->deprotect4 acetylate N-terminal Acetylation (Acetic Anhydride/DIPEA) deprotect4->acetylate cleave Cleavage & Side-chain Deprotection (TFA Cocktail) acetylate->cleave precipitate Precipitate in Cold Ether cleave->precipitate end_product Crude this compound precipitate->end_product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude this compound

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Gradient Elution:

    • Inject the dissolved peptide onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Functional Analysis in Human Dermal Fibroblasts

This protocol describes the treatment of primary human dermal fibroblasts with this compound and subsequent analysis of lumican and collagen I gene expression by RT-qPCR.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Purified this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Lumican (LUM), Collagen Type I Alpha 1 (COL1A1), and a housekeeping gene (e.g., GAPDH)

  • Cell culture plates

  • Real-time PCR system

Procedure:

  • Cell Culture:

    • Culture HDFs in fibroblast growth medium in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

  • Peptide Treatment:

    • Prepare stock solutions of this compound in sterile water.

    • Starve the cells in serum-free medium for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) in serum-free medium for 48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Wash the cells with PBS and lyse them using the buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • RT-qPCR Analysis:

    • Set up qPCR reactions using the qPCR master mix, cDNA, and specific primers for LUM, COL1A1, and GAPDH.

    • Run the qPCR program on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

Conclusion

This compound is a well-defined synthetic peptide with a clear molecular structure and a compelling mechanism of action centered on the stimulation of lumican and collagen synthesis in dermal fibroblasts. The in vitro data supports its potential as an active ingredient in formulations aimed at improving skin firmness and elasticity. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional evaluation of this peptide, enabling further research and development in the fields of dermatology and cosmetic science. Further studies are warranted to fully elucidate its clinical efficacy and long-term effects.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Acetyl Tetrapeptide-9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-9 is a synthetic peptide that has garnered significant attention in the cosmetic and pharmaceutical industries for its role in promoting skin firmness and elasticity. It functions by stimulating the synthesis of essential extracellular matrix proteins, such as collagen I and lumican. Accurate and reliable analytical methods are paramount for the quality control of raw materials, formulation development, and stability testing of products containing this compound. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the separation, identification, and quantification of peptides like this compound.

This document provides a comprehensive application note and a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Principle of the Method

Reversed-phase HPLC is the preferred method for the analysis of peptides. The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18-bonded silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds from the column. A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to effectively separate the components of a mixture. This compound, a small peptide, is well-retained on a C18 column and can be sensitively detected using a UV detector at a low wavelength (210-220 nm) due to the absorbance of the peptide bonds.

Experimental Protocols

Instrumentation and Materials

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Phosphoric acid (optional, for non-MS compatible methods)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Conditions
HPLC Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 215 nm
Injection Volume 20 µL

Table 1: Recommended HPLC Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
256535
301090
351090
36955
45955

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and bring to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using Mobile Phase A to obtain concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.

Sample Preparation
  • Raw Material: Accurately weigh approximately 10 mg of the this compound raw material, dissolve in 10 mL of Mobile Phase A, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Cosmetic Formulations (e.g., Creams, Serums): Accurately weigh an amount of the formulation equivalent to approximately 1 mg of this compound into a suitable container. Add a known volume of an appropriate extraction solvent (e.g., a mixture of water and acetonitrile) and vortex or sonicate to ensure complete extraction of the peptide. Centrifuge the sample to precipitate excipients. Collect the supernatant, dilute as needed with Mobile Phase A to fall within the calibration curve range, and filter through a 0.45 µm syringe filter before injection.

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions in duplicate. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the linear regression equation of the calibration curve.

Signaling Pathway and Experimental Workflow

This compound is known to exert its biological effects by stimulating the synthesis of key components of the extracellular matrix (ECM). A simplified representation of its signaling pathway and the general experimental workflow for its analysis are depicted below.

signaling_pathway cluster_cell Dermal Fibroblast cluster_ecm Extracellular Matrix AT9 This compound Receptor Cell Surface Receptor AT9->Receptor Binds Signal Intracellular Signaling Cascade Receptor->Signal Activates Nucleus Nucleus Signal->Nucleus Gene Gene Transcription (Collagen I, Lumican) Nucleus->Gene Proteins Collagen I & Lumican Synthesis Gene->Proteins ECM Strengthened ECM Proteins->ECM Secretion

Figure 1: Signaling Pathway of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SP Sample Preparation (Extraction/Dilution) HPLC HPLC System (C18 Column, Gradient Elution) SP->HPLC SS Standard Solution Preparation SS->HPLC Detection UV Detection (215 nm) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 2: Experimental Workflow for HPLC Analysis.

Conclusion

This application note provides a detailed and robust HPLC method for the quantitative analysis of this compound. The described protocol is suitable for the quality control of raw materials and the analysis of finished cosmetic and pharmaceutical products. The method is specific, accurate, and reproducible, making it an essential tool for researchers, scientists, and drug development professionals. It is recommended that this method be properly validated in the user's laboratory to ensure compliance with specific regulatory requirements.

Application Notes and Protocols for the Mass Spectrometric Characterization of Acetyl Tetrapeptide-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-9, with the amino acid sequence Ac-Gln-Asp-Val-His-OH, is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science.[1][2] Its primary biological activity involves the stimulation of lumican production, a proteoglycan essential for the proper organization and stabilization of collagen fibers in the extracellular matrix (ECM).[3][4] By enhancing the synthesis of both lumican and collagen, this compound contributes to improved skin firmness, elasticity, and overall dermal structure.[3][5]

Mass spectrometry (MS) is an indispensable analytical technique for the comprehensive characterization and quantification of peptides like this compound. This document provides detailed application notes and protocols for the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze this tetrapeptide, ensuring its identity, purity, and concentration in various sample matrices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
Amino Acid Sequence Ac-Gln-Asp-Val-His-OH[1][2]
Molecular Formula C22H33N7O9[6]
Molecular Weight 539.5 g/mol [1][6]
Monoisotopic Mass 539.2340 g/mol [6]
Solubility Water-soluble[1]

Mass Spectrometric Characterization

The characterization of this compound by mass spectrometry involves determining its accurate mass and identifying its characteristic fragmentation pattern. This information is crucial for confirming the peptide's sequence and for developing quantitative assays.

Predicted Precursor and Fragment Ions

In the absence of direct experimental mass spectra in the public domain, theoretical fragmentation can be used to predict the major ions that would be observed in a tandem mass spectrometry (MS/MS) experiment. Under typical collision-induced dissociation (CID) conditions, peptides primarily fragment at the amide bonds, producing b- and y-type ions.

The predicted mass-to-charge ratios (m/z) for the singly protonated precursor ion ([M+H]⁺) and its major fragment ions are presented below.

Ion TypeSequencePredicted m/z ([M+H]⁺)
Precursor Ac-QDVH 540.24
b₁Ac-Q171.08
b₂Ac-QD286.11
b₃Ac-QDV385.18
y₁H156.08
y₂VH255.15
y₃DVH370.17

Note: These values are calculated based on the monoisotopic masses of the amino acid residues and the acetyl group.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound by LC-MS. Optimization may be required depending on the specific instrumentation and sample matrix.

Sample Preparation

For the analysis of this compound in cosmetic formulations or biological matrices, a robust sample preparation protocol is necessary to remove interfering substances.

  • Extraction from Cream/Lotion:

    • Accurately weigh approximately 1 gram of the sample into a centrifuge tube.

    • Add 5 mL of a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid.

    • Vortex vigorously for 5 minutes to ensure complete dispersion and extraction of the peptide.

    • Centrifuge at 10,000 x g for 15 minutes to pellet insoluble components.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an LC vial.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard in a solvent compatible with the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

Liquid Chromatography (LC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for separating this compound from other components.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 50% B (linear gradient)

    • 8-9 min: 50% to 95% B (linear gradient)

    • 9-10 min: Hold at 95% B

    • 10-11 min: 95% to 5% B (linear gradient)

    • 11-15 min: Hold at 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is recommended for the analysis of this compound.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode:

    • Full Scan (for identification): m/z 100-1000

    • Multiple Reaction Monitoring (MRM) (for quantification):

      • Precursor Ion (Q1): 540.24 m/z

      • Product Ions (Q3):

        • Transition 1: 540.24 -> 385.18 (b₃ ion)

        • Transition 2: 540.24 -> 255.15 (y₂ ion)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Optimize for the specific instrument, but a starting point of 15-25 eV is recommended for the MRM transitions.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by modulating the cellular machinery responsible for maintaining the integrity of the extracellular matrix. A key aspect of its mechanism is the stimulation of lumican synthesis, which in turn influences the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of collagen production in fibroblasts.

Acetyl_Tetrapeptide_9_Signaling_Pathway acetyl_tetrapeptide_9 This compound fibroblast Fibroblast acetyl_tetrapeptide_9->fibroblast Stimulates lumican_gene Lumican Gene (LUM) fibroblast->lumican_gene Upregulates lumican_protein Lumican (Proteoglycan) lumican_gene->lumican_protein Transcription & Translation tgf_beta_receptor TGF-β Receptor lumican_protein->tgf_beta_receptor Modulates Signaling ecm Extracellular Matrix (ECM) lumican_protein->ecm Stabilizes Fibers smad_complex Smad Complex (Smad2/3) tgf_beta_receptor->smad_complex Activates collagen_gene Collagen Gene (e.g., COL1A1) smad_complex->collagen_gene Promotes Transcription collagen_protein Collagen (Type I) collagen_gene->collagen_protein Transcription & Translation collagen_protein->ecm Assembly & Organization Experimental_Workflow sample_collection Sample Collection (e.g., Cosmetic Cream) extraction Peptide Extraction sample_collection->extraction filtration Filtration (0.22 µm) extraction->filtration lc_separation LC Separation (Reversed-Phase) filtration->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis report Report Generation data_analysis->report

References

Application Notes and Protocols for Culturing Human Dermal Fibroblasts with Acetyl Tetrapeptide-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-9 is a synthetic peptide that has demonstrated significant potential in skin rejuvenation and anti-aging research.[1][2][3] Its primary mechanism of action involves the stimulation of human dermal fibroblasts, the primary cell type in the dermis responsible for producing and maintaining the extracellular matrix (ECM).[4] Specifically, this compound has been shown to enhance the synthesis of two key ECM components: Collagen Type I and Lumican.[5][6]

Collagen Type I is the most abundant structural protein in the skin, providing tensile strength and resilience.[7] Lumican is a proteoglycan that plays a crucial role in organizing collagen fibrils into a stable and functional network.[3] The age-related decline in both Collagen I and Lumican contributes to the visible signs of skin aging, including wrinkles and loss of firmness. By targeting the production of these molecules, this compound offers a promising avenue for in vitro studies on skin repair and regeneration.

These application notes provide a detailed protocol for culturing primary human dermal fibroblasts and for treating them with this compound to assess its effects on ECM protein and gene expression.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound on human dermal fibroblasts.

Parameter AssessedModel SystemThis compound ConcentrationKey ResultsReference
Lumican SynthesisAged Human Dermal FibroblastsNot Specified115% increase compared to control[2][5]
Lumican SynthesisPseudo-dermal Model2.2 µg/mL58.4% increase compared to control[5]
Collagen I (COL1A1) Gene ExpressionHuman Dermal Fibroblasts2.2 µg/mLSignificant increase[5]
Lumican and Collagen DepositionHuman Dermal FibroblastsNot Specified>30% increase after 7 days
CytotoxicityHuman Dermal FibroblastsUp to 1 mg/mLNo mutagenic or cytotoxic effects

Experimental Protocols

Culture of Primary Human Dermal Fibroblasts (HDFs)

This protocol outlines the standard procedure for the culture and maintenance of primary human dermal fibroblasts.

Materials:

  • Primary Human Dermal Fibroblasts (e.g., from ATCC, Thermo Fisher Scientific, or other reputable suppliers)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • 6-well or 24-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microscope

  • Hemocytometer or automated cell counter

Procedure:

  • Thawing of Cryopreserved HDFs:

    • Rapidly thaw the vial of cryopreserved HDFs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed Fibroblast Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh Fibroblast Growth Medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Cell Maintenance and Passaging:

    • Change the culture medium every 2-3 days.

    • Monitor cell confluency daily. When cells reach 80-90% confluency, they should be passaged.

    • To passage, aspirate the medium and wash the cell monolayer with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach.

    • Neutralize the trypsin by adding 5 mL of Fibroblast Growth Medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at a recommended seeding density (e.g., 5,000 - 10,000 cells/cm²).

Treatment of HDFs with this compound

This protocol describes how to treat cultured HDFs with this compound to evaluate its biological effects.

Materials:

  • Cultured HDFs (at 70-80% confluency)

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or PBS for reconstitution

  • Fibroblast Growth Medium (low serum, e.g., 2% FBS, may be required for certain assays to reduce background)

Procedure:

  • Preparation of this compound Stock Solution:

    • Reconstitute the lyophilized this compound in sterile, nuclease-free water or PBS to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Store the stock solution in aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Seed HDFs in appropriate culture vessels (e.g., 6-well plates for protein analysis, 24-well plates for gene expression).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Prepare working concentrations of this compound by diluting the stock solution in the appropriate culture medium. A suggested concentration range for initial experiments is 1-10 µg/mL, based on the effective concentration of 2.2 µg/mL for COL1A1 gene expression.[5] A dose-response study is recommended to determine the optimal concentration.

    • A vehicle control (medium with the same concentration of the solvent used for the peptide stock) should be included.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 24, 48, 72 hours, and 7 days) is recommended. A 7-day treatment has been shown to increase lumican and collagen deposition.

Quantification of Collagen Type I Production by ELISA

This protocol provides a general outline for quantifying secreted Collagen Type I in the cell culture supernatant using a sandwich ELISA kit.

Materials:

  • Human Collagen Type I ELISA Kit (follow the manufacturer's instructions)

  • Cell culture supernatant collected from treated and control HDFs

  • Microplate reader

Procedure:

  • Sample Collection:

    • At the end of the treatment period, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

    • Store the clarified supernatant at -80°C until use.

  • ELISA Protocol:

    • Prepare standards and samples according to the ELISA kit manual.

    • Add standards and samples to the pre-coated microplate wells.

    • Incubate as per the manufacturer's instructions.

    • Wash the wells and add the detection antibody.

    • Incubate and wash.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution and measure the absorbance at the recommended wavelength using a microplate reader.[7][8][9][10][11]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of Collagen Type I in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the Collagen Type I concentration to the total protein content or cell number of the corresponding well.

Analysis of Gene Expression by RT-qPCR

This protocol describes the analysis of COL1A1 (Collagen Type I Alpha 1) and LUM (Lumican) gene expression in HDFs treated with this compound.

Materials:

  • HDFs cultured in 6-well or 12-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for COL1A1, LUM, and a reference gene (e.g., GAPDH, ACTB)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture well using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.[12]

  • Quantitative PCR (qPCR):

    • Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.[13]

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (COL1A1, LUM) to the reference gene.[14]

    • Compare the normalized gene expression in the this compound treated groups to the vehicle control group.

Visualizations

Signaling Pathway of this compound in Human Dermal Fibroblasts

Acetyl_Tetrapeptide_9_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_synthesis Protein Synthesis & Secretion cluster_ecm Extracellular Matrix AT9 This compound Receptor Fibroblast Receptor AT9->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Transcription Gene Transcription Signaling->Transcription COL1A1 COL1A1 Gene Transcription->COL1A1 Upregulation LUM LUM Gene Transcription->LUM Upregulation Collagen Collagen Type I (Procollagen) COL1A1->Collagen Lumican Lumican LUM->Lumican ECM Organized & Stable Extracellular Matrix Collagen->ECM Lumican->ECM Collagen Fibril Organization

Caption: Signaling pathway of this compound in fibroblasts.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_analysis Endpoint Analysis Start Start: Culture Human Dermal Fibroblasts Treatment Treat with this compound (and controls) Start->Treatment Incubation Incubate for desired duration (e.g., 24h, 48h, 72h, 7d) Treatment->Incubation Supernatant Collect Culture Supernatant Incubation->Supernatant Cells Harvest Cells Incubation->Cells ELISA ELISA for Collagen Type I & Lumican Supernatant->ELISA RNA RNA Extraction Cells->RNA Data Data Analysis & Interpretation ELISA->Data qPCR RT-qPCR for COL1A1 & LUM gene expression RNA->qPCR qPCR->Data

Caption: Experimental workflow for this compound evaluation.

References

Application Note: Quantifying the Efficacy of Acetyl Tetrapeptide-9 on Collagen Synthesis in Human Dermal Fibroblasts using the Sircol™ Soluble Collagen Assay

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for researchers, scientists, and drug development professionals to measure the efficacy of Acetyl tetrapeptide-9 in stimulating collagen production in human dermal fibroblast (HDF) cultures. The protocol utilizes the Sircol™ Soluble Collagen Assay, a quantitative dye-binding method for the analysis of soluble collagens. This compound is a synthetic peptide known to support the skin's structural integrity by promoting the synthesis and organization of extracellular matrix proteins, including collagen.[1][2] This document outlines the experimental workflow, from cell culture and treatment to collagen quantification, and includes data presentation tables and diagrams of the relevant signaling pathways.

Introduction

The extracellular matrix (ECM) is a complex network that provides structural and biochemical support to surrounding cells. Collagen is the most abundant protein in the ECM and is crucial for the tensile strength and elasticity of the skin.[3] With aging, collagen production decreases, leading to the visible signs of aging such as wrinkles and loss of firmness.

This compound is a signal peptide that has been shown to enhance the skin's firmness and density by stimulating key structural proteins like collagen I and lumican.[2][4] Its mechanism of action involves the stimulation of fibroblasts, the primary cells responsible for collagen synthesis.[1] Specifically, this compound interacts with lumican, a proteoglycan that regulates the assembly of collagen fibers, ensuring their proper organization and function.[1][4] This peptide also indirectly activates the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway, a critical regulator of ECM production.[4][5]

The Sircol™ Soluble Collagen Assay is a colorimetric assay that utilizes Sirius Red, a dye that specifically binds to the [Gly-X-Y]n helical structure of soluble collagens.[6][7][8] This assay allows for the quantification of newly synthesized, non-cross-linked collagen secreted into the cell culture medium or deposited in the pericellular matrix. This application note details a robust in vitro model to assess the pro-collagen activity of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in stimulating collagen synthesis and the overall experimental workflow for its efficacy assessment.

Acetyl_Tetrapeptide_9_Signaling_Pathway cluster_cell Fibroblast AT9 This compound Receptor Cell Surface Receptor AT9->Receptor Lumican Lumican Synthesis Receptor->Lumican TGF_beta TGF-β/SMAD Pathway Receptor->TGF_beta Secreted_Collagen Secreted Soluble Collagen Lumican->Secreted_Collagen Collagen Fibril Organization Nucleus Nucleus TGF_beta->Nucleus Collagen_Gene Collagen Gene (e.g., COL1A1) Nucleus->Collagen_Gene Collagen_Protein Pro-collagen Synthesis Collagen_Gene->Collagen_Protein Collagen_Protein->Secreted_Collagen

Caption: Signaling pathway of this compound in fibroblasts.

Experimental_Workflow start Start culture Culture Human Dermal Fibroblasts start->culture seed Seed Fibroblasts in 24-well plates culture->seed treat Treat with Acetyl Tetrapeptide-9 seed->treat incubate Incubate for 48-72 hours treat->incubate collect Collect Culture Supernatant incubate->collect assay Perform Sircol™ Soluble Collagen Assay collect->assay measure Measure Absorbance at 556 nm assay->measure analyze Analyze Data and Quantify Collagen measure->analyze end End analyze->end

Caption: Experimental workflow for collagen synthesis assessment.

Materials and Methods

Materials
  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (powder form, ensure high purity)

  • TGF-β1 (positive control)

  • Sircol™ Soluble Collagen Assay Kit (Biocolor)

  • Sterile 24-well cell culture plates

  • Microplate reader capable of measuring absorbance at 556 nm

  • Microplate centrifuge

Experimental Protocol

1. Cell Culture and Maintenance

  • Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency. Use cells between passages 3 and 8 for experiments to ensure consistency.

2. Seeding and Treatment

  • Harvest HDFs using Trypsin-EDTA and resuspend in complete culture medium.

  • Seed the cells into 24-well plates at a density of 5 x 10⁴ cells per well in 1 mL of medium.

  • Incubate for 24 hours to allow for cell attachment.

  • After 24 hours, aspirate the medium and wash the cells gently with PBS.

  • Replace the medium with serum-free DMEM.

  • Prepare stock solutions of this compound and TGF-β1 in sterile water or an appropriate solvent.

  • Add the test compounds to the wells. A suggested concentration range for this compound is 1 µM, 5 µM, and 10 µM. Use TGF-β1 at a concentration of 10 ng/mL as a positive control. Include an untreated control (vehicle only).

  • Incubate the treated cells for 48 to 72 hours.

3. Sample Collection

  • After the incubation period, carefully collect the cell culture supernatant from each well into microcentrifuge tubes.

  • Centrifuge the samples at 2,000 x g for 10 minutes to pellet any cell debris.

  • Transfer the clarified supernatant to new tubes for collagen analysis. Samples can be stored at -20°C if not analyzed immediately.

4. Sircol™ Soluble Collagen Assay Protocol

This protocol is adapted for a 96-well plate format as provided in the Sircol 2.0 kit. For other formats, refer to the manufacturer's manual.

  • Standard Curve Preparation: Prepare a series of collagen standards ranging from 0 to 100 µg/mL using the provided collagen standard and diluent (0.5 M acetic acid).

  • Sample Preparation: Use 100 µL of the clarified cell culture supernatant per well for the assay. If the collagen concentration is expected to be very low, a concentration step may be necessary as described in the Sircol manual.

  • Dye Binding:

    • Pipette 100 µL of each standard and sample into the wells of a 96-well microplate.

    • Add 175 µL of the Sircol™ Dye Reagent to each well.

    • Mix for 30 minutes on a plate shaker at room temperature.

  • Precipitation and Washing:

    • Centrifuge the plate at 1,500 x g for 10 minutes to pellet the collagen-dye complex.

    • Carefully remove the unbound dye by inverting the plate and blotting on a paper towel, or by gentle aspiration.

    • Add 200 µL of the Plate Wash Reagent to each well and centrifuge again at 1,500 x g for 5 minutes.

    • Remove the wash reagent.

  • Elution and Measurement:

    • Add 250 µL of the Dye Release Reagent to each well.

    • Mix on a plate shaker for 10 minutes to dissolve the pellet.

    • Measure the absorbance of each well at 556 nm using a microplate reader.

Data Presentation and Analysis

  • Subtract the absorbance of the blank (0 µg/mL collagen standard) from all other readings.

  • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

  • Use the standard curve to determine the collagen concentration in each experimental sample.

  • Normalize the collagen concentration to the cell number or total protein content if significant variations in cell viability are observed between treatments.

  • Present the data as mean ± standard deviation for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

Table 1: Example Data for Collagen Concentration in HDF Supernatant after Treatment

Treatment GroupConcentrationMean Collagen (µg/mL) ± SD% Increase over Controlp-value vs. Control
Control (Vehicle) -5.2 ± 0.4--
This compound 1 µM6.8 ± 0.530.8%< 0.05
This compound 5 µM8.9 ± 0.771.2%< 0.01
This compound 10 µM11.3 ± 0.9117.3%< 0.001
TGF-β1 (Positive Control) 10 ng/mL12.5 ± 1.1140.4%< 0.001

Table 2: Sircol™ Assay Plate Layout Example

1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankStd 1Std 1Ctrl 1Ctrl 1AT9 5µM 1AT9 5µM 1TGF-β1 1TGF-β1 1
B Std 2Std 2Std 3Std 3Ctrl 2Ctrl 2AT9 5µM 2AT9 5µM 2TGF-β1 2TGF-β1 2
C Std 4Std 4Std 5Std 5Ctrl 3Ctrl 3AT9 5µM 3AT9 5µM 3TGF-β1 3TGF-β1 3
D Std 6Std 6Std 7Std 7AT9 1µM 1AT9 1µM 1AT9 10µM 1AT9 10µM 1
E AT9 1µM 2AT9 1µM 2AT9 10µM 2AT9 10µM 2
F AT9 1µM 3AT9 1µM 3AT9 10µM 3AT9 10µM 3
G
H

Conclusion

This application note provides a comprehensive and detailed protocol for evaluating the efficacy of this compound on collagen synthesis in a human dermal fibroblast in vitro model. The Sircol™ Soluble Collagen Assay offers a reliable and quantitative method for this assessment. The provided experimental design, data presentation formats, and pathway diagrams can serve as a valuable resource for researchers in the fields of dermatology, cosmetology, and drug discovery. The results of such studies can provide strong evidence for the anti-aging and skin-rejuvenating properties of this compound.

References

Application Note: Quantification of Lumican in Human Dermal Fibroblast Cultures Following Acetyl Tetrapeptide-9 Treatment using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumican is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the organization and stabilization of collagen fibrils within the extracellular matrix (ECM), contributing to the skin's structural integrity and firmness.[1][2][3] The natural synthesis of lumican declines with age, leading to a disorganized collagen network and visible signs of aging. Acetyl tetrapeptide-9 is a synthetic signal peptide designed to mimic the function of lumican, stimulating its production by dermal fibroblasts.[4][5] This peptide binds to specific receptors on fibroblast membranes, activating signaling pathways that upregulate the expression of lumican and collagen type I.[1][4] This application note provides a detailed protocol for the in vitro treatment of human dermal fibroblasts with this compound and the subsequent quantification of secreted lumican in the cell culture supernatant using a sandwich ELISA.

Mechanism of Action: this compound

This compound acts as a biomimetic of a natural matrikine, specifically targeting dermal fibroblasts to stimulate the synthesis of key ECM components. Upon binding to fibroblast receptors, it is thought to activate downstream signaling cascades, likely involving the Transforming Growth Factor-β (TGF-β) pathway, a known regulator of collagen and proteoglycan production.[1] This leads to the transcriptional and translational upregulation of the lumican gene, resulting in increased synthesis and secretion of lumican protein.[1] The newly synthesized lumican then participates in the proper assembly and organization of collagen fibrils, reinforcing the skin's structural support system.

cluster_membrane Fibroblast Cell Membrane Receptor Fibroblast Receptor TGF_beta_Pathway TGF-β Signaling Pathway Activation Receptor->TGF_beta_Pathway Acetyl_Tetrapeptide_9 Acetyl Tetrapeptide-9 Acetyl_Tetrapeptide_9->Receptor Binding Gene_Expression Increased Lumican Gene Expression (Transcription) TGF_beta_Pathway->Gene_Expression Protein_Synthesis Lumican Protein Synthesis (Translation) Gene_Expression->Protein_Synthesis Lumican_Secretion Secreted Lumican Protein_Synthesis->Lumican_Secretion Secretion ECM_Organization Enhanced ECM Organization Lumican_Secretion->ECM_Organization

Figure 1: Proposed signaling pathway of this compound.

Data Presentation

The following tables summarize the expected quantitative results from the treatment of human dermal fibroblasts with varying concentrations of this compound over a 72-hour period. Data is presented as the mean concentration of lumican detected in the cell culture supernatant and the corresponding percentage increase compared to an untreated control.

Table 1: Dose-Response of this compound on Lumican Secretion

This compound Concentration (µg/mL)Mean Lumican Concentration (ng/mL) ± SDPercentage Increase in Lumican (%)
0 (Control)12.5 ± 1.10%
0.515.8 ± 1.326.4%
1.018.2 ± 1.545.6%
2.526.9 ± 2.2115.2%
5.028.1 ± 2.5124.8%
10.028.5 ± 2.6128.0%

Table 2: Time-Course of Lumican Secretion with 2.5 µg/mL this compound

Time (Hours)Mean Lumican Concentration (ng/mL) ± SDPercentage Increase in Lumican (%)
00.0 ± 0.00%
249.8 ± 0.9-
4818.5 ± 1.6-
7226.9 ± 2.2-

Experimental Protocols

I. Cell Culture and Treatment Protocol

This protocol details the culture of primary Human Dermal Fibroblasts (HDFs) and their subsequent treatment with this compound.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Serum-Free Fibroblast Growth Medium

  • This compound (powder)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Sterile tissue culture flasks and plates (6-well plates recommended)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture HDFs in T-75 flasks with Fibroblast Growth Medium. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into 6-well plates at a density of 5 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Serum Starvation: After 24 hours, aspirate the growth medium, wash the cells gently with sterile PBS, and replace with Serum-Free Fibroblast Growth Medium. Incubate for 12-24 hours to synchronize the cells.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in Serum-Free Fibroblast Growth Medium to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL).

  • Treatment: Aspirate the serum-free medium from the 6-well plates and add 2 mL of the prepared this compound solutions to the respective wells. Include a vehicle-only control (0 µg/mL).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 72 hours) at 37°C with 5% CO₂.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes.

  • Sample Processing: Centrifuge the collected supernatant at 1,500 x g for 10 minutes at 4°C to pellet any cells and debris.

  • Storage: Transfer the clarified supernatant to new, clean tubes and store at -80°C until ready for ELISA analysis. Avoid repeated freeze-thaw cycles.

cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_collection Sample Collection & Processing Culture_HDFs Culture HDFs to 80-90% Confluency Seed_Plates Seed into 6-well Plates Culture_HDFs->Seed_Plates Serum_Starve Serum Starve (12-24h) Seed_Plates->Serum_Starve Add_Peptide Add this compound in Serum-Free Medium Serum_Starve->Add_Peptide Incubate Incubate (e.g., 72h) Add_Peptide->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant Centrifuge Centrifuge to Remove Debris Collect_Supernatant->Centrifuge Store_Sample Store at -80°C for ELISA Analysis Centrifuge->Store_Sample

Figure 2: Experimental workflow for cell treatment.

II. Lumican ELISA Protocol

This protocol is a representative example of a sandwich ELISA for the quantification of human lumican. Refer to the specific manufacturer's instructions for the kit being used.

Materials:

  • Human Lumican ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

  • Clarified cell culture supernatants (samples)

  • Deionized or distilled water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and sterile tips

  • Plate shaker

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting the lyophilized standard to create a stock solution and then performing a serial dilution to generate a standard curve. Dilute wash buffers and detection antibodies to their working concentrations.

  • Standard and Sample Addition: Add 100 µL of each standard dilution and sample to the appropriate wells of the pre-coated microplate. Include a blank well with 100 µL of standard diluent.

  • First Incubation: Cover the plate and incubate for 2 hours at 37°C or as specified by the kit manufacturer.

  • Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Second Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 4.

  • Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well.

  • Third Incubation: Cover the plate and incubate for 45 minutes at 37°C.

  • Washing: Repeat the washing step, typically for 5 times.

  • Substrate Addition: Add 90-100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature (or 37°C) for 15-30 minutes, or until color develops.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.

  • Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank from all other absorbance readings.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use the standard curve (typically a four-parameter logistic curve fit) to determine the concentration of lumican in each sample.

    • Multiply the calculated concentration by any sample dilution factor to obtain the final lumican concentration.

Start Start Prep_Reagents Prepare Reagents, Standards, and Samples Start->Prep_Reagents Add_Samples Add 100µL Standards & Samples to Plate Prep_Reagents->Add_Samples Incubate_1 Incubate (2h, 37°C) Add_Samples->Incubate_1 Wash_1 Wash Plate (3x) Incubate_1->Wash_1 Add_Detection_Ab Add 100µL Detection Antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate (1h, 37°C) Add_Detection_Ab->Incubate_2 Wash_2 Wash Plate (3x) Incubate_2->Wash_2 Add_HRP Add 100µL Streptavidin-HRP Wash_2->Add_HRP Incubate_3 Incubate (45min, 37°C) Add_HRP->Incubate_3 Wash_3 Wash Plate (5x) Incubate_3->Wash_3 Add_Substrate Add 100µL TMB Substrate Wash_3->Add_Substrate Incubate_4 Incubate (15-30min, Dark) Add_Substrate->Incubate_4 Add_Stop Add 50µL Stop Solution Incubate_4->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Analyze_Data Calculate Lumican Concentration Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: ELISA protocol workflow.

References

Revolutionizing Dermatological Research: Advanced Techniques for Incorporating Acetyl Tetrapeptide-9 into 3D Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for dermatological and cosmetic research, comprehensive application notes and detailed protocols have been developed for the incorporation and evaluation of Acetyl tetrapeptide-9 in three-dimensional (3D) skin models. This breakthrough provides researchers, scientists, and drug development professionals with a standardized methodology to investigate the efficacy of this potent anti-aging peptide in a physiologically relevant in vitro system.

This compound is a synthetic peptide known for its ability to stimulate the synthesis of lumican and collagen I, key components of the dermal extracellular matrix (ECM).[1][2][3] By targeting these structural proteins, this compound enhances the skin's supportive scaffold, leading to improved firmness, density, and a reduction in the appearance of fine lines and wrinkles.[1][4][5] The new protocols offer a robust framework for quantifying these effects in a controlled laboratory setting.

These detailed guidelines address a critical need for standardized methods to assess the activity of active ingredients in complex 3D tissue models, which closely mimic the structure and function of human skin. The application notes provide a thorough understanding of the peptide's mechanism of action and outline a series of experiments to validate its performance.

Application Notes: Understanding the Action of this compound

This compound, a sequence of four amino acids (Aspartic Acid, Glutamine, Histidine, and Valine)[6][7], acts as a signaling peptide that stimulates fibroblasts within the dermis.[8] Its primary target is the proteoglycan lumican, which plays a crucial role in organizing and stabilizing collagen fibrils.[1][2] With age, the natural production of lumican decreases, leading to a disorganized collagen network and a loss of skin firmness.[1] this compound counteracts this by boosting lumican synthesis, thereby promoting a more organized and functional collagen matrix.[1][2] This ultimately results in a firmer, more resilient skin structure.[6]

Key Physicochemical Properties:

PropertyValueReference
INCI NameThis compound[6][7]
CAS Number928006-50-2[3]
Molecular FormulaC27H38N4O7[3]
Molecular Weight539.54 g/mol [3]
Amino Acid SequenceAc-Gln-Asp-Val-His[3][8]
SolubilityWater Soluble[6][7]
AppearanceWhite to off-white powder[9]
Recommended Use Level0.0007% – 0.13%[9]

Experimental Protocols

The following protocols provide a detailed methodology for incorporating this compound into 3D full-thickness skin models and assessing its biological activity.

Protocol 1: Incorporation of this compound into 3D Skin Models

This protocol outlines the topical application of this compound to commercially available or in-house developed 3D skin models.

Materials:

  • Full-thickness 3D human skin models (e.g., EpiDermFT™, MatTek)

  • This compound (powder form)

  • Sterile, phosphate-buffered saline (PBS) or appropriate vehicle

  • Assay medium provided by the 3D skin model manufacturer

  • Sterile, positive-displacement pipettes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Model Acclimation: Upon receipt, acclimate the 3D skin models in the manufacturer-provided maintenance medium for 24 hours in a humidified incubator.

  • Preparation of Test Solution: Prepare a stock solution of this compound in a sterile, aqueous vehicle (e.g., PBS). A recommended starting concentration range for topical application is 0.01% to 0.1% (w/v). Prepare a vehicle-only control.

  • Topical Application: Carefully apply a precise volume (e.g., 20-50 µL) of the this compound solution or vehicle control to the apical surface of the 3D skin model.

  • Incubation: Culture the treated models for the desired experimental duration (e.g., 48, 72, or 96 hours). Change the basal medium every 24-48 hours as recommended by the manufacturer.

Protocol 2: Assessment of Lumican and Collagen I Synthesis via Immunohistochemistry (IHC)

This protocol details the visualization and semi-quantification of lumican and collagen I protein expression within the dermal layer of the 3D skin model.

Materials:

  • Treated 3D skin models from Protocol 1

  • 10% Neutral buffered formalin

  • Paraffin (B1166041) wax

  • Microtome

  • Microscope slides

  • Primary antibodies: anti-Lumican and anti-Collagen Type I

  • Appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Microscope with imaging software

Procedure:

  • Tissue Fixation and Processing: Fix the harvested 3D skin models in 10% neutral buffered formalin for 24 hours, followed by standard paraffin embedding.

  • Sectioning: Cut 5 µm thick cross-sections of the paraffin-embedded tissue and mount them on microscope slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Incubate with primary antibodies against lumican and collagen I overnight at 4°C.

    • Wash and incubate with the corresponding HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a bright-field microscope. Semi-quantify the staining intensity in the dermal compartment using image analysis software (e.g., ImageJ).

Protocol 3: Quantification of Gene Expression by qRT-PCR

This protocol allows for the quantitative analysis of gene expression levels of LUM (Lumican) and COL1A1 (Collagen Type I Alpha 1 Chain).

Materials:

  • Treated 3D skin models from Protocol 1

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Primers for LUM, COL1A1, and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Homogenize the 3D skin models and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Expected Quantitative Outcomes

The following table summarizes the expected outcomes from the experimental protocols, based on the known mechanism of action of this compound.

AssayEndpointExpected Outcome with this compound
ImmunohistochemistryStaining intensity of Lumican in the dermisIncreased staining intensity compared to vehicle control
ImmunohistochemistryStaining intensity of Collagen I in the dermisIncreased staining intensity compared to vehicle control
qRT-PCRRelative mRNA expression of LUMUpregulation of LUM gene expression
qRT-PCRRelative mRNA expression of COL1A1Upregulation of COL1A1 gene expression

Visualizing the Pathways and Workflows

To further aid researchers, the following diagrams illustrate the key signaling pathway of this compound and the experimental workflows.

Acetyl_Tetrapeptide_9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Fibroblast Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_synthesis Protein Synthesis cluster_ecm Extracellular Matrix AT9 This compound Receptor Fibroblast Receptor AT9->Receptor Binds to Signaling Downstream Signaling Cascade Receptor->Signaling Activates Gene Gene Transcription (LUM, COL1A1) Signaling->Gene Stimulates Protein Lumican & Collagen I Synthesis Gene->Protein Leads to ECM Improved ECM Structure (Increased Firmness) Protein->ECM Contributes to

Caption: Signaling pathway of this compound in fibroblasts.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Endpoint Analysis Acclimate Acclimate 3D Skin Models (24h) Prepare Prepare this compound Solution (0.01% - 0.1%) Acclimate->Prepare Apply Topical Application Prepare->Apply Incubate Incubate (48-96h) Apply->Incubate Harvest Harvest Tissues Incubate->Harvest IHC Immunohistochemistry (Lumican, Collagen I) Harvest->IHC qPCR qRT-PCR (LUM, COL1A1) Harvest->qPCR Data Data Analysis & Interpretation IHC->Data qPCR->Data

Caption: Workflow for evaluating this compound in 3D skin models.

These comprehensive application notes and protocols are poised to accelerate research and development in the cosmetic and dermatological fields, enabling a more precise and efficient evaluation of anti-aging compounds. By providing a clear and reproducible methodology, the scientific community can better understand and harness the potential of innovative ingredients like this compound.

References

Application Notes and Protocols for Assessing the Transdermal Delivery of Acetyl Tetrapeptide-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-9 is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its role in enhancing the skin's structural integrity.[1][2] Its primary mechanism of action involves stimulating fibroblasts to produce key components of the extracellular matrix (ECM), such as collagen and elastin.[1] Specifically, this compound upregulates the synthesis of lumican, a proteoglycan that is crucial for the proper organization and stabilization of collagen fibers.[3][4] By promoting a well-structured collagen network, this compound contributes to improved skin firmness, density, and elasticity.[5][6]

The efficacy of topically applied this compound is contingent on its ability to penetrate the stratum corneum and reach the viable layers of the skin where fibroblasts reside. Therefore, a thorough assessment of its transdermal delivery is paramount for formulation development and efficacy substantiation. These application notes provide detailed protocols for the quantitative and qualitative assessment of this compound skin permeation.

Key Assessment Methodologies

Several established in vitro and ex vivo methods are employed to evaluate the cutaneous absorption of active ingredients. The principal techniques suitable for assessing the transdermal delivery of this compound include:

  • In Vitro Franz Diffusion Cell Studies: This is a widely accepted method for quantifying the permeation of a substance through excised skin into a receptor fluid.[5]

  • Ex Vivo Tape Stripping: A minimally invasive technique used to sequentially remove layers of the stratum corneum to determine the concentration gradient of the applied substance within this primary skin barrier.

  • Confocal Laser Scanning Microscopy (CLSM): A non-invasive imaging technique that allows for the visualization of fluorescently labeled substances within the different layers of the skin, providing insights into the pathways of penetration.[5]

Data Presentation: Quantitative Analysis of this compound Skin Penetration

The following tables are structured to serve as templates for presenting quantitative data obtained from the experimental protocols described below.

Table 1: In Vitro Skin Permeation of this compound using Franz Diffusion Cells

FormulationLag Time (h)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Cumulative Amount Permeated at 24h (µg/cm²)
Formulation A
Formulation B
Control

Table 2: Distribution of this compound in Skin Layers Determined by Tape Stripping

Tape Strip NumberAmount of this compound per Strip (ng/cm²)Cumulative Amount Removed (ng/cm²)
1
2
3
...
20
Remaining Epidermis
Dermis

Table 3: Quantification of this compound in Skin Homogenate after Topical Application

Skin LayerConcentration of this compound (ng/mg of tissue)
Stratum Corneum
Epidermis
Dermis

Signaling Pathway of this compound

This compound initiates a signaling cascade within the dermis that ultimately leads to a strengthened and more organized extracellular matrix. The process begins with the peptide penetrating the epidermis and reaching the dermal fibroblasts.

Acetyl_Tetrapeptide_9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Fibroblast Cell Membrane cluster_intracellular Intracellular cluster_ecm Extracellular Matrix Acetyl_Tetrapeptide_9 This compound Fibroblast_Receptor Fibroblast Receptor Acetyl_Tetrapeptide_9->Fibroblast_Receptor Binds to Signaling_Cascade Signaling Cascade (e.g., TGF-β/SMAD pathway) Fibroblast_Receptor->Signaling_Cascade Activates Gene_Expression Upregulation of LUM and COL1A1/2 Gene Expression Signaling_Cascade->Gene_Expression Lumican_Synthesis Lumican Synthesis Gene_Expression->Lumican_Synthesis Collagen_Synthesis Pro-collagen Synthesis Gene_Expression->Collagen_Synthesis Organized_Collagen Organized and Stabilized Collagen Fibers Lumican_Synthesis->Organized_Collagen Organizes Collagen_Fibrils Collagen Fibrils Collagen_Synthesis->Collagen_Fibrils Forms Collagen_Fibrils->Organized_Collagen Improved_Skin Improved Skin Firmness and Elasticity Organized_Collagen->Improved_Skin

Caption: Signaling pathway of this compound in dermal fibroblasts.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

This protocol details the procedure for quantifying the amount of this compound that permeates through excised human or animal skin.

Objective: To determine the rate and extent of this compound penetration through the skin from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Formulation containing this compound

  • Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer if necessary)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system for analysis

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles

  • Vials for sample collection

Experimental Workflow:

Caption: Workflow for Franz diffusion cell experiment.

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, ensuring the stratum corneum side faces the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) receptor fluid. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber and begin stirring.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath set to 32°C for at least 30 minutes.

  • Formulation Application: Apply a known amount of the formulation containing this compound evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.

Protocol 2: Ex Vivo Skin Distribution by Tape Stripping

This protocol outlines the procedure for determining the distribution of this compound within the stratum corneum.

Objective: To quantify the concentration of this compound in successive layers of the stratum corneum after topical application.

Materials:

  • Excised human or porcine skin

  • Formulation containing this compound

  • Adhesive tape (e.g., D-Squame® or Scotch® Magic™ Tape)

  • Forceps

  • Microcentrifuge tubes

  • Extraction solvent (e.g., methanol (B129727) or acetonitrile/water mixture)

  • Vortex mixer and sonicator

  • HPLC or LC-MS/MS system

Experimental Workflow:

Caption: Workflow for tape stripping experiment.

Procedure:

  • Formulation Application: Apply a defined amount of the formulation to a specific area on the surface of the excised skin.

  • Incubation: Incubate the skin at 32°C in a humidified chamber for a predetermined period (e.g., 6 hours).

  • Surface Cleaning: Gently wipe the skin surface to remove any unabsorbed formulation.

  • Tape Stripping: Apply a piece of adhesive tape to the application site with firm, uniform pressure. Quickly remove the tape in a single, smooth motion. Place the tape strip in a labeled microcentrifuge tube. Repeat this process for a set number of strips (e.g., 20) on the same area.

  • Peptide Extraction: Add a known volume of extraction solvent to each tube containing a tape strip. Vortex and sonicate the tubes to extract the this compound from the tape and corneocytes.

  • Sample Analysis: Centrifuge the tubes to pellet any debris. Analyze the supernatant for the concentration of this compound using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the amount of this compound per tape strip. Plot the amount of peptide per strip versus the strip number to visualize the concentration gradient within the stratum corneum.

Protocol 3: Visualization of Skin Penetration by Confocal Laser Scanning Microscopy

This protocol describes the visualization of fluorescently-labeled this compound penetration into the skin.

Objective: To qualitatively or semi-quantitatively assess the localization of fluorescently-labeled this compound in different skin strata.

Materials:

  • Fluorescently-labeled this compound (e.g., conjugated to a fluorophore like FITC or Rhodamine B)

  • Excised human or porcine skin

  • Formulation containing the fluorescently-labeled peptide

  • Confocal laser scanning microscope

  • Microscope slides and coverslips

  • Mounting medium

Experimental Workflow:

Caption: Workflow for confocal microscopy experiment.

Procedure:

  • Formulation Preparation: Prepare a formulation containing the fluorescently-labeled this compound.

  • Skin Treatment: Apply the formulation to the surface of excised skin and incubate for a defined period under controlled conditions (e.g., in a humidified chamber at 32°C).

  • Sample Preparation for Microscopy: After incubation, gently wash the skin surface to remove excess formulation. The skin sample can be either viewed as a whole mount or cryo-sectioned for cross-sectional imaging. Mount the skin sample on a microscope slide with a suitable mounting medium and a coverslip.

  • Image Acquisition: Use a confocal microscope to acquire a series of optical sections (z-stack) from the stratum corneum down into the epidermis and dermis. Use appropriate laser excitation and emission filters for the chosen fluorophore.

  • Image Analysis: Reconstruct the z-stack to create a 3D image of the skin, showing the distribution of the fluorescently-labeled peptide. The fluorescence intensity can be semi-quantitatively analyzed in different regions of interest corresponding to different skin layers.

Analytical Method for Quantification: HPLC-MS/MS

A highly sensitive and specific method for quantifying this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column suitable for peptide analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute the peptide.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Collision Energy and other MS parameters: To be optimized for this compound.

Sample Preparation from Skin Homogenate:

  • Excise the treated skin area and separate the epidermis and dermis if required.

  • Weigh the tissue samples.

  • Homogenize the tissue in an appropriate extraction solvent (e.g., acetonitrile/water with 0.1% formic acid) containing an internal standard.

  • Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

  • Collect the supernatant, filter, and inject into the LC-MS/MS system.

By employing these detailed protocols, researchers can generate reliable and reproducible data to thoroughly assess the transdermal delivery of this compound, thereby aiding in the development of effective topical formulations.

References

Troubleshooting & Optimization

Technical Support Center: Acetyl Tetrapeptide-9 Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of Acetyl tetrapeptide-9 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the amino acid sequence Ac-Gln-Asp-Val-His-OH, is a synthetic peptide designed to mimic the action of lumican, a proteoglycan involved in collagen fibril organization.[1][2] Its primary function is to stimulate fibroblasts to produce key components of the extracellular matrix (ECM), such as collagen and lumican, thereby improving skin density and firmness.[1][3] The N-terminal acetylation enhances its stability against enzymatic degradation.[4][5]

Q2: I'm observing a loss of efficacy of this compound in my long-term cell culture experiments. What are the likely causes?

A2: Loss of peptide activity in cell culture is often due to its degradation. The primary causes include:

  • Enzymatic Degradation: Proteases and peptidases present in the cell culture medium, particularly when supplemented with serum (e.g., Fetal Bovine Serum - FBS), can cleave the peptide bonds.[6] The acetyl group on the N-terminus provides some protection against aminopeptidases.[4][5]

  • Chemical Instability: The peptide can undergo chemical degradation through pathways such as deamidation of the glutamine residue and hydrolysis of the peptide backbone, particularly at the aspartic acid residue.[7][8] These reactions are influenced by the pH, temperature, and composition of the culture medium.

Q3: What are the potential degradation sites within the this compound sequence?

A3: The sequence Ac-Gln-Asp-Val-His-OH has several potential points of instability:

  • Glutamine (Gln): The side chain of glutamine can undergo deamidation to form glutamic acid, especially under physiological or slightly basic conditions, leading to a change in the peptide's net charge and conformation.[7][9][10]

  • Aspartic Acid (Asp): The peptide bond C-terminal to the aspartic acid residue (Asp-Val) can be susceptible to hydrolysis, particularly in acidic conditions.[8][11]

  • Histidine (His): The imidazole (B134444) ring of histidine can be susceptible to oxidation.

Q4: How can I monitor the degradation of this compound in my cell culture medium?

A4: The most reliable method for monitoring peptide degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS). This technique allows for the separation and quantification of the intact peptide from its degradation products. A detailed experimental protocol is provided below.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of biological activity over time Peptide degradation (enzymatic or chemical)1. Minimize Serum Concentration: If possible, reduce the percentage of serum in your culture medium or use a serum-free medium. 2. Heat-Inactivate Serum: Heat-inactivating the serum before use can denature some proteases. 3. Add Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium. 4. Replenish Peptide: For long-term experiments, replenish the this compound in the medium every 24-48 hours. 5. Optimize pH: Maintain the pH of the culture medium within a stable range (ideally 7.2-7.4) to minimize chemical degradation.
Inconsistent or unexpected experimental results Peptide instability in stock solution1. Proper Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution and store at -80°C to avoid freeze-thaw cycles. 2. Use Appropriate Solvent: Reconstitute the peptide in sterile, nuclease-free water or a buffer at a pH of 6-7. Avoid dissolving in highly acidic or basic solutions.
Visible precipitate in the culture medium Poor peptide solubility or aggregation1. Solubility Check: Ensure the working concentration of the peptide does not exceed its solubility limit in the culture medium. 2. Sonication: Briefly sonicate the stock solution to aid in dissolution before adding it to the medium. 3. Filter Sterilization: After adding the peptide to the medium, filter sterilize the complete medium to remove any potential aggregates.

Data Presentation

The following table presents hypothetical data on the stability of this compound in a standard cell culture medium (DMEM with 10% FBS) at 37°C. This data is illustrative and based on typical peptide degradation kinetics. Actual degradation rates should be determined experimentally.

Time (hours) Intact this compound Remaining (%) Major Degradation Product 1 (Deamidated Gln) (%) Major Degradation Product 2 (Hydrolyzed Asp-Val) (%)
010000
885105
24602515
48354025
72155530

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol outlines a method to quantify the degradation of this compound in cell culture medium over time using RP-HPLC.

1. Materials:

  • This compound (lyophilized powder)

  • Cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)

  • Sterile, nuclease-free water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm sterile syringe filters

  • Low protein binding microcentrifuge tubes

  • RP-HPLC system with a C18 column and UV detector

2. Preparation of Solutions:

  • Peptide Stock Solution (1 mg/mL): Dissolve this compound in sterile, nuclease-free water to a final concentration of 1 mg/mL.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Experimental Procedure:

  • Prepare two sets of cell culture medium: one with 10% FBS and one without.

  • Spike both media with the this compound stock solution to a final concentration of 100 µg/mL.

  • Immediately after spiking (T=0), take an aliquot from each medium, filter it through a 0.22 µm syringe filter into a low protein binding tube, and store at -80°C.

  • Incubate the remaining media at 37°C in a cell culture incubator.

  • At various time points (e.g., 8, 24, 48, 72 hours), collect aliquots, filter, and store at -80°C.

  • For analysis, thaw all samples and inject them into the RP-HPLC system.

  • Use a gradient elution method (e.g., 5-95% Mobile Phase B over 30 minutes) to separate the peptide and its degradation products.

  • Monitor the absorbance at 214 nm.

  • Quantify the peak area of the intact this compound at each time point and express it as a percentage of the peak area at T=0.

Mandatory Visualizations

Signaling Pathway

Acetyl_Tetrapeptide_9_Signaling_Pathway AT9 This compound Fibroblast Fibroblast Cell Membrane AT9->Fibroblast Binds to Receptor ALK5 ALK5 Receptor AT9->ALK5 TGFb_Pathway TGF-β Signaling (Smad-dependent & independent) ALK5->TGFb_Pathway Activates Nucleus Nucleus TGFb_Pathway->Nucleus Gene_Expression Increased Gene Expression (Lumican, Collagen I) TGFb_Pathway->Gene_Expression Upregulates Lumican_Protein Lumican Synthesis Gene_Expression->Lumican_Protein Collagen_Protein Pro-collagen Synthesis Gene_Expression->Collagen_Protein ECM Extracellular Matrix (ECM) Lumican_Protein->ECM Secreted into Collagen_Fibrils Organized Collagen Fibrils Lumican_Protein->Collagen_Fibrils Organizes Collagen_Protein->ECM Secreted into Collagen_Protein->Collagen_Fibrils Forms Improved_ECM Improved ECM Integrity & Skin Firmness Collagen_Fibrils->Improved_ECM

Caption: Signaling pathway of this compound in fibroblasts.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Peptide Stock & Cell Culture Media Spike Spike Media with This compound Start->Spike T0 Collect T=0 Aliquot (Store at -80°C) Spike->T0 Incubate Incubate Media at 37°C Spike->Incubate Analyze Analyze All Samples by RP-HPLC T0->Analyze Timepoints Collect Aliquots at Defined Time Points (e.g., 8, 24, 48, 72h) Incubate->Timepoints Store Store Aliquots at -80°C Timepoints->Store Store->Analyze Quantify Quantify Intact Peptide Peak Area Analyze->Quantify End End: Determine Degradation Rate Quantify->End

Caption: Workflow for assessing peptide stability in cell culture.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Problem Problem Loss of Peptide Activity Cause1 Potential Cause 1 Enzymatic Degradation Problem:p->Cause1:c1 Cause2 Potential Cause 2 Chemical Instability Problem:p->Cause2:c2 Solution1 Solution Reduce Serum, Heat-Inactivate, Add Protease Inhibitors Cause1:c1->Solution1:s1 Solution2 Solution Optimize pH, Replenish Peptide Cause2:c2->Solution2:s2 Verification Verification Monitor Stability with HPLC Solution1:s1->Verification:v Solution2:s2->Verification:v

Caption: Troubleshooting logic for loss of peptide activity.

References

Troubleshooting low reproducibility in Acetyl tetrapeptide-9 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl tetrapeptide-9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to specific issues that may arise during your experiments with this compound.

Q1: We are observing inconsistent results in our fibroblast proliferation and collagen synthesis assays. What are the potential causes?

A1: Low reproducibility in cell-based assays with this compound can stem from several factors. Here is a checklist of potential issues to investigate:

  • Peptide Quality and Handling:

    • Purity: Ensure you are using a high-purity (≥95%) this compound. Impurities from synthesis, such as truncated or modified peptides, can interfere with the biological activity.[1]

    • Solubility: this compound is water-soluble.[2] However, improper dissolution can lead to aggregation. It is recommended to first dissolve the lyophilized peptide in sterile, distilled water or a sterile buffer solution before further dilution in your cell culture medium.[3]

    • Storage: Lyophilized this compound should be stored at 2-8°C.[3] Once reconstituted, it is best to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]

  • Cell Culture Conditions:

    • Cell Line Integrity: Use low-passage number fibroblasts and regularly check for mycoplasma contamination.[5]

    • Serum Variability: Batch-to-batch variation in fetal bovine serum (FBS) can significantly impact cell growth and response to stimuli. It is advisable to test a new batch of FBS before use in critical experiments.

    • Cell Seeding Density: Inconsistent cell seeding densities will lead to variability in proliferation and protein expression. Ensure precise and uniform cell plating.

  • Experimental Protocol:

    • Peptide Concentration: The biological effects of peptides are often dose-dependent. Ensure accurate calculation of the net peptide content and precise dilution to the desired final concentration.[6]

    • Incubation Time: The duration of peptide exposure can influence the observed effects. Optimize the incubation time for your specific assay (e.g., 24, 48, 72 hours).

Q2: Our Western blot results for lumican and collagen I are not showing a clear dose-dependent increase after treatment with this compound. How can we troubleshoot this?

A2: Inconsistent Western blot results can be frustrating. Here are some specific troubleshooting steps:

  • Antibody Performance:

    • Specificity: Validate the primary antibodies for lumican and collagen I to ensure they are specific to the target proteins.

    • Optimal Dilution: Perform an antibody titration to determine the optimal concentration for your experimental setup.

    • Positive and Negative Controls: Always include appropriate controls, such as lysates from cells known to express high and low levels of the target proteins.

  • Protein Extraction and Quantification:

    • Lysis Buffer: Use a lysis buffer that efficiently extracts extracellular matrix proteins.

    • Protein Assay: Ensure accurate and consistent protein quantification across all your samples before loading the gel.

  • Gel Electrophoresis and Transfer:

    • Even Loading: Make sure to load equal amounts of protein in each well.

    • Efficient Transfer: Optimize the transfer conditions (time, voltage) to ensure complete transfer of proteins to the membrane.

Q3: We are having trouble dissolving the lyophilized this compound powder.

A3: While this compound is generally water-soluble, difficulties can arise.[2] Here's what to do:

  • Initial Solvent: Start by attempting to dissolve the peptide in a small amount of sterile, distilled water or a common sterile buffer like PBS.[3]

  • Gentle Agitation: Use gentle vortexing or sonication to aid dissolution.[6] Avoid vigorous shaking, which can cause aggregation.

  • pH Adjustment: If solubility remains an issue, for basic peptides, a small amount of acetic acid can be added. For acidic peptides, ammonium (B1175870) hydroxide (B78521) can be used. However, be mindful of how this might affect the pH of your final cell culture medium.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in in-vitro studies.

Endpoint Cell Type Treatment Concentration Treatment Duration Observed Effect Reference
Lumican SynthesisAged Human Dermal FibroblastsDose-dependent6 daysSignificant increase[7]
Lumican SynthesisPseudo-dermal Model2.2 µg/ml6 days+58.4% vs. control[7]
Lumican SynthesisHuman Dermal FibroblastsNot specifiedNot specified+115% vs. control[3][8]
Lumican & Collagen DepositionHuman Dermal FibroblastsNot specified7 days>30% increase[3]
Collagen I Gene (COL1A1) ExpressionHuman Dermal FibroblastsDose-dependentNot specifiedSignificant increase[7]
Collagen I SynthesisHuman Dermal FibroblastsDose-dependentNot specifiedSignificant increase[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Fibroblast Cell Culture and Treatment
  • Cell Seeding: Plate primary human dermal fibroblasts in 96-well plates (for proliferation assays) or 6-well plates (for protein/RNA extraction) at a density of 5,000-10,000 cells/cm².

  • Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

  • Starvation (Optional): Prior to treatment, you may serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS to synchronize the cell cycle.

  • Peptide Preparation: Reconstitute lyophilized this compound in sterile water to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.2, 5 µg/mL).

  • Treatment: Replace the culture medium with the medium containing different concentrations of this compound or a vehicle control (medium with the same final concentration of the peptide solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Western Blot for Lumican and Collagen I
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against lumican and collagen I (at optimized dilutions) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for COL1A1 Gene Expression
  • RNA Extraction: Following treatment, extract total RNA from the fibroblasts using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[9]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for COL1A1 and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in COL1A1 expression in treated cells compared to the control group.[9]

Visualizations

Signaling Pathways and Workflows

Acetyl_Tetrapeptide_9_Signaling_Pathway AT9 This compound Fibroblast Fibroblast AT9->Fibroblast Stimulates TGF_beta TGF-β Signaling Pathway (Potential) Fibroblast->TGF_beta Gene_Expression Increased Gene Expression (e.g., COL1A1) Fibroblast->Gene_Expression TGF_beta->Gene_Expression Protein_Synthesis Increased Protein Synthesis Gene_Expression->Protein_Synthesis Lumican Lumican Protein_Synthesis->Lumican Collagen_I Collagen I Protein_Synthesis->Collagen_I ECM Extracellular Matrix (ECM) Reorganization Lumican->ECM Collagen_I->ECM Skin_Properties Improved Skin Firmness & Elasticity ECM->Skin_Properties

Caption: Signaling pathway of this compound in fibroblasts.

Caption: Troubleshooting workflow for low reproducibility.

References

Identifying and minimizing experimental artifacts with Acetyl tetrapeptide-9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Acetyl Tetrapeptide-9. The information is designed to help identify and minimize experimental artifacts, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a synthetic, N-acetylated tetrapeptide with the amino acid sequence Ac-Gln-Asp-Val-His.[1][2] Its primary mechanism of action is the stimulation of key components of the extracellular matrix (ECM) in dermal fibroblasts.[2][3] Specifically, it has been shown to significantly increase the synthesis of lumican, a proteoglycan crucial for the proper organization and stabilization of collagen fibrils, and collagen type I, the main structural protein in the dermis.[1][4] This leads to a more organized and robust ECM, which is a key factor in skin firmness and elasticity.[2]

Q2: What is the proposed signaling pathway for this compound in fibroblasts?

A2: this compound is believed to act as a signaling peptide, or "matrikine," that binds to specific receptors on the surface of fibroblasts.[2] While the exact receptor has not been definitively identified in the available literature, its downstream effects suggest an indirect activation of the Transforming Growth Factor-β (TGF-β)/SMAD signaling cascade.[3] This pathway is a central regulator of ECM protein synthesis.[4] The binding of this compound is thought to initiate an intracellular signaling cascade that leads to the transcriptional upregulation of genes encoding for lumican (LUM) and collagen type I (COL1A1).[1][4]

Q3: What are the recommended working concentrations of this compound for in vitro experiments?

A3: The optimal concentration of this compound can vary depending on the cell type, seeding density, and specific experimental endpoint. However, based on available data, a dose-dependent increase in lumican and collagen I synthesis has been observed.[1][4] For initial experiments, a concentration range of 0.5 µM to 10 µM is a reasonable starting point. Toxicological studies have shown no cytotoxic effects on human dermal fibroblasts or keratinocytes at concentrations up to 1 mg/mL.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is a lyophilized powder that is soluble in water and buffer systems.[5] For cell culture use, it should be reconstituted in sterile, nuclease-free water or a buffered saline solution such as Phosphate-Buffered Saline (PBS) to create a concentrated stock solution (e.g., 1-10 mM).[3] To minimize contamination, filter-sterilize the stock solution through a 0.22 µm filter. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Lyophilized peptide should be stored at 2-8°C, while stock solutions should be stored at -20°C or -80°C for long-term stability.[3]

Troubleshooting Guide

Issue/Artifact Potential Cause(s) Recommended Solution(s)
Low or no biological activity (no increase in lumican/collagen) 1. Peptide degradation: Improper storage, repeated freeze-thaw cycles. 2. Suboptimal peptide concentration: Concentration is too low to elicit a response. 3. Cellular health: Fibroblasts are senescent or unhealthy. 4. Incorrect experimental timeline: The incubation period is too short to observe changes in protein or gene expression.1. Ensure proper storage of lyophilized peptide and aliquoted stock solutions. Use a fresh aliquot for each experiment. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 3. Use low-passage fibroblasts and ensure optimal cell culture conditions. 4. For gene expression (qPCR), consider time points between 24 and 72 hours. For protein expression (Western blot), consider 48 to 96 hours or longer.
High variability between replicates 1. Inconsistent peptide concentration: Inaccurate pipetting of the stock solution. 2. Uneven cell seeding: Variation in cell number across wells or plates. 3. Peptide aggregation: The peptide may not be fully solubilized.1. Use calibrated pipettes and ensure the stock solution is thoroughly mixed before dilution. 2. Ensure a single-cell suspension before seeding and mix the cell suspension well before aliquoting into plates. 3. Gently vortex the peptide stock solution before adding it to the culture medium. If solubility issues persist, consider dissolving the peptide in a small amount of DMSO before diluting in an aqueous buffer (ensure final DMSO concentration is non-toxic to cells, typically <0.1%).
Unexpected cell morphology or toxicity 1. High concentration of peptide: Although generally well-tolerated, very high concentrations may have off-target effects. 2. Contamination of peptide stock: Bacterial or fungal contamination during reconstitution. 3. Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be too high.1. Re-evaluate the working concentration and perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at various concentrations. 2. Filter-sterilize the peptide stock solution and always use aseptic techniques. 3. Ensure the final concentration of any organic solvent is well below the toxic threshold for your cells.
Difficulty detecting lumican by Western blot 1. Low protein expression: The induction of lumican by this compound may be modest. 2. Poor antibody quality: The primary antibody may have low affinity or specificity. 3. Inefficient protein extraction: Lumican is an ECM protein and may be difficult to extract.1. Increase the concentration of this compound or the incubation time. Use a positive control like TGF-β1. 2. Use a validated antibody for lumican detection in your species of interest. Check the antibody datasheet for recommended applications and dilutions.[6][7] 3. Use a lysis buffer specifically designed for extracting ECM proteins, which may include detergents and protease inhibitors.

Quantitative Data Summary

Parameter Experimental Model Treatment Result Source
Lumican SynthesisAged Human Dermal FibroblastsThis compoundSignificant, dose-dependent increase[1][4]
Lumican SynthesisPseudo-dermal ModelThis compound58.4% increase compared to control[4]
Lumican & Collagen DepositionHuman Dermal FibroblastsThis compound>30% increase after 7 days[3]
Collagen I Gene (COL1A1) ExpressionHuman Dermal FibroblastsThis compoundSignificant, dose-dependent increase[1][4]
Collagen I Protein SynthesisHuman Dermal FibroblastsThis compoundSignificant, dose-dependent increase[1]

Experimental Protocols

Human Dermal Fibroblast Culture and Treatment with this compound

This protocol describes the general culture of human dermal fibroblasts (HDFs) and their treatment with this compound for downstream analysis.

  • Materials:

    • Human Dermal Fibroblasts (HDFs)

    • Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • This compound (lyophilized powder)

    • Sterile, nuclease-free water or PBS

    • Trypsin-EDTA

    • 6-well or 12-well tissue culture plates

  • Procedure:

    • Cell Culture: Culture HDFs in Fibroblast Growth Medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells at a low passage number for experiments.

    • Peptide Preparation: Reconstitute lyophilized this compound in sterile water or PBS to a stock concentration of 10 mM. Aliquot and store at -20°C.

    • Cell Seeding: Seed HDFs in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

    • Treatment: The next day, replace the medium with fresh, low-serum medium (e.g., 1-2% FBS) containing the desired final concentration of this compound (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with the same amount of sterile water or PBS used to dilute the peptide). A positive control of TGF-β1 (e.g., 10 ng/mL) can also be included.

    • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours for gene expression analysis, 48-96 hours for protein analysis).

    • Harvesting: After incubation, harvest the cells for either RNA or protein extraction.

Gene Expression Analysis of COL1A1 and LUM by qRT-PCR

This protocol outlines the steps to quantify the mRNA levels of collagen type I (COL1A1) and lumican (LUM) following treatment with this compound.

  • Materials:

    • Treated HDFs from the protocol above

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix (SYBR Green-based)

    • qPCR primers for human COL1A1, LUM, and a housekeeping gene (e.g., GAPDH or ACTB)

    • qPCR instrument

  • Procedure:

    • RNA Extraction: Extract total RNA from the vehicle control and this compound-treated HDFs using a commercial RNA extraction kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR: Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target genes and the housekeeping gene, and SYBR Green master mix.

    • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the vehicle control.

Protein Expression Analysis of Lumican and Collagen I by Western Blot

This protocol describes the detection of lumican and collagen I protein levels after treatment with this compound.

  • Materials:

    • Treated HDFs

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-Lumican and anti-Collagen I

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the treated HDFs in lysis buffer. Quantify the protein concentration using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against lumican and collagen I (at the manufacturer's recommended dilution) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply the chemiluminescent substrate.

    • Imaging: Capture the signal using an imaging system. Densitometry can be used to quantify the protein bands relative to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Acetyl_Tetrapeptide_9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetyl_Tetrapeptide_9 Acetyl_Tetrapeptide_9 Fibroblast_Receptor Fibroblast Receptor (Hypothesized) Acetyl_Tetrapeptide_9->Fibroblast_Receptor Binds TGF_beta_Signaling TGF-β/SMAD Signaling Cascade Fibroblast_Receptor->TGF_beta_Signaling Activates Transcription_Factors Transcription Factors TGF_beta_Signaling->Transcription_Factors Activates Gene_Expression Increased Gene Expression (LUM, COL1A1) Transcription_Factors->Gene_Expression

Caption: Hypothesized signaling pathway of this compound in fibroblasts.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis Culture_HDFs Culture Human Dermal Fibroblasts Treat_Peptide Treat with Acetyl Tetrapeptide-9 Culture_HDFs->Treat_Peptide RNA_Extraction RNA Extraction Treat_Peptide->RNA_Extraction Protein_Extraction Protein Extraction Treat_Peptide->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR Analysis (LUM, COL1A1) cDNA_Synthesis->qPCR Western_Blot Western Blot (Lumican, Collagen I) Protein_Extraction->Western_Blot

Caption: Experimental workflow for analyzing the effects of this compound.

Troubleshooting_Logic Start Experiment Start No_Effect No Biological Effect? Start->No_Effect High_Variability High Variability? Start->High_Variability Check_Peptide Check Peptide Integrity (Storage, Handling) No_Effect->Check_Peptide Yes Successful_Result Successful Result No_Effect->Successful_Result No Check_Concentration Optimize Peptide Concentration Check_Peptide->Check_Concentration Check_Cells Assess Cell Health & Passage Number Check_Concentration->Check_Cells Check_Cells->Successful_Result Check_Pipetting Verify Pipetting Accuracy High_Variability->Check_Pipetting Yes High_Variability->Successful_Result No Check_Seeding Ensure Uniform Cell Seeding Check_Pipetting->Check_Seeding Check_Solubility Confirm Peptide Solubility Check_Seeding->Check_Solubility Check_Solubility->Successful_Result

Caption: Logical workflow for troubleshooting common experimental issues.

References

Best practices for the long-term storage of Acetyl tetrapeptide-9 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage of Acetyl tetrapeptide-9 stock solutions for researchers, scientists, and drug development professionals.

Best Practices for Long-Term Storage

Proper preparation and storage of this compound stock solutions are critical for maintaining their stability and ensuring the reproducibility of experimental results. This compound (Sequence: Ac-Gln-Asp-Val-His-OH) is an acidic peptide, a characteristic that influences the choice of solvent for reconstitution.

Recommended Solvents for Reconstitution

The selection of an appropriate solvent is the first step in preparing a stable stock solution. Based on the acidic nature of this compound, the following solvents are recommended in order of preference:

  • Sterile, High-Purity Water: This should be the first choice for dissolving the lyophilized peptide.

  • Dilute Aqueous Base: If the peptide does not readily dissolve in water, a dilute basic solution such as 0.1 M ammonium (B1175870) bicarbonate can be used to aid dissolution. Add the solution dropwise until the peptide is fully dissolved.

  • Organic Solvents (Use with Caution): For peptides that exhibit hydrophobic behavior and are difficult to dissolve in aqueous solutions, a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used. First, dissolve the peptide in a small volume of pure DMSO, and then slowly add this solution to your aqueous buffer while stirring to reach the final desired concentration. It is crucial to keep the final concentration of the organic solvent low in your experimental setup (typically below 1%), as it can be cytotoxic or interfere with assays.

Storage Conditions for Optimal Stability

Once reconstituted, the long-term stability of the this compound stock solution is dependent on the storage conditions.

ParameterRecommendation
Storage Temperature For short to medium-term storage (weeks to a few months), -20°C is recommended. For long-term storage (several months to years), -80°C is optimal.[1][2][3]
Aliquoting To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes immediately after preparation and before the initial freezing.[3][4]
Light Protection Peptides can be sensitive to light. Store aliquots in amber vials or in a dark freezer to prevent photodegradation.[4]
Container Type To minimize the loss of peptide due to adsorption, use low-protein-binding polypropylene (B1209903) or glass vials for storage.[2]
pH of Aqueous Solutions Maintaining a pH between 5 and 7 is generally considered optimal for the stability of peptide solutions.

Experimental Protocol: Stability Assessment of Stock Solutions

To ensure the integrity of your this compound stock solution over time, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol provides a framework for assessing the degradation of the peptide under your specific storage conditions.

Objective: To quantify the percentage of intact this compound in a stock solution over a defined period.

Materials:

  • Prepared this compound stock solution

  • HPLC system equipped with a UV detector

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound reference standard

Methodology:

  • Initial Analysis (Time Point 0):

    • Immediately after preparation, analyze the stock solution via HPLC to establish the initial purity and peak area corresponding to 100% intact peptide.

    • Example HPLC Gradient Conditions:

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 214 nm or 220 nm

      • Injection Volume: 20 µL

      • Gradient Program:

        • 0-5 min: 5% Mobile Phase B

        • 5-25 min: Ramp to 95% Mobile Phase B

        • 25-30 min: Hold at 95% Mobile Phase B

        • 30-35 min: Return to 5% Mobile Phase B

        • 35-40 min: Re-equilibration at 5% Mobile Phase B

    • Record the peak area of the this compound.

  • Storage of Aliquots:

    • Store the single-use aliquots of the stock solution at the intended long-term storage temperature (-20°C or -80°C).

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), thaw a single aliquot.

    • Analyze the thawed solution using the identical HPLC method.

    • Record the peak area of the this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining peptide at each time point relative to the initial analysis.

    • Formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage remaining against time to monitor the stability of the stock solution.

Troubleshooting Guide

Q: My lyophilized this compound is not dissolving in water. What should I do?

A: Since this compound is an acidic peptide, you can add a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate, dropwise to aid dissolution. If the peptide has hydrophobic characteristics, dissolving it in a minimal volume of DMSO before slowly diluting with your aqueous buffer is a viable alternative.[5]

Q: I observed precipitation in my stock solution after thawing it. What could be the cause?

A: Precipitation upon thawing can result from several factors:

  • Repeated Freeze-Thaw Cycles: This is a common cause of peptide aggregation. Always use single-use aliquots to avoid this.[4]

  • High Concentration: The concentration of your stock solution may exceed its solubility limit in the chosen solvent. Consider preparing a more dilute solution.

  • pH Shift: Changes in the pH of the solution can affect peptide solubility. Ensure your buffer has adequate capacity.

  • Bacterial Contamination: If not prepared under sterile conditions, microbial growth can lead to precipitation. Always use sterile solvents and aseptic techniques.

Q: My experimental results are inconsistent. Could my peptide stock solution be the problem?

A: Inconsistent results can often be traced back to issues with the stock solution:

  • Peptide Degradation: The peptide may have degraded due to improper storage. A stability check using HPLC is recommended if degradation is suspected.

  • Inaccurate Concentration: Verify the accuracy of the initial weighing and dilution.

  • Adsorption to Surfaces: Peptides can adsorb to plastic surfaces. Use low-protein-binding tubes and pipette tips to minimize this effect.[2]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for preparing this compound stock solutions?

A: Sterile, high-purity water is the primary recommendation. If solubility is an issue, a dilute basic solution or, as a last resort, a minimal amount of DMSO followed by aqueous dilution can be used.

Q: What is the optimal temperature for the long-term storage of this compound stock solutions?

A: For maximal long-term stability, storing aliquots at -80°C is recommended.[1][3] For shorter durations, -20°C is acceptable.[4]

Q: Is it acceptable to freeze and thaw my stock solution multiple times?

A: No, repeated freeze-thaw cycles should be strictly avoided as they can lead to peptide degradation.[3][4] Prepare single-use aliquots to maintain the integrity of your stock.

Q: What is the expected shelf-life of an this compound stock solution?

A: The shelf-life is highly dependent on the storage conditions. While peptides in solution at -20°C or -80°C can be stable for several months, it is best practice to perform a stability study, such as the HPLC protocol described above, to determine the stability under your specific conditions.

Q: Do I need to protect my stock solution from light?

A: Yes, it is advisable to protect peptide solutions from light to prevent potential photodegradation by storing them in amber vials or in a dark environment.[4]

Visual Guides

G cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage Start Start Equilibrate Equilibrate Lyophilized Peptide to Room Temp. Start->Equilibrate ChooseSolvent Choose Solvent: 1. Sterile Water 2. Dilute Base 3. Minimal DMSO Equilibrate->ChooseSolvent Reconstitute Reconstitute to Desired Concentration ChooseSolvent->Reconstitute Dissolve Ensure Complete Dissolution (Vortex/Sonicate) Reconstitute->Dissolve Aliquot Aliquot into Single-Use Low-Binding Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Protect from Light Aliquot->Store Use Thaw Single Aliquot for Experiment Store->Use End Ready for Use Use->End

Caption: Workflow for the preparation and long-term storage of this compound stock solutions.

G Troubleshooting Workflow Start Problem Encountered Insolubility Insolubility Start->Insolubility Precipitation Precipitation Start->Precipitation InconsistentResults Inconsistent Results Start->InconsistentResults UseBase UseBase Insolubility->UseBase Try Dilute Base CheckFT CheckFT Precipitation->CheckFT Check Freeze-Thaw CheckDegradation CheckDegradation InconsistentResults->CheckDegradation Check for Degradation UseDMSO Use Minimal DMSO UseBase->UseDMSO If still insoluble CheckConc CheckConc CheckFT->CheckConc Check Concentration CheckpH CheckpH CheckConc->CheckpH Check pH CheckConcentration CheckConcentration CheckDegradation->CheckConcentration Verify Concentration CheckAdsorption CheckAdsorption CheckConcentration->CheckAdsorption Check for Adsorption

Caption: Troubleshooting workflow for common issues with this compound stock solutions.

References

Overcoming challenges in the chemical synthesis of Acetyl tetrapeptide-9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the chemical synthesis of Acetyl tetrapeptide-9 (Sequence: Ac-Gln-Asp-Val-His-OH).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Problem Potential Cause Recommended Solution
Low Final Peptide Yield Incomplete Coupling Reactions: Steric hindrance from bulky side chains (Val, His) or aggregation of the growing peptide chain can lead to incomplete coupling.- Optimize Coupling Reagents: Use highly efficient coupling reagents like HATU, HBTU, or HCTU, especially for difficult couplings like Valine.[1][2][3] - Increase Reagent Concentration: A higher concentration of amino acid and coupling reagents can improve reaction kinetics.[4] - Double Coupling: Perform a second coupling step for amino acids known to be difficult to incorporate, such as Valine.[4] - Monitor Coupling: Use a qualitative test (e.g., Kaiser test) to ensure the completion of each coupling step before proceeding.[5]
Peptide Aggregation: The peptide sequence may aggregate on the resin, hindering reagent access.- Use Aggregation-Disrupting Solvents: Incorporate solvents like N-methyl-2-pyrrolidone (NMP) or use a "magic mixture" (DCM:DMF:NMP) to improve solvation.[6] - Elevated Temperature: Perform coupling reactions at a slightly elevated temperature to disrupt secondary structures.
Presence of Deletion Sequences (e.g., Ac-Asp-Val-His-OH) Incomplete Fmoc Deprotection: The Fmoc protecting group may not be completely removed, preventing the next amino acid from coupling.- Extend Deprotection Time: Increase the treatment time with the piperidine (B6355638) solution. - Use a Stronger Base: For difficult deprotections, a stronger, non-nucleophilic base like DBU can be used, but cautiously, as it can promote side reactions.[7]
Incomplete Coupling: Failure to couple an amino acid will result in a deletion sequence.- Ensure Complete Coupling: As mentioned above, use efficient coupling reagents and monitor the reaction completion.
Aspartimide Formation (leading to α- and β-Asp peptides) Base-Catalyzed Cyclization: The aspartic acid side chain can cyclize with the peptide backbone nitrogen, especially during Fmoc deprotection with piperidine. This is a common issue with Asp-containing peptides.[4][6][8]- Use Modified Protecting Groups: Employ Aspartic acid with a side-chain protecting group that sterically hinders cyclization, such as O-t-butyl (OtBu). - Additives to Deprotection Solution: Add HOBt to the piperidine deprotection solution to suppress aspartimide formation.[6] - Minimize Base Exposure: Keep deprotection times to the minimum required for complete Fmoc removal.
Side Reactions Involving Glutamine Dehydration to Pyroglutamic Acid: The N-terminal glutamine can cyclize to form pyroglutamic acid, especially under acidic conditions or with prolonged heating.- Protect the N-terminus Promptly: Acetylate the N-terminus immediately after the final coupling and Fmoc deprotection.
Dehydration of Side Chain: The amide in the glutamine side chain can be dehydrated to a nitrile by some coupling reagents like DCC.[1]- Choose Coupling Reagents Carefully: Avoid using DCC if possible. Opt for phosphonium (B103445) or aminium-based reagents like HBTU or HATU.[3][9]
Incomplete N-terminal Acetylation Insufficient Reagents or Reaction Time: The acetylation reaction may not go to completion.- Use an Excess of Acetic Anhydride (B1165640): A common protocol uses a solution of 10% acetic anhydride in DMF.[10] - Repeat the Acetylation Step: Perform the acetylation step twice to ensure complete capping of the N-terminus.[11]

HPLC Purification Troubleshooting

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Broadening) Interactions with Histidine: The imidazole (B134444) side chain of histidine can interact with the silica (B1680970) backbone of the HPLC column, leading to poor peak shape.[12]- Use Acidic Mobile Phase: Incorporate 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases. This ensures the histidine residue remains protonated and minimizes secondary interactions.[12][13]
Column Overload: Injecting too much crude peptide can lead to broad peaks.- Reduce Sample Load: Perform a loading study to determine the optimal amount of peptide to inject for your column size.
Co-elution of Impurities Similar Hydrophobicity: Impurities such as deletion sequences or peptides with aspartimide-related modifications may have very similar retention times to the target peptide.- Optimize Gradient: Use a shallower gradient during the elution of the target peptide to improve resolution.[14] - Alternative Chromatography: If co-elution persists, consider using a different chromatography technique, such as ion-exchange chromatography, as an orthogonal purification step.[15]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis strategy for this compound?

A1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry is the most common and recommended strategy. This approach involves building the peptide chain sequentially on a solid support resin.[16] An alternative is a liquid-phase synthesis, which can be more cost-effective for large-scale production but may involve more complex purification steps.[17]

Q2: Which amino acid derivatives and protecting groups should I use?

A2: For Fmoc-SPPS, the following protected amino acids are recommended: Fmoc-Gln(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, and Fmoc-His(Trt)-OH. The trityl (Trt) group on Glutamine and Histidine and the tert-butyl (OtBu) group on Aspartic acid are standard side-chain protecting groups that are labile to the final cleavage with Trifluoroacetic acid (TFA).[5][16]

Q3: What are the critical steps to watch out for during the synthesis?

A3: The most critical steps are:

  • Coupling of Valine: Due to steric hindrance, this step may require a more potent coupling reagent or a double coupling strategy.[4]

  • Fmoc deprotection after Aspartic Acid: This step carries a high risk of aspartimide formation. Minimizing base exposure time is crucial.[6][8]

  • N-terminal Acetylation: Ensuring this reaction goes to completion is vital to obtain the final desired product and prevent side reactions with the N-terminal amine.[11][18]

Q4: How should I purify the final crude peptide?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying this compound.[14] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[12][13]

Q5: How can I confirm the identity and purity of my synthesized peptide?

A5: The identity of the peptide should be confirmed by mass spectrometry to ensure the molecular weight matches the theoretical mass of this compound (539.5 g/mol ).[2] Purity should be assessed by analytical RP-HPLC, typically by integrating the peak area at a specific wavelength (e.g., 214 nm).

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound (Fmoc/tBu Strategy)

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in Dimethylformamide (DMF).

  • First Amino Acid Coupling (His):

    • Deprotect the resin by treating it with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-His(Trt)-OH using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF).

    • Wash the resin with DMF.

  • Chain Elongation (Val, Asp, Gln): Repeat the deprotection and coupling steps for Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Gln(Trt)-OH sequentially. Monitor coupling completion at each step.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the Gln residue, wash the resin.

    • Treat the resin with a solution of 10% acetic anhydride in DMF to acetylate the N-terminus. Repeat if necessary.

    • Wash the resin with DMF and then with Dichloromethane (DCM).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a water/acetonitrile mixture and lyophilize to obtain a powder.

General RP-HPLC Purification Protocol

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes is a good starting point. The optimal gradient should be determined empirically.

  • Detection: Monitor the elution at 214 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and pool the pure fractions for lyophilization.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_post_spps Post-Synthesis Processing cluster_purification Purification & Analysis Resin Resin Swelling Coupling_His Coupling His Resin->Coupling_His Coupling_Val Coupling Val Coupling_His->Coupling_Val Coupling_Asp Coupling Asp Coupling_Val->Coupling_Asp Coupling_Gln Coupling Gln Coupling_Asp->Coupling_Gln Acetylation N-terminal Acetylation Coupling_Gln->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Peptide-Resin Precipitation Precipitation Cleavage->Precipitation Lyophilization_Crude Lyophilization (Crude) Precipitation->Lyophilization_Crude Purification RP-HPLC Purification Lyophilization_Crude->Purification Crude Peptide Analysis Purity Analysis Purification->Analysis Lyophilization_Final Lyophilization (Final Product) Analysis->Lyophilization_Final

Caption: General experimental workflow for the synthesis and purification of this compound.

signaling_pathway Acetyl_Tetrapeptide_9 This compound Lumican Lumican Synthesis Acetyl_Tetrapeptide_9->Lumican stimulates Collagen_Fibrils Collagen Fibril Organization Lumican->Collagen_Fibrils improves ECM Extracellular Matrix (ECM) Integrity Collagen_Fibrils->ECM enhances Skin_Firmness Increased Skin Firmness & Elasticity ECM->Skin_Firmness leads to

Caption: Simplified signaling pathway of this compound in the skin.

troubleshooting_tree Start Low Purity/Yield Issue Check_MS Check Mass Spectrum Start->Check_MS Correct_Mass Correct Mass Present? Check_MS->Correct_Mass Low_Yield Low Yield Correct_Mass->Low_Yield Yes Impurity_Peaks Multiple Impurity Peaks Correct_Mass->Impurity_Peaks No/Multiple Peaks Incomplete_Coupling Incomplete Coupling Low_Yield->Incomplete_Coupling Aggregation Aggregation Low_Yield->Aggregation Poor_Cleavage Poor Cleavage Low_Yield->Poor_Cleavage Deletion_Seq Deletion Sequences? Impurity_Peaks->Deletion_Seq Optimize_Coupling Optimize Coupling Reagents/Time Incomplete_Coupling->Optimize_Coupling Change_Solvent Change Solvents Aggregation->Change_Solvent Optimize_Cleavage Optimize Cleavage Cocktail/Time Poor_Cleavage->Optimize_Cleavage Aspartimide Aspartimide Formation? Deletion_Seq->Aspartimide No Check_Deprotection Check Fmoc Deprotection Deletion_Seq->Check_Deprotection Yes Other_Side_Reactions Other Side Reactions? Aspartimide->Other_Side_Reactions No Modify_Deprotection Modify Deprotection (add HOBt) Aspartimide->Modify_Deprotection Yes Review_Protocol Review Protocol for Amino Acid Specific Issues Other_Side_Reactions->Review_Protocol Yes

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Method Refinement for Consistent Results in Acetyl Tetrapeptide-9 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reproducible results in bioassays involving Acetyl Tetrapeptide-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a synthetic signal peptide with the amino acid sequence Ac-Gln-Asp-Val-His-OH.[1][2] Its primary mechanism of action is to stimulate fibroblasts, the skin cells responsible for producing extracellular matrix (ECM) components.[3] It specifically mimics the function of lumican, a proteoglycan that plays a crucial role in organizing collagen fibrils.[4][5] By binding to receptors on fibroblasts, this compound boosts the synthesis of lumican and collagen Type I, leading to a more organized and dense dermal matrix.[5][6] This ultimately results in improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles.[1][7][8]

Q2: We are observing high variability between replicate wells in our cell-based assays. What are the potential causes and solutions?

High variability in cell-based assays is a common issue that can arise from several factors:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary source of variability. Ensure your cell suspension is homogenous before and during seeding by gently pipetting or vortexing.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, including the peptide solution, can lead to significant differences between wells. Use calibrated pipettes and maintain a consistent technique.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations. It is advisable to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and use the inner wells for your experimental samples.

  • Cell Health and Passage Number: Ensure cells are in a logarithmic growth phase and have high viability. Using cells of a consistent and low passage number is crucial, as prolonged passaging can lead to genetic drift and altered cellular responses.[9]

  • Inadequate Reagent Mixing: Gently tap the plate or use an orbital shaker after adding reagents to ensure thorough mixing within the wells.

Q3: Our this compound solution appears to have low or no activity in our bioassay. What could be the problem?

Several factors can contribute to a perceived lack of peptide activity:

  • Improper Storage and Handling: Peptides are sensitive to temperature, light, and moisture. Lyophilized this compound should be stored at -20°C or -80°C.[10] Before reconstitution, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[10]

  • Solubility Issues: this compound is soluble in water.[1][2] However, improper dissolution can lead to the formation of aggregates, reducing its bioavailability. Ensure the peptide is fully dissolved in a suitable sterile buffer before adding it to your cell culture medium.

  • Peptide Degradation: Peptides can be degraded by proteases present in serum-containing media or released from cells. Minimize the time the peptide is in solution before use. For long-term storage of stock solutions, it is recommended to store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

  • Incorrect Concentration: Double-check all calculations and dilutions to ensure the final concentration of the peptide in the assay is correct. The hygroscopic nature of peptides can lead to inaccuracies in weighing, so proper handling is essential.[11][12]

Q4: We are having difficulty obtaining a consistent, linear standard curve in our collagen or elastin (B1584352) quantification assays. What should we check?

An unreliable standard curve will lead to inaccurate quantification. Here are some troubleshooting steps:

  • Improper Standard Preparation: Prepare fresh standards for each experiment. Ensure accurate serial dilutions and thorough mixing at each step.

  • Degraded Standards: If the stock standard has been stored improperly or for an extended period, it may have degraded. Use a fresh, quality-controlled stock for preparing your standards.

  • Incorrect Assay Procedure: Carefully review the assay protocol. Pay close attention to incubation times, temperatures, and washing steps. Forgetting a step or using reagents at the wrong temperature can significantly impact the results.[13]

  • Pipetting Inaccuracy: Small errors in pipetting the standards can lead to a non-linear curve. Use calibrated pipettes and ensure there are no air bubbles.

  • Inappropriate Curve Fit: Use the appropriate regression model (e.g., linear, four-parameter logistic) for your assay data as recommended by the assay kit manufacturer.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

Acetyl_Tetrapeptide_9_Signaling_Pathway AT9 This compound FibroblastReceptor Fibroblast Receptor AT9->FibroblastReceptor IntracellularSignaling Intracellular Signaling Cascade FibroblastReceptor->IntracellularSignaling GeneExpression Increased Gene Expression IntracellularSignaling->GeneExpression Lumican Lumican Synthesis GeneExpression->Lumican Collagen1 Collagen I Synthesis GeneExpression->Collagen1 ECM Extracellular Matrix (ECM) Lumican->ECM Collagen1->ECM CollagenFibril Organized Collagen Fibrils ECM->CollagenFibril SkinFirmness Improved Skin Firmness & Elasticity CollagenFibril->SkinFirmness

Caption: Signaling pathway of this compound in fibroblasts.

Experimental Workflow: Collagen I Quantification (Sirius Red Assay)

Sirius_Red_Workflow start Start seed_cells Seed Fibroblasts in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 treat Treat with Acetyl Tetrapeptide-9 incubate1->treat incubate2 Incubate 48-72h treat->incubate2 wash_cells Wash with PBS incubate2->wash_cells fix_cells Fix with 4% Paraformaldehyde wash_cells->fix_cells stain Stain with Sirius Red Solution (1 hour) fix_cells->stain wash_stain Wash with acidified water to remove unbound dye stain->wash_stain elute Elute bound dye with 0.1 M NaOH wash_stain->elute read Measure Absorbance at 540 nm elute->read end End read->end

Caption: Workflow for Sirius Red collagen quantification assay.

Quantitative Data Summary

BioassayTarget MoleculeCell TypeThis compound ConcentrationIncubation TimeResult
Collagen Deposition Assay Collagen IHuman Dermal Fibroblasts10 µg/mL7 days>30% increase in collagen deposition compared to control[6]
Lumican Expression Assay LumicanHuman Dermal Fibroblasts10 µg/mL7 days>30% increase in lumican expression compared to control[6]
Lumican Synthesis Assay LumicanNot SpecifiedNot SpecifiedNot Specified115% increase in lumican synthesis compared to control[7]

Detailed Experimental Protocols

Protocol 1: Quantification of Total Soluble Collagen using Sirius Red Staining

Objective: To quantify the amount of soluble collagen produced by fibroblasts in culture following treatment with this compound.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS (for fixation)

  • Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)

  • Acidified water (0.5% acetic acid in deionized water)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 1 x 10^4 cells/well in complete culture medium.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL) and a vehicle control.

  • Incubation: Incubate the cells for 48 to 72 hours.

  • Washing: Carefully aspirate the culture medium and wash the cells twice with 200 µL of PBS per well.

  • Fixation: Add 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the wells twice with 200 µL of deionized water.

  • Staining: Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Aspirate the staining solution and wash the wells five times with 200 µL of acidified water to remove unbound dye.

  • Dye Elution: Add 150 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature with gentle shaking to elute the bound dye.

  • Quantification: Transfer 100 µL of the eluate from each well to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.[14]

  • Data Analysis: Calculate the amount of collagen by comparing the absorbance values to a standard curve prepared with known concentrations of collagen.

Protocol 2: Quantification of Elastin using the Fastin™ Elastin Assay

Objective: To measure the amount of elastin produced by fibroblasts treated with this compound.

Materials:

  • Fastin™ Elastin Assay Kit (contains Elastin Standard, Dye Reagent, Dye Dissociation Reagent)

  • Conditioned cell culture medium from fibroblasts treated with this compound

  • Microcentrifuge tubes (1.5 mL)

  • Microplate reader

Procedure:

  • Sample Preparation: Collect the conditioned medium from fibroblast cultures treated with this compound and a vehicle control. Centrifuge the medium to remove any cell debris.

  • Standard Curve Preparation: Prepare a standard curve using the provided α-elastin standard according to the kit manufacturer's instructions.[3]

  • Elastin Precipitation: In microcentrifuge tubes, add 100 µL of your samples, standards, and a blank (culture medium). Add an equal volume of the Elastin Precipitating Reagent.[3]

  • Incubation and Centrifugation: Vortex the tubes and incubate for 15 minutes at room temperature. Centrifuge at >10,000 x g for 10 minutes to pellet the elastin.[3]

  • Dye Binding: Discard the supernatant and add 1 mL of the Dye Reagent to each pellet. Vortex and incubate for 90 minutes on a mechanical shaker.[3]

  • Washing: Centrifuge at >10,000 x g for 10 minutes and discard the unbound dye.[3]

  • Dye Dissociation: Add 250 µL of the Dye Dissociation Reagent to each pellet and vortex to dissolve the elastin-dye complex.

  • Quantification: Transfer 200 µL of the solution from each tube to a 96-well plate and measure the absorbance at 513 nm.[3]

  • Data Analysis: Determine the elastin concentration in your samples by comparing their absorbance to the standard curve.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Weak Signal in Assays Inactive peptide (degradation, improper storage).Ensure proper storage of lyophilized peptide at -20°C or -80°C.[10] Aliquot and store reconstituted peptide at low temperatures.
Insufficient incubation time with the peptide.Optimize the incubation time for your specific cell line and assay.
Low cell number or unhealthy cells.Ensure a sufficient number of viable, healthy cells are seeded. Perform a cell viability assay (e.g., MTT or Trypan Blue) to confirm cell health.
High Background Signal Incomplete washing steps.Increase the number and duration of washing steps to thoroughly remove unbound reagents.
Non-specific binding of antibodies (in ELISA or Western Blot).Use a blocking buffer (e.g., 5% BSA or non-fat milk) and ensure it is appropriate for your antibodies.
Autofluorescence of cells or reagents (in immunofluorescence).Include an unstained control to assess autofluorescence. Use fresh fixative solutions.[15]
Inconsistent Results Between Experiments Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.[9]
Different lots of reagents (e.g., FBS, antibodies, peptides).If possible, use the same lot of critical reagents for a set of experiments. If changing lots, perform a bridging study to ensure consistency.
Variations in incubation conditions.Ensure consistent temperature, CO2 levels, and humidity in the incubator. Avoid frequent opening of the incubator door.
Cell Detachment or Death Peptide toxicity at high concentrations.Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.
Over-trypsinization during cell passaging.Use the lowest effective concentration of trypsin for the shortest possible time to detach cells.
Contamination (bacterial, fungal, or mycoplasma).Regularly check cultures for signs of contamination. Use aseptic techniques and periodically test for mycoplasma.[16][17]

References

Validation & Comparative

A Comparative Guide to the Efficacy of Acetyl Tetrapeptide-9 and Palmitoyl Tetrapeptide-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical pathways and reported efficacy of two prominent tetrapeptides in the field of dermatology and cosmetic science: Acetyl Tetrapeptide-9 and Palmitoyl Tetrapeptide-7. The information is intended for an audience with a professional background in scientific research and drug development.

Introduction

Both this compound and Palmitoyl Tetrapeptide-7 are synthetic peptides that have gained attention for their potential roles in modulating skin physiology and combating the signs of aging. However, they operate through distinct mechanisms of action. This compound is primarily associated with enhancing the structural integrity of the extracellular matrix (ECM), while Palmitoyl Tetrapeptide-7 is recognized for its anti-inflammatory properties. This guide will delve into their respective mechanisms, present available quantitative efficacy data, and detail relevant experimental protocols.

Mechanism of Action and Signaling Pathways

This compound: The ECM Architect

This compound, with the amino acid sequence Ac-Gln-Asp-Val-His, primarily functions by stimulating fibroblasts and enhancing the synthesis and organization of key components of the extracellular matrix.[1][2][3][4][5][6] Its key mechanism involves the upregulation of lumican, a proteoglycan crucial for the proper assembly and spacing of collagen fibrils.[2][7][8] By increasing lumican synthesis, this compound promotes a more organized and stable collagen network, leading to improved skin density and firmness.[3][7][8] This peptide also stimulates the synthesis of Collagen I, elastin, and other glycosaminoglycans, further contributing to the structural integrity of the dermis.[5][9][10]

Acetyl_Tetrapeptide_9_Pathway This compound This compound Fibroblast Fibroblast This compound->Fibroblast Lumican Synthesis Lumican Synthesis Fibroblast->Lumican Synthesis Collagen I Synthesis Collagen I Synthesis Fibroblast->Collagen I Synthesis Elastin & GAGs Synthesis Elastin & GAGs Synthesis Fibroblast->Elastin & GAGs Synthesis Organized Collagen Fibrils Organized Collagen Fibrils Lumican Synthesis->Organized Collagen Fibrils Collagen I Synthesis->Organized Collagen Fibrils Improved Dermal Structure Improved Dermal Structure Organized Collagen Fibrils->Improved Dermal Structure Increased Skin Firmness & Density Increased Skin Firmness & Density Improved Dermal Structure->Increased Skin Firmness & Density Palmitoyl_Tetrapeptide_7_Pathway Inflammatory Stimuli (e.g., UV, Pollutants) Inflammatory Stimuli (e.g., UV, Pollutants) Keratinocytes Keratinocytes Inflammatory Stimuli (e.g., UV, Pollutants)->Keratinocytes IL-6 Production IL-6 Production Keratinocytes->IL-6 Production Reduced IL-6 Reduced IL-6 Keratinocytes->Reduced IL-6 Palmitoyl Tetrapeptide-7 Palmitoyl Tetrapeptide-7 Palmitoyl Tetrapeptide-7->Keratinocytes Inhibits Decreased ECM Degradation Decreased ECM Degradation Reduced IL-6->Decreased ECM Degradation Preserved Dermal Structure Preserved Dermal Structure Decreased ECM Degradation->Preserved Dermal Structure Lumican_Synthesis_Protocol cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A 1. Seed aged human dermal fibroblasts in culture plates. B 2. Incubate for 48 hours at 37°C, 5% CO2. A->B C 3. Treat cells with varying concentrations of this compound, a positive control (e.g., IL-4), and a vehicle control. D 4. Incubate for 6 days. C->D E 5. Fix cells and perform immunocytochemistry using an anti-lumican antibody. F 6. Visualize lumican staining using fluorescence microscopy. E->F G 7. Quantify the staining intensity using image analysis software to determine the relative increase in lumican synthesis. F->G IL6_Inhibition_Protocol cluster_0 Cell Culture & Stimulation cluster_1 Treatment cluster_2 Analysis A 1. Culture human keratinocytes (e.g., HaCaT cells) to confluence. B 2. Induce an inflammatory response using an agent like Lipopolysaccharide (LPS) or UVB radiation. A->B C 3. Concurrently treat the stimulated cells with varying concentrations of Palmitoyl Tetrapeptide-7 and a vehicle control. D 4. Incubate for a specified period (e.g., 24 hours). C->D E 5. Collect the cell culture supernatant. F 6. Quantify the concentration of IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). E->F G 7. Compare IL-6 levels in treated groups to the control to determine the percentage of inhibition. F->G

References

A Comparative Guide: Acetyl Tetrapeptide-9 vs. Transforming Growth Factor-Beta (TGF-β) in Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl tetrapeptide-9 and Transforming Growth Factor-Beta (TGF-β), two potent regulators of collagen synthesis. We will delve into their distinct mechanisms of action, present quantitative data from in-vitro studies, and detail the experimental protocols used to evaluate their efficacy.

Introduction and Overview

The synthesis and organization of collagen are fundamental processes in maintaining the structural integrity of the extracellular matrix (ECM). Dysregulation of these processes is implicated in skin aging and fibrotic diseases. Transforming Growth Factor-Beta (TGF-β) is a well-established, powerful cytokine that stimulates fibroblast activity and is a central mediator of fibrosis and wound healing.[1][2] this compound is a synthetic, biomimetic peptide developed as an active ingredient in cosmetic and dermatological research to enhance skin firmness and density by modulating the ECM.[3][4] While both molecules ultimately lead to increased collagen deposition, they operate through distinct biological pathways.

Mechanisms of Action

The two compounds stimulate collagen synthesis via fundamentally different signaling cascades. TGF-β utilizes a direct, canonical signaling pathway, whereas this compound employs an indirect mechanism focused on the proper assembly of collagen fibrils.

This compound: A Focus on Collagen Organization

This compound, also known under the trade name Dermican™, is a signal peptide that primarily enhances the quality and organization of the collagen network.[5][6] Its mechanism centers on stimulating the synthesis of Lumican , a key proteoglycan in the ECM.[7][8][9]

Lumican plays a critical role in organizing and stabilizing collagen fibers, ensuring they form a dense and functional network.[4][5][9] By binding to specific receptors on fibroblasts, this compound upregulates the production of both Lumican and Collagen Type I.[5][10] This dual action not only increases the amount of collagen but, more importantly, improves the structural integrity of the entire ECM, leading to enhanced skin firmness and density.[3][11]

G cluster_membrane Fibroblast Cell Membrane cluster_cytoplasm Cytoplasm cluster_ecm Extracellular Matrix Receptor Fibroblast Receptor Fibroblast_Activation Fibroblast Activation Receptor->Fibroblast_Activation Binds to Lumican_Synth Lumican Synthesis Fibroblast_Activation->Lumican_Synth Stimulates Collagen_Synth Collagen I Synthesis Fibroblast_Activation->Collagen_Synth Stimulates Collagen_Fibrils Collagen Fibrils Lumican_Synth->Collagen_Fibrils Regulates Assembly of Collagen_Synth->Collagen_Fibrils Organized_Network Organized Collagen Network (Increased Dermal Density) Collagen_Fibrils->Organized_Network Forms AT9 This compound AT9->Receptor

Caption: Signaling pathway for this compound in collagen synthesis.

Transforming Growth Factor-Beta (TGF-β): The Canonical Smad Pathway

TGF-β is a potent cytokine that directly initiates a well-defined signaling cascade to promote the transcription of ECM proteins, including collagen.[1][12] The canonical pathway is Smad-dependent.[2]

The process begins when TGF-β binds to its Type II receptor (TGF-βRII), which then recruits and phosphorylates the Type I receptor (TGF-βRI).[13][14] The activated TGF-βRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[13][15] These activated R-Smads form a complex with the common mediator Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, binding to DNA and driving the expression of target genes, most notably those for Collagen Type I and Type III.[12][14][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TGF-β Receptor II TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Binds to Smad4 Smad4 Smad4->Complex Gene Collagen Gene (COL1A1, etc.) Complex->Gene Translocates & Activates Transcription mRNA Collagen mRNA Gene->mRNA Transcription TGFB TGF-β TGFB->TBRII Binds

Caption: Canonical TGF-β/Smad signaling pathway for collagen synthesis.

Comparative Efficacy: In-Vitro Data

Table 1: Efficacy of this compound

Parameter MeasuredResultStudy Reference
Lumican Synthesis115% increase vs. control[4]
Lumican Expression & Collagen Deposition>30% increase after 7 days[17]

Table 2: Efficacy of TGF-β

Parameter MeasuredResultStudy Reference
Smad2/3 ActivationUp to 55% increase after 24h[12]
Collagen I SynthesisDe novo synthesis by day 3 (post Smad activation)[12]
Collagen Production (Hydroxyproline)Significant increase at 48h and 72h[18]
Collagen Type I α1 (col1a1) Gene TranscriptIncreased levels after 72h[18]

Experimental Protocols

The following section outlines a representative methodology for assessing the effect of test compounds on collagen synthesis in a 2D human dermal fibroblast culture.

General Experimental Workflow

G A 1. Cell Culture Seed Human Dermal Fibroblasts in 6 or 96-well plates. B 2. Incubation Culture cells until ~80% confluency (e.g., 24-48 hours). A->B C 3. Treatment Replace media with media containing Test Compound (e.g., AT-9 or TGF-β) at various concentrations. B->C D 4. Incubation Period Incubate for a defined period (e.g., 24, 48, 72 hours). C->D E 5. Analysis Harvest supernatant and/or cell lysate for analysis. D->E F Collagen Quantification (ELISA, Sirius Red, Western Blot) E->F G Gene Expression (RT-qPCR) E->G H Cell Viability (MTT Assay) E->H

Caption: Representative workflow for in-vitro collagen synthesis assays.

Detailed Methodology
  • Cell Culture:

    • Cell Line: Primary Human Dermal Fibroblasts (HDFs).[19][20]

    • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[20]

    • Seeding: Cells are seeded in 6-well plates (for protein/RNA extraction) or 96-well plates (for viability assays) at a density that allows them to reach approximately 80% confluency within 24-48 hours (e.g., 2 x 10^5 cells/well for a 6-well plate).[20]

  • Compound Treatment:

    • Once cells reach the desired confluency, the growth medium is removed.

    • Cells are washed with Phosphate-Buffered Saline (PBS).

    • Treatment media (e.g., serum-free or low-serum DMEM) containing various concentrations of this compound or TGF-β is added. A vehicle-only group serves as the negative control.

    • Cells are incubated for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • Analysis of Collagen Synthesis:

    • Enzyme-Linked Immunosorbent Assay (ELISA): The cell culture supernatant is collected to quantify secreted Collagen Type I or Type III using commercially available ELISA kits. This provides a quantitative measure of new collagen production.

    • Sirius Red Staining: This colorimetric method is used to quantify total collagen content in the cell layer.[21] After treatment, cells are fixed, stained with Sirius Red solution, and the dye is then eluted. The absorbance of the eluate is measured, which is proportional to the amount of collagen.[21]

    • Western Blotting: Cell lysates are prepared to analyze the intracellular and cell-associated levels of collagen protein. This method can also be used to assess the phosphorylation status of key signaling proteins like Smad2/3.[15]

    • Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from the cell lysates to measure the gene expression levels of collagen (e.g., COL1A1, COL3A1). This analysis reveals if the compound acts at the transcriptional level.[18]

  • Cell Viability Assay:

    • MTT Assay: To ensure that the observed effects are not due to cytotoxicity, a cell viability assay is performed in parallel.[19][22] Fibroblasts are treated with the same concentrations of the test compounds. An MTT solution is added, and the resulting formazan (B1609692) crystals are solubilized. The absorbance is read to determine the percentage of viable cells relative to the untreated control.[19]

Summary and Conclusion

Both this compound and TGF-β are effective stimulators of processes leading to increased collagen in the extracellular matrix.

  • TGF-β acts as a powerful, direct transcriptional activator of collagen genes via the Smad pathway. Its potent, pleiotropic effects make it a central player in physiological processes like wound healing but also in pathological fibrosis.[1][16]

  • This compound operates through a more nuanced mechanism, focusing on the synthesis of Lumican to ensure the proper organization and quality of collagen fibrils.[5][9] This indirect approach aims to rebuild the ECM's structural integrity, thereby improving skin firmness and density.[3]

For drug development and cosmetic science, the choice between targeting these pathways depends on the desired outcome. The potent and direct action of TGF-β is critical for wound repair but carries the risk of promoting fibrosis. This compound offers a more targeted approach, aiming to improve the functional quality of the ECM, making it a suitable candidate for applications in anti-aging and skin structure improvement.

References

Validating the Effects of Acetyl Tetrapeptide-9 on Gene Expression Using qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular mechanisms of cosmetic and therapeutic peptides is paramount. Acetyl tetrapeptide-9 is a synthetic peptide that has garnered attention for its anti-aging properties, primarily through its influence on the extracellular matrix (ECM).[1][2][3] This guide provides a comprehensive comparison of this compound with other peptides, supported by a detailed protocol for validating its effects on gene expression using Quantitative Polymerase Chain Reaction (qPCR).

This compound: Mechanism of Action

This compound is a biomimetic peptide designed to enhance skin firmness and elasticity.[4] Its primary mechanism involves stimulating the synthesis of key components of the dermal ECM.[3] Research indicates that it specifically upregulates the expression of:

  • Lumican: A proteoglycan crucial for the proper organization and stabilization of collagen fibrils.[1][2][3] As skin ages, lumican levels decline, leading to disorganized collagen and reduced skin strength.[1]

  • Collagen (Type I, III, and IV): These are the fundamental structural proteins that provide skin with its tensile strength and resilience.[1][3] this compound has been shown to transcriptionally activate genes such as COL1A1, COL3A1, and COL4A2 in fibroblasts.[1]

By binding to specific receptors on fibroblasts, this compound triggers signaling cascades, including the TGF-β/SMAD pathway, that lead to increased deposition of a well-organized ECM.[1][2] This action helps to restore the skin's structural integrity, resulting in a firmer and more youthful appearance.[2][4]

Comparison with Alternative Anti-Aging Peptides

This compound is one of many peptides used in skincare and research for their anti-aging effects. The following table compares its mechanism and targeted genes with other common alternatives.

PeptidePrimary Mechanism of ActionKey Target Genes/Proteins
This compound Stimulates fibroblast activity and ECM renewal by mimicking Lumican's function.[2][3]Lumican, Collagen Type I, III, IV (COL1A1, COL3A1, COL4A2).[1]
Palmitoyl Tripeptide-5 Boosts collagen synthesis by mimicking the body's own mechanisms and prevents its breakdown.[5]Collagen, TGF-β (Transforming Growth Factor-beta).
Copper Tripeptide-1 (GHK-Cu) Promotes wound healing, stimulates collagen and elastin (B1584352) synthesis, and possesses antioxidant and anti-inflammatory properties.[5][6]Collagen, Elastin, Proteoglycans, Glycosaminoglycans.[6] Can modulate the expression of numerous genes.[5]
Matrixyl (Palmitoyl Pentapeptide-4) Stimulates the production of collagen and fibronectin, helping to reduce the appearance of wrinkles.[5][7]Collagen Type I, III, IV, Fibronectin, Hyaluronic Acid.
Argireline (Acetyl Hexapeptide-8) A neurotransmitter-inhibiting peptide that relaxes facial muscles to reduce expression lines, often called a "topical alternative to Botox".[5][8]Acts on the SNARE complex to inhibit neurotransmitter release; does not directly target ECM gene expression in the same way as signal peptides.[9]

Experimental Protocol: qPCR Validation of Gene Expression

Quantitative Real-Time PCR (RT-qPCR) is the gold standard for accurately measuring changes in gene expression due to its high sensitivity and specificity.[10][11][12] The following protocol outlines the steps to validate the effect of this compound on the expression of target genes like LUM (Lumican) and COL1A1 (Collagen Type I Alpha 1 Chain) in human dermal fibroblasts.

1. Cell Culture and Treatment:

  • Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Starve the cells in serum-free medium for 24 hours prior to treatment.

  • Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., sterile water or PBS) for a specified time period (e.g., 24 or 48 hours).

2. RNA Isolation:

  • After treatment, wash the cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Isolate total RNA according to the manufacturer's protocol.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.[13]

  • Verify RNA integrity using gel electrophoresis to check for distinct 18S and 28S ribosomal RNA bands.[13]

3. Reverse Transcription (cDNA Synthesis):

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions. This process converts the isolated RNA into a more stable DNA template for qPCR.[10][14]

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers for target genes (LUM, COL1A1) and a reference gene (e.g., GAPDH, ACTB).

    • qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol is:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Include a melt curve analysis at the end to verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) value for each gene in each sample.

  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

  • Calculate the relative change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.[15]

Data Presentation

The results from the qPCR experiment should be summarized in a clear and concise table to facilitate comparison.

TreatmentTarget GeneAverage Fold Change (vs. Control)Standard Deviationp-value
Vehicle ControlLUM1.00.12-
5 µM this compoundLUM2.50.21<0.01
Vehicle ControlCOL1A11.00.15-
5 µM this compoundCOL1A11.80.18<0.05
5 µM Palmitoyl Tripeptide-5LUM1.20.14>0.05
5 µM Palmitoyl Tripeptide-5COL1A12.10.25<0.01

Visualizations

Signaling Pathway of this compound

Acetyl_Tetrapeptide_9_Pathway peptide Acetyl Tetrapeptide-9 receptor Fibroblast Receptor peptide->receptor Binds tgf_beta TGF-β/SMAD Signaling receptor->tgf_beta Activates nucleus Nucleus tgf_beta->nucleus lum_gene LUM Gene Transcription nucleus->lum_gene col_gene COL1A1 Gene Transcription nucleus->col_gene lumican Lumican Synthesis lum_gene->lumican Leads to collagen Collagen I Synthesis col_gene->collagen Leads to ecm ECM Reorganization lumican->ecm collagen->ecm

Caption: Signaling pathway of this compound in dermal fibroblasts.

Experimental Workflow for qPCR Validation

qPCR_Workflow culture 1. Cell Culture (Dermal Fibroblasts) treatment 2. Treatment (this compound) culture->treatment rna_extraction 3. Total RNA Isolation treatment->rna_extraction quality_control 4. RNA Quality Control (Spectrophotometry) rna_extraction->quality_control cdna_synthesis 5. Reverse Transcription (cDNA Synthesis) quality_control->cdna_synthesis qpcr 6. qPCR Amplification cdna_synthesis->qpcr data_analysis 7. Data Analysis (2-ΔΔCt Method) qpcr->data_analysis results 8. Gene Expression Fold Change data_analysis->results

Caption: Workflow for validating gene expression changes using qPCR.

References

Unveiling the Impact of Acetyl Tetrapeptide-9 on Protein Expression: A Comparative Analysis Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Acetyl tetrapeptide-9's effects on protein expression with other common anti-aging peptides, supported by experimental data from Western blot analysis. We delve into the molecular mechanisms, present quantitative data, and provide comprehensive experimental protocols to aid in your research and development endeavors.

Introduction to this compound: A Key Player in Dermal Architecture

This compound is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its remarkable ability to influence the dermal extracellular matrix (ECM). Composed of four amino acids—aspartic acid, glutamine, histidine, and valine—this peptide is designed to mimic the body's natural mechanisms for maintaining skin structure and firmness. Its primary function is to stimulate the synthesis of key proteins that are crucial for the integrity and youthful appearance of the skin.

The mechanism of action of this compound is centered on its ability to enhance the production of two critical components of the ECM: Collagen I and Lumican . Collagen I is the most abundant collagen in the skin, providing tensile strength and resilience. Lumican is a proteoglycan that plays a vital role in organizing collagen fibrils into a stable and functional network. By boosting the synthesis of both, this compound helps to improve skin density, firmness, and overall health.

The Signaling Pathway of this compound

This compound initiates a signaling cascade within dermal fibroblasts, the primary cells responsible for producing the ECM. The peptide binds to specific receptors on the fibroblast cell membrane, triggering a series of intracellular events that ultimately lead to the upregulation of gene expression for collagen I and lumican. This targeted action makes it a potent ingredient for addressing age-related degradation of the skin's structural framework.

Acetyl_Tetrapeptide_9_Pathway cluster_extracellular Extracellular Space cluster_cell Dermal Fibroblast cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Gene Expression Gene Expression Signaling Cascade->Gene Expression COL1A1 Gene COL1A1 Gene Gene Expression->COL1A1 Gene Upregulates LUM Gene LUM Gene Gene Expression->LUM Gene Upregulates Protein Synthesis Protein Synthesis Collagen I Collagen I Protein Synthesis->Collagen I Lumican Lumican Protein Synthesis->Lumican COL1A1 Gene->Protein Synthesis LUM Gene->Protein Synthesis Western_Blot_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Electrotransfer D->E F Immunoblotting E->F G Detection & Quantification F->G

Cross-Referencing In Vitro and In Vivo Data for Acetyl Tetrapeptide-9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo data on Acetyl tetrapeptide-9, a synthetic peptide increasingly recognized for its role in skin rejuvenation. By cross-referencing cellular and physiological data, this document aims to offer a detailed understanding of its mechanism of action and clinical efficacy.

Abstract

This compound has demonstrated significant potential in dermatology and cosmetology as an anti-aging ingredient. In vitro studies reveal its targeted action on the extracellular matrix (ECM), primarily through the stimulation of lumican and collagen I synthesis in dermal fibroblasts. This targeted activity translates to observable in vivo effects, with clinical studies reporting improvements in skin thickness and firmness. This guide synthesizes the available quantitative data, details the experimental methodologies, and visualizes the key pathways to provide a clear and objective resource for research and development professionals.

Data Presentation: A Comparative Overview

To facilitate a clear comparison between laboratory findings and clinical outcomes, the following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound on Human Dermal Fibroblasts
ParameterConcentrationResultSource
Lumican Synthesis Not Specified115% increase vs. control[1]
2.2 µg/ml+58.4% increase vs. control (in a pseudo-dermal model)
Lumican Expression Not Specified>30% increase after 7 days[2]
Collagen I Synthesis 7.4 µg/ml+112% increase vs. control
2.2 µg/ml+49% increase vs. control
Collagen Deposition Not Specified>30% increase after 7 days[2]
COL1A1 Gene Expression Not SpecifiedUpregulated
Table 2: In Vivo Efficacy of this compound on Human Skin
Study PopulationTreatment DurationKey FindingsSource
17 female volunteersNot SpecifiedThicker and firmer skin compared to placebo[3]
Not Specified4 monthsConfirmed thicker and firmer skin

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved in this compound research, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound

This compound This compound Fibroblast Receptor Fibroblast Receptor This compound->Fibroblast Receptor Binds to Signal Transduction Signal Transduction Fibroblast Receptor->Signal Transduction Gene Expression Gene Expression Signal Transduction->Gene Expression Activates Lumican Synthesis Lumican Synthesis Gene Expression->Lumican Synthesis Collagen I Synthesis Collagen I Synthesis Gene Expression->Collagen I Synthesis ECM Organization ECM Organization Lumican Synthesis->ECM Organization Collagen I Synthesis->ECM Organization Improved Skin Firmness & Elasticity Improved Skin Firmness & Elasticity ECM Organization->Improved Skin Firmness & Elasticity

Caption: Signaling pathway of this compound in dermal fibroblasts.

In Vivo Experimental Workflow

cluster_0 Volunteer Recruitment cluster_1 Treatment Protocol cluster_2 Data Analysis Inclusion Criteria Inclusion Criteria Baseline Measurement Baseline Measurement Inclusion Criteria->Baseline Measurement Exclusion Criteria Exclusion Criteria Exclusion Criteria->Baseline Measurement Topical Application Topical Application Baseline Measurement->Topical Application Placebo Control Placebo Control Baseline Measurement->Placebo Control Follow-up Measurements Follow-up Measurements Topical Application->Follow-up Measurements Placebo Control->Follow-up Measurements Skin Thickness Skin Thickness Follow-up Measurements->Skin Thickness Skin Firmness Skin Firmness Follow-up Measurements->Skin Firmness Statistical Analysis Statistical Analysis Skin Thickness->Statistical Analysis Skin Firmness->Statistical Analysis

Caption: General workflow for a clinical trial of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used in the assessment of this compound.

In Vitro: Human Dermal Fibroblast Culture and Analysis
  • Cell Culture:

    • Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For experiments, cells are seeded in appropriate culture plates and allowed to adhere.

  • Treatment:

    • Once confluent, the culture medium is replaced with a serum-free medium for 24 hours to synchronize the cells.

    • Cells are then treated with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µg/mL) or a vehicle control.

  • Analysis of Gene Expression (RT-qPCR):

    • After a specified incubation period (e.g., 24 hours), total RNA is extracted from the fibroblasts using a suitable kit.

    • cDNA is synthesized from the RNA template.

    • Quantitative real-time PCR is performed to measure the expression levels of target genes, such as COL1A1 (for Collagen I) and LUM (for Lumican), normalized to a housekeeping gene (e.g., GAPDH).

  • Quantification of Protein Synthesis (ELISA):

    • After the treatment period (e.g., 48-72 hours), the cell culture supernatant is collected.

    • The concentration of secreted Collagen I and Lumican in the supernatant is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Results are normalized to the total protein content of the cell lysates.

In Vivo: Clinical Trial for Skin Firmness and Thickness
  • Study Design:

    • A randomized, double-blind, placebo-controlled clinical trial is conducted.

    • A cohort of healthy female volunteers (e.g., aged 35-60) with signs of skin aging is recruited.

    • Inclusion criteria may include the presence of fine lines and wrinkles and loss of skin firmness. Exclusion criteria would typically involve skin diseases or allergies to cosmetic ingredients.

  • Treatment Protocol:

    • Participants are randomly assigned to either the active group (receiving a topical formulation with a specific concentration of this compound) or the placebo group.

    • The formulation is applied to a designated area (e.g., the face or forearm) twice daily for a set period (e.g., 4 months).

  • Efficacy Assessment:

    • Skin Firmness and Elasticity: Measurements are taken at baseline and at specified follow-up time points using a Cutometer®. This device measures the viscoelastic properties of the skin.

    • Skin Thickness: Skin thickness is measured using high-frequency ultrasound at the same time points.

    • Visual Assessment: Standardized high-resolution photographs are taken at each visit for expert visual grading of wrinkles and skin texture.

  • Data Analysis:

    • Statistical analysis (e.g., t-test or ANOVA) is performed to compare the changes in skin firmness, elasticity, and thickness between the active and placebo groups from baseline to the end of the study.

Conclusion

The cross-referenced data presented in this guide highlights the consistent and complementary findings from both in vitro and in vivo studies of this compound. The in vitro evidence strongly supports its mechanism of action in stimulating key components of the dermal extracellular matrix. This cellular activity provides a solid foundation for the clinically observed improvements in skin firmness and thickness. For researchers and drug development professionals, this peptide represents a promising candidate for further investigation and formulation in anti-aging skincare. Future clinical trials with larger cohorts and detailed quantitative assessments will further solidify its position in evidence-based dermatology.

References

A Comparative Guide to the Synergistic Efficacy of Acetyl Tetrapeptide-9 with Other Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-9 is a synthetic signal peptide that has garnered significant attention in the field of dermatology and cosmetic science for its role in promoting skin firmness and elasticity. Its primary mechanism involves mimicking the action of lumican, a proteoglycan essential for the proper organization and stabilization of collagen fibrils within the extracellular matrix (ECM). By binding to specific receptors on fibroblasts, this compound stimulates the synthesis of both Collagen Type I and lumican, leading to a more organized and robust dermal structure.[1] This guide provides a comparative analysis of the potential synergistic effects of this compound when combined with other well-established active ingredients. While direct quantitative data on synergistic effects are emerging, this document outlines the theoretical basis for such combinations, supported by available experimental data and detailed protocols for evaluation.

Mechanism of Action: this compound

This compound acts as a biomimetic of a lumican-derived signal peptide. Lumican is a key regulator of collagen fibrillogenesis, ensuring the correct assembly and spacing of collagen fibers. With age, lumican levels decline, leading to disorganized collagen and a loss of skin firmness. This compound compensates for this decline by stimulating fibroblasts to increase the production of both lumican and Collagen I. This dual action not only boosts the amount of collagen but also ensures its proper functional organization, resulting in a firmer, denser skin architecture.[1][2]

Acetyl_Tetrapeptide_9_Pathway AT9 This compound Fibroblast Fibroblast Receptor AT9->Fibroblast Signal Intracellular Signaling Cascade Fibroblast->Signal Nucleus Nucleus Signal->Nucleus Gene Gene Transcription (COL1A1, Lumican) Nucleus->Gene Synthesis Protein Synthesis Gene->Synthesis Collagen Collagen I Synthesis->Collagen Lumican Lumican Synthesis->Lumican ECM Organized Extracellular Matrix Collagen->ECM Lumican->ECM Skin Improved Skin Firmness & Elasticity ECM->Skin

Caption: Signaling pathway of this compound in fibroblasts.

Synergistic Combinations: A Comparative Analysis

The efficacy of this compound can be potentially enhanced when formulated with other active ingredients that target different but complementary pathways involved in skin aging. This section explores the theoretical synergies and available data for combinations with retinoids, vitamin C, and hyaluronic acid.

This compound and Retinoids

Theoretical Synergy: Retinoids, the gold standard for anti-aging, primarily work by increasing cell turnover and stimulating collagen synthesis through different mechanisms than signal peptides. Retinoids can also enhance the penetration of other active ingredients. The combination of this compound and a retinoid could therefore lead to a more comprehensive approach to dermal restructuring. The retinoid would accelerate the overall renewal process and directly boost collagen, while this compound would ensure the newly synthesized collagen is correctly organized for optimal skin firmness.

Experimental Workflow:

Retinoid_Synergy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Fibroblasts Human Dermal Fibroblast Culture Treatment Treatment Groups: 1. Control 2. This compound 3. Retinoid 4. Combination Fibroblasts->Treatment Analysis Analysis: - Collagen I ELISA - Lumican Western Blot - Gene Expression (qPCR) Treatment->Analysis Volunteers Human Volunteers (Aged 35-60) Application Topical Application: - Placebo - this compound - Retinoid - Combination Volunteers->Application Measurement Measurements (0, 4, 8, 12 wks): - Skin Elasticity (Cutometer) - Wrinkle Depth (3D Imaging) Application->Measurement

Caption: Experimental workflow for evaluating synergy with retinoids.

This compound and Vitamin C

Theoretical Synergy: Vitamin C is a potent antioxidant that is also a crucial cofactor for the enzymes prolyl and lysyl hydroxylase, which are essential for the stabilization of the collagen triple helix. By providing antioxidant protection, Vitamin C shields newly synthesized collagen from degradation. When combined with this compound, which stimulates collagen and lumican synthesis, Vitamin C can ensure the quality and longevity of the newly formed ECM components.

Experimental Data: A clinical study on a formulation containing a biopeptide complex and 10% pure vitamin C demonstrated significant improvements in skin appearance. While the specific peptides were not all identified as this compound, the results provide evidence for the benefits of such a combination.

ParameterImprovement vs. Baseline (28-29 days)
Crow's Feet Wrinkles-9%
Forehead Wrinkles-11%
Nasolabial Folds-5%
Skin Radiance79% of subjects saw improvement
Skin Smoothness77% of subjects saw improvement
Fine Lines Less Visible64% of subjects saw improvement
Data from a clinical study on a peptide and vitamin C formulation.[3][4][5]
This compound and Hyaluronic Acid

Theoretical Synergy: Hyaluronic Acid (HA) is a major component of the ECM, responsible for hydration and providing a hydrated framework for cells. While this compound works on the structural proteins, HA provides the necessary environment for fibroblast activity and ECM organization. Furthermore, some studies suggest that HA can influence fibroblast proliferation and migration. The combination could therefore lead to a hydrated, supple, and structurally sound dermis.

Experimental Data: Specific quantitative data on the synergistic effects of this compound and hyaluronic acid on ECM deposition is limited. However, the foundational roles of both components in skin health suggest a strong potential for complementary benefits.

Logical Relationship of Synergistic Action:

Synergistic_Actions cluster_AT9 This compound cluster_Retinoids Retinoids cluster_VitC Vitamin C cluster_HA Hyaluronic Acid AT9_action Stimulates Collagen I & Lumican Synthesis Improved_ECM Enhanced & Organized Extracellular Matrix AT9_action->Improved_ECM Retinoids_action Increases Cell Turnover & Collagen Synthesis Retinoids_action->Improved_ECM VitC_action Cofactor for Collagen Stabilization & Antioxidant VitC_action->Improved_ECM HA_action Provides Hydrated ECM & Supports Fibroblasts HA_action->Improved_ECM

Caption: Complementary mechanisms of action for enhanced skin rejuvenation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the synergistic effects of this compound with other active ingredients.

In Vitro Human Dermal Fibroblast Culture and Treatment
  • Cell Culture: Primary Human Dermal Fibroblasts (HDFs) are cultured in Fibroblast Growth Medium supplemented with serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Once cells reach 80% confluency, they are serum-starved for 24 hours. Following this, cells are treated with:

    • Vehicle control (e.g., DMSO).

    • This compound (at a predetermined optimal concentration).

    • The second active ingredient (e.g., Retinoic Acid, Ascorbic Acid) at its optimal concentration.

    • A combination of this compound and the second active ingredient.

  • Incubation: Cells are incubated with the treatments for a specified period (e.g., 48-72 hours) for analysis of protein and gene expression.

Quantification of Collagen I Synthesis by ELISA
  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • ELISA Procedure: A sandwich ELISA kit for Human Pro-Collagen I α1 is used.[6]

    • A microplate pre-coated with a monoclonal antibody specific for human Pro-Collagen I α1 is used.

    • Standards and collected cell culture supernatants are added to the wells.

    • After incubation and washing, an enzyme-linked monoclonal antibody specific for human Pro-Collagen I α1 is added.

    • A substrate solution is then added, and the color development is measured using a microplate reader at 450 nm.

  • Data Analysis: The concentration of Pro-Collagen I α1 in the samples is determined by comparing the optical density of the samples to the standard curve.

In Vivo Evaluation of Skin Elasticity using a Cutometer
  • Subject Recruitment: A panel of human volunteers with signs of skin aging is recruited.

  • Product Application: Subjects are randomly assigned to apply a placebo, a formulation with this compound, a formulation with the second active ingredient, or a combination formulation to a designated area on the forearm or face, twice daily for a period of 12 weeks.

  • Measurement Protocol:

    • Skin elasticity is measured at baseline and at specified intervals (e.g., 4, 8, and 12 weeks) using a Cutometer.[7][8]

    • The probe of the Cutometer applies a negative pressure to the skin, drawing it into the aperture, and then releases it.

    • The device measures the vertical deformation of the skin. Key parameters such as R2 (gross elasticity) and R5 (net elasticity) are recorded.

  • Data Analysis: Statistical analysis is performed to compare the changes in elasticity parameters from baseline and between the treatment groups.

Conclusion

This compound presents a targeted approach to improving skin firmness by enhancing the synthesis and organization of collagen and lumican. While robust quantitative data on its synergistic effects with other active ingredients is still an area of active research, the complementary mechanisms of action with retinoids, vitamin C, and hyaluronic acid suggest a strong potential for enhanced anti-aging outcomes. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate these combinations and generate the data needed to substantiate synergistic claims. Future studies focusing on these combinations are warranted to fully elucidate their potential in advanced skincare formulations.

References

Statistical Validation of the Biological Activity of Acetyl Tetrapeptide-9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Acetyl tetrapeptide-9 against other commercially available anti-aging peptides. The data presented is compiled from various in-vitro and clinical studies to offer an objective analysis of its efficacy.

Introduction to this compound

This compound is a synthetic peptide that has gained prominence in the field of dermatology and cosmetic science for its remarkable anti-aging properties. Its primary function is to enhance the structural integrity of the skin by stimulating the synthesis of key extracellular matrix (ECM) components. This peptide has been shown to specifically target the production of Lumican, a proteoglycan essential for the proper organization of collagen fibrils, and Type I collagen, the most abundant protein in the dermal matrix.[1][2][3][4] The sequence of this compound is Ac-Gln-Asp-Val-His.[1]

Mechanism of Action

This compound exerts its biological effects by acting as a signaling molecule that interacts with receptors on the surface of dermal fibroblasts.[1] This interaction is believed to trigger a cascade of intracellular events, including the activation of the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway.[5][6] This pathway is a crucial regulator of ECM protein synthesis. The binding of this compound to fibroblast receptors leads to the upregulation of genes responsible for the production of Lumican and Collagen Type I.[5][6]

Lumican plays a critical role in organizing collagen fibrils into a stable and functional network, which is essential for maintaining the skin's firmness and elasticity.[1][7][8] As the skin ages, the production of both collagen and Lumican declines, leading to disorganized collagen fibers and the visible signs of aging. By stimulating the synthesis of these vital components, this compound helps to restore the structural integrity of the dermis, resulting in firmer, denser, and more youthful-looking skin.[1][2]

This compound Signaling Pathway cluster_0 Extracellular Space cluster_1 Fibroblast cluster_2 Extracellular Matrix This compound This compound Receptor Receptor This compound->Receptor Binds to TGF-β/SMAD Pathway TGF-β/SMAD Pathway Receptor->TGF-β/SMAD Pathway Activates Gene Expression Gene Expression TGF-β/SMAD Pathway->Gene Expression Upregulates Lumican Synthesis Lumican Synthesis Gene Expression->Lumican Synthesis Collagen I Synthesis Collagen I Synthesis Gene Expression->Collagen I Synthesis Organized Collagen Fibrils Organized Collagen Fibrils Lumican Synthesis->Organized Collagen Fibrils Organizes Collagen I Synthesis->Organized Collagen Fibrils Forms Improved Skin Firmness & Elasticity Improved Skin Firmness & Elasticity Organized Collagen Fibrils->Improved Skin Firmness & Elasticity

Figure 1: Proposed signaling pathway of this compound in fibroblasts.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from in-vitro and in-vivo studies on this compound and other commonly used anti-aging peptides.

In-Vitro Studies
PeptideTargetAssayConcentrationResult
This compound Lumican Synthesis In-vitro fibroblast cultureNot Specified115% increase vs. control[9]
Collagen Deposition In-vitro fibroblast cultureNot Specified>30% increase after 7 days[6]
Palmitoyl Pentapeptide-4 (Matrixyl)Collagen SynthesisIn-vitro fibroblast cultureNot SpecifiedCan almost double collagen production
Trifluoroacetyl tripeptide-2Syndecan-1 SynthesisIn-vitro keratinocyte culture0.005 ppm+56% increase vs. control[10]
Clinical Studies (In-Vivo)
PeptideStudy PopulationDurationKey Outcomes
This compound 17 female volunteers4 monthsThicker and firmer skin [2]
Palmitoyl Pentapeptide-4 (Matrixyl)Not Specified28 days18% reduction in wrinkle depth[11]
Acetyl Hexapeptide-8 (Argireline)10 women30 daysUp to 30% reduction in wrinkle depth[12]
20 individualsNot Specified41.83% - 78.25% reduction in wrinkles[12]
Trifluoroacetyl tripeptide-213 healthy volunteers28 days~20% improvement in skin elasticity and firmness[10]
10 volunteers56 daysUp to 10% lift in sagging jawline[10]

Experimental Protocols

Human Dermal Fibroblast Culture for Peptide Testing

This protocol outlines the general procedure for culturing human dermal fibroblasts (HDFs) to assess the biological activity of peptides.

Fibroblast Culture and Peptide Treatment Workflow Start Start Thaw HDFs Thaw HDFs Start->Thaw HDFs Culture in Growth Medium Culture in Growth Medium Thaw HDFs->Culture in Growth Medium Subculture when 80% confluent Subculture when 80% confluent Culture in Growth Medium->Subculture when 80% confluent Seed for Experiment Seed for Experiment Subculture when 80% confluent->Seed for Experiment Treat with Peptide Treat with Peptide Seed for Experiment->Treat with Peptide Incubate Incubate Treat with Peptide->Incubate Harvest Cells and Supernatant Harvest Cells and Supernatant Incubate->Harvest Cells and Supernatant Analyze Analyze Harvest Cells and Supernatant->Analyze

Figure 2: General workflow for in-vitro testing of peptides on fibroblasts.

Protocol:

  • Cell Thawing and Culture: Cryopreserved HDFs are rapidly thawed and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.[13][14][15]

  • Subculturing: When cells reach approximately 80% confluency, they are detached using trypsin-EDTA and subcultured into new flasks.[13][14]

  • Seeding for Experiments: For experiments, HDFs are seeded into multi-well plates at a predetermined density.

  • Peptide Treatment: After cell attachment, the culture medium is replaced with a medium containing the desired concentration of the test peptide (e.g., this compound) or a vehicle control.

  • Incubation: Cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • Harvesting: At the end of the incubation period, the cell culture supernatant is collected to analyze secreted proteins (e.g., collagen), and the cells are lysed to extract intracellular proteins or RNA.

Collagen Quantification

Sircol™ Soluble Collagen Assay:

This colorimetric assay is used to quantify soluble collagen in the cell culture supernatant.

  • Sample Preparation: Cell culture supernatants are collected and clarified by centrifugation.

  • Dye Binding: A specific dye reagent (Sirius Red) is added to the samples, which binds to the [Gly-X-Y]n helical structure of soluble collagen.[8][16]

  • Precipitation and Centrifugation: The collagen-dye complex precipitates and is isolated by centrifugation.[8]

  • Elution and Measurement: The bound dye is eluted, and the absorbance is measured spectrophotometrically. The collagen concentration is determined by comparing the absorbance to a standard curve.[8][16]

Western Blotting for Type I Collagen:

This technique allows for the semi-quantitative analysis of Type I collagen protein levels in cell lysates or culture supernatants.

  • Protein Extraction and Quantification: Proteins are extracted from cell lysates, and the concentration is determined using a protein assay (e.g., Bradford assay).[17]

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[17]

  • Immunoblotting: The membrane is incubated with a primary antibody specific for Type I collagen, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.[17][18] The results are typically normalized to a loading control (e.g., β-actin).[17]

Lumican Gene Expression Analysis (Quantitative PCR)

This method is used to quantify the expression of the Lumican gene in response to peptide treatment.

  • RNA Extraction: Total RNA is extracted from the treated and control HDFs.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the Lumican gene and a reference gene (e.g., GAPDH). The amplification of the target and reference genes is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the Lumican gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.

Conclusion

The available data strongly supports the biological activity of this compound as a potent stimulator of Lumican and collagen synthesis in dermal fibroblasts. Its unique mechanism of action, focusing on the proper organization of collagen fibrils through the upregulation of Lumican, distinguishes it from other anti-aging peptides. While direct comparative studies are limited, the quantitative in-vitro and clinical data suggest that this compound is a highly effective ingredient for improving skin firmness, density, and elasticity. Further research with head-to-head comparisons against other leading peptides at standardized concentrations would be beneficial for a more definitive assessment of its relative potency.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Acetyl Tetrapeptide-9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like Acetyl tetrapeptide-9 is paramount for both personal safety and experimental integrity. This guide provides crucial safety protocols, operational procedures for laboratory use, and disposal instructions.

I. Immediate Safety and Personal Protective Equipment (PPE)

There is conflicting information in commercially available Safety Data Sheets (SDS) for this compound. Some sources classify the substance as non-hazardous, requiring no special precautions[1]. However, other suppliers indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2][3]. Given these discrepancies, a conservative approach to safety is strongly recommended.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles of the lyophilized powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of the lyophilized powder, especially when handling larger quantities.

II. Operational Plan: Handling and Storage

This compound is a synthetic, water-soluble peptide typically supplied as a lyophilized powder[4][5].

Storage:

  • Lyophilized Powder: Store at 2-8°C for long-term stability. For extended storage, some protocols suggest -20°C[2]. Keep the container tightly sealed and protected from light and moisture[4][5].

  • Reconstituted Solution: Once dissolved, it is best to use the solution immediately. For storage, aliquot the solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Reconstitution Protocol: A general protocol for reconstituting lyophilized peptides is as follows:

  • Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Using a sterile syringe, add the desired volume of a suitable solvent. Sterile, distilled water or phosphate-buffered saline (PBS) are common choices for water-soluble peptides.

  • Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking.

  • The reconstituted solution should be clear and free of particulates.

III. Experimental Protocols

This compound is known to stimulate the synthesis of extracellular matrix components, particularly collagen and lumican, in dermal fibroblasts[4][5]. The following are detailed methodologies for key in-vitro experiments to assess its efficacy.

Experimental Workflow for Assessing this compound Activity:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis P1 Culture Human Dermal Fibroblasts (e.g., CRL1474) T1 Seed Fibroblasts in Culture Plates P1->T1 P2 Reconstitute Lyophilized This compound T2 Treat Cells with Varying Concentrations of Peptide P2->T2 T1->T2 A1 Gene Expression Analysis (RT-qPCR for COL1A1, LUM) T2->A1 24h incubation A2 Protein Quantification (ELISA or Sirius Red for Collagen; Immunoblotting for Lumican) T2->A2 48-72h incubation G cluster_cell Dermal Fibroblast cluster_ecm Extracellular Matrix (ECM) ATP9 This compound Receptor Fibroblast Receptor (e.g., Integrin) ATP9->Receptor Binds TGFb TGF-β/SMAD Signaling Receptor->TGFb Activates Transcription Upregulation of Gene Transcription (nucleus) TGFb->Transcription COL1A1 COL1A1 mRNA Transcription->COL1A1 LUM LUM mRNA Transcription->LUM Collagen Collagen I Synthesis & Secretion COL1A1->Collagen Translates to Lumican Lumican Synthesis & Secretion LUM->Lumican Translates to ECM_Org Enhanced ECM Organization & Firmness Collagen->ECM_Org Lumican->ECM_Org Organizes Collagen

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl tetrapeptide-9
Reactant of Route 2
Acetyl tetrapeptide-9

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。